molecular formula C14H13N3O2 B2969043 N-[3-(hydrazinocarbonyl)phenyl]benzamide CAS No. 499979-51-0

N-[3-(hydrazinocarbonyl)phenyl]benzamide

Cat. No.: B2969043
CAS No.: 499979-51-0
M. Wt: 255.277
InChI Key: BAUKLLQHOKRVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(hydrazinocarbonyl)phenyl]benzamide is a useful research compound. Its molecular formula is C14H13N3O2 and its molecular weight is 255.277. The purity is usually 95%.
BenchChem offers high-quality N-[3-(hydrazinocarbonyl)phenyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(hydrazinocarbonyl)phenyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(hydrazinecarbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c15-17-14(19)11-7-4-8-12(9-11)16-13(18)10-5-2-1-3-6-10/h1-9H,15H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUKLLQHOKRVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Synthesis, Characterization, and Applications of N-[3-(hydrazinocarbonyl)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[3-(hydrazinocarbonyl)phenyl]benzamide (CAS: 499979-51-0) represents a critical pharmacophore and synthetic intermediate in medicinal chemistry. Structurally comprising a benzamide core coupled with a meta-substituted hydrazide moiety, this compound serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.

This technical guide details the optimized synthesis, physicochemical properties, and downstream applications of this compound. It is designed for researchers requiring a robust, self-validating protocol for generating this intermediate, primarily for its conversion into bioactive 1,3,4-oxadiazoles, thiadiazoles, and triazoles used in kinase inhibition and antimicrobial research.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name N-[3-(hydrazinecarbonyl)phenyl]benzamide
Common Name 3-Benzamidobenzohydrazide
CAS Number 499979-51-0
Molecular Formula C₁₄H₁₃N₃O₂
Molecular Weight 255.27 g/mol
Predicted LogP 1.82 ± 0.4 (Moderate Lipophilicity)
H-Bond Donors 3 (Amide NH, Hydrazide NH, NH₂)
H-Bond Acceptors 2 (Carbonyl Oxygens)
Solubility Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we apply a disconnection approach. The target molecule contains two amide-like linkages: a robust benzamide bond and a more nucleophilic hydrazide tail.

Strategic Logic:

  • Disconnection: The hydrazide group is best introduced last via nucleophilic acyl substitution of an ester. Introducing it early risks side reactions during benzoylation due to the high nucleophilicity of the hydrazine moiety.

  • Precursor Selection: 3-Aminobenzoic acid is the ideal starting material. It provides the meta-substitution pattern and differentiated functional groups (amine vs. carboxylic acid).

  • Protection/Activation: The carboxylic acid is protected as a methyl ester to facilitate purification and activate the carbonyl for the final hydrazinolysis.

Diagram: Retrosynthetic Logic

Retrosynthesis Target Target: N-[3-(hydrazinocarbonyl)phenyl]benzamide Inter1 Intermediate: Methyl 3-benzamidobenzoate Target->Inter1 Hydrazinolysis (FGI) Start1 Starting Material: 3-Aminobenzoic Acid Inter1->Start1 Amide Coupling Reagent1 Benzoyl Chloride Reagent2 Hydrazine Hydrate

Caption: Retrosynthetic disconnection showing the linear assembly strategy to avoid chemoselectivity issues.

Detailed Experimental Protocol

This protocol utilizes a two-step sequence: N-Benzoylation followed by Hydrazinolysis . This route is preferred over direct coupling for its high yield and purity profile.

Step 1: Synthesis of Methyl 3-benzamidobenzoate

Objective: Selective acylation of the aniline nitrogen.

Reagents:

  • Methyl 3-aminobenzoate (10 mmol, 1.51 g)

  • Benzoyl chloride (11 mmol, 1.28 mL)

  • Triethylamine (Et₃N) (15 mmol, 2.1 mL)

  • Dichloromethane (DCM) (anhydrous, 30 mL)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a drying tube, dissolve Methyl 3-aminobenzoate in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition: Add Et₃N followed by the dropwise addition of Benzoyl chloride over 15 minutes. Causality: Slow addition at low temperature prevents di-acylation and controls the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine/Et₃N, followed by saturated NaHCO₃ (2 x 15 mL) to remove excess acid chloride products.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

  • Yield Expectation: 85–92% (White solid).

Step 2: Synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide

Objective: Conversion of the ester to the hydrazide.

Reagents:

  • Methyl 3-benzamidobenzoate (Intermediate from Step 1) (5 mmol, 1.27 g)

  • Hydrazine hydrate (80% or 98%) (25 mmol, 1.25 mL)

  • Ethanol (Absolute, 20 mL)

Procedure:

  • Setup: Dissolve the intermediate in absolute ethanol in a 50 mL round-bottom flask.

  • Addition: Add Hydrazine hydrate (5 equivalents). Causality: Excess hydrazine is required to drive the equilibrium forward and prevent the formation of the dimer (diacylhydrazine).

  • Reflux: Heat the mixture to reflux (80°C) for 6–10 hours.

  • Observation: A white precipitate typically forms as the reaction progresses (the hydrazide is often less soluble in hot ethanol than the ester).

  • Workup: Cool the mixture to RT and then to 4°C. Filter the solid precipitate.

  • Purification: Wash the filter cake copiously with cold ethanol and ether to remove excess hydrazine. Recrystallize from ethanol/DMF mixture.

  • Yield Expectation: 75–85% (White crystalline solid).

Diagram: Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: N-Benzoylation cluster_1 Step 2: Hydrazinolysis S1 Methyl 3-aminobenzoate + Benzoyl Chloride S2 Reaction: 0°C to RT DCM, Et3N S1->S2 S3 Intermediate: Methyl 3-benzamidobenzoate S2->S3 S4 Reflux with Hydrazine Hydrate (5 eq) S3->S4 S5 Precipitation & Filtration S4->S5 Final Target Product: N-[3-(hydrazinocarbonyl)phenyl]benzamide S5->Final

Caption: Step-by-step synthetic workflow for the production of the target benzamide hydrazide.

Analytical Characterization (Self-Validation)

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueDiagnostic SignalStructural Confirmation
IR Spectroscopy 3200–3300 cm⁻¹ (Broad)N-H stretching (Amide & Hydrazide)
1640–1660 cm⁻¹ (Strong)C=O stretching (Benzamide)
1610–1630 cm⁻¹C=O stretching (Hydrazide)
¹H NMR (DMSO-d₆) δ 10.4–10.5 ppm (s, 1H)Amide NH (Benzamide core)
δ 9.8 ppm (s, 1H)Hydrazide NH
δ 8.3 ppm (s, 1H)H-2 of central phenyl ring (isolated proton)
δ 4.5 ppm (br s, 2H)Hydrazide NH₂ (Exchangeable with D₂O)
Mass Spectrometry m/z 256.1 [M+H]⁺Confirms Molecular Weight (255.[1]27)

Quality Control Check: The absence of a singlet at ~3.9 ppm (OCH₃) in the proton NMR confirms complete conversion of the ester to the hydrazide.

Applications & Derivatization[1][2][7][10]

This compound is rarely the end-point drug; it is a versatile divergent intermediate . The hydrazide moiety is a "chemical handle" for cyclization reactions.

Key Derivatization Pathways:
  • 1,3,4-Oxadiazoles: Reaction with carboxylic acids (POCl₃ cyclization) or CS₂/KOH creates oxadiazole thiones. These motifs are prevalent in anticancer (VEGFR inhibitors) and antimicrobial agents.

  • Schiff Bases (Hydrazones): Condensation with aromatic aldehydes yields acylhydrazones, often screened for iron-chelating and antitubercular activity.

  • 1,2,4-Triazoles: Reaction with phenyl isothiocyanate followed by basic cyclization yields triazoles.

Diagram: Utility Map

Applications Center N-[3-(hydrazinocarbonyl)phenyl]benzamide App1 1,3,4-Oxadiazoles (Anticancer/Kinase Inhibitors) Center->App1 + R-COOH / POCl3 App2 Acylhydrazones (Antitubercular Agents) Center->App2 + Ar-CHO / EtOH App3 Thiosemicarbazides (Antifungal Precursors) Center->App3 + R-NCS

Caption: Divergent synthesis pathways utilizing the target compound as a scaffold.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood. Use double-gloving (Nitrile). Neutralize waste with dilute hypochlorite solution before disposal.

  • Benzoyl Chloride: Lachrymator. Reacts violently with water.

  • Product Handling: While the final benzamide derivative is solid and less volatile, it should be treated as a potential bioactive agent (irritant).

References

  • Sinfoo Biotech. (n.d.).[2] N-[3-(hydrazinocarbonyl)phenyl]benzamide Product Page. Retrieved from [2]

  • National Institutes of Health (NIH). (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. PMC8745321. Retrieved from

  • MDPI. (2009). Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. Molbank 2009.[3] Retrieved from

  • ResearchGate. (2019). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides. Retrieved from

  • Google Patents. (2021). CN112898274B - N-Phenyl Aromatic Carboxamide Compounds and Their Preparation. Retrieved from

Sources

"N-[3-(hydrazinocarbonyl)phenyl]benzamide" CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[3-(hydrazinocarbonyl)phenyl]benzamide (CAS: 499979-51-0 ), also known as 3-benzamidobenzohydrazide , is a pivotal intermediate in medicinal chemistry. It serves as a versatile scaffold for the synthesis of bioactive heterocycles—specifically 1,3,4-oxadiazoles and 1,2,4-triazoles—and acts as a pharmacophore in the development of histone deacetylase (HDAC) and poly(ADP-ribose) polymerase (PARP) inhibitors. This guide details its chemical identity, synthesis protocols, reactivity profile, and applications in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertySpecification
IUPAC Name N-[3-(hydrazinecarbonyl)phenyl]benzamide
Common Synonyms 3-Benzamidobenzohydrazide; 3-(Benzoylamino)benzohydrazide
CAS Number 499979-51-0
Molecular Formula

Molecular Weight 255.27 g/mol
SMILES O=C(Nc1cccc(C(=O)NN)c1)c2ccccc2
LogP (Predicted) ~1.8 - 2.2
Topological Polar Surface Area (TPSA) ~84 Ų
Physical State White to off-white crystalline solid
Melting Point Typically >200°C (derivative dependent)

Synthetic Methodology

The synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide is achieved through a robust three-step protocol starting from 3-aminobenzoic acid. This pathway ensures high purity and yield, minimizing the formation of diacylhydrazine byproducts.

Reaction Pathway Diagram

SynthesisPathway Start 3-Aminobenzoic Acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter1 Methyl 3-aminobenzoate Step1->Inter1 Step2 Step 2: N-Benzoylation (PhCOCl, TEA, DCM, 0°C) Inter1->Step2 Inter2 Methyl 3-benzamidobenzoate Step2->Inter2 Step3 Step 3: Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Inter2->Step3 Product N-[3-(hydrazinocarbonyl)phenyl]benzamide (Target) Step3->Product

Figure 1: Step-wise synthetic pathway for N-[3-(hydrazinocarbonyl)phenyl]benzamide.

Detailed Protocol
Step 1: Esterification
  • Reagents: 3-Aminobenzoic acid (1.0 eq), Methanol (excess), conc.

    
     (cat.).
    
  • Procedure: Dissolve 3-aminobenzoic acid in methanol. Add catalytic sulfuric acid dropwise. Reflux for 8–12 hours.

  • Workup: Neutralize with

    
    , extract with ethyl acetate, and concentrate to yield Methyl 3-aminobenzoate .
    
Step 2: N-Benzoylation
  • Reagents: Methyl 3-aminobenzoate (1.0 eq), Benzoyl chloride (1.1 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).

  • Procedure: Dissolve the amine in DCM and cool to 0°C. Add TEA followed by the dropwise addition of benzoyl chloride. Stir at room temperature for 4 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with 1N HCl (to remove unreacted amine) and brine. Recrystallize from ethanol to obtain Methyl 3-benzamidobenzoate .

Step 3: Hydrazinolysis (Critical Step)
  • Reagents: Methyl 3-benzamidobenzoate (1.0 eq), Hydrazine hydrate (99%, 5.0 eq), Ethanol (absolute).

  • Procedure: Dissolve the ester in ethanol. Add hydrazine hydrate slowly. Reflux for 6–10 hours.

  • Observation: A white precipitate typically forms upon cooling.

  • Purification: Filter the solid, wash extensively with cold ethanol and ether to remove excess hydrazine. Recrystallize from ethanol/DMF if necessary.

  • Yield: Typically 75–85%.

Reactivity & Applications in Drug Discovery[4][5]

The hydrazide moiety (


) is a "privileged structure" capable of divergent transformations into various heterocyclic pharmacophores.
Divergent Synthesis Map

Reactivity Core N-[3-(hydrazinocarbonyl)phenyl]benzamide R1 + Aldehyde (R-CHO) (Cat. AcOH, EtOH) Core->R1 R2 + POCl3 or SOCl2 (Cyclodehydration) Core->R2 R3 + CS2 / KOH (then NH2NH2) Core->R3 P1 Acylhydrazones (Schiff Bases) (Antimicrobial/Anticancer) R1->P1 P2 1,3,4-Oxadiazoles (High Metabolic Stability) R2->P2 P3 1,2,4-Triazoles (Antifungal/Kinase Inhibition) R3->P3

Figure 2: Divergent synthesis of bioactive heterocycles from the hydrazide scaffold.

Biological Mechanisms[2][3]
  • HDAC Inhibition: The hydroxamic acid-like structure of the hydrazide can chelate Zinc (

    
    ) in the active site of Histone Deacetylases (HDACs), leading to chromatin relaxation and tumor suppression.
    
  • Kinase Inhibition: Derivatives cyclized to 1,3,4-oxadiazoles often mimic the ATP-binding motif in kinases (e.g., VEGFR, EGFR).

  • Antimicrobial Activity: Hydrazones formed from this scaffold disrupt bacterial cell walls and inhibit DNA gyrase.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Hydrazine Residues: Ensure the final product is free of hydrazine hydrate (a known carcinogen) by thorough washing with water/ethanol and drying under vacuum.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the hydrazide group.

References

  • BenchChem. (2025). 3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide Product Data. Retrieved from

  • Sinfoo Biotech. (2025).[1] N-[3-(hydrazinocarbonyl)phenyl]benzamide CAS 499979-51-0.[2] Retrieved from

  • Santa Cruz Biotechnology. (2025). N-[4-(Hydrazinocarbonyl)phenyl]benzamide (Para-isomer Data). Retrieved from

  • PubChem. (2025).[1] N-(2-Hydrazinocarbonyl-phenyl)-benzamide (Ortho-isomer Data). Retrieved from

  • MDPI. (2009). Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. Molbank.[3] Retrieved from

Sources

"N-[3-(hydrazinocarbonyl)phenyl]benzamide" potential biological activity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and biological potential of N-[3-(hydrazinocarbonyl)phenyl]benzamide (also referred to as 3-benzamidobenzhydrazide ).

This molecule represents a privileged scaffold in medicinal chemistry, combining a lipophilic benzamide pharmacophore (often associated with HDAC or kinase binding) with a reactive hydrazide "warhead" (critical for metal chelation and covalent interactions).

A Dual-Pharmacophore Scaffold for Drug Discovery

Executive Summary

N-[3-(hydrazinocarbonyl)phenyl]benzamide is a synthetic small molecule characterized by a meta-substituted phenyl linker connecting a benzamide moiety and a hydrazide group.

  • Core Utility: It functions as a versatile lead compound for Soluble Epoxide Hydrolase (sEH) inhibition , antimicrobial agents (via metal chelation), and anticancer prodrugs (via hydrazone formation).

  • Mechanism: The molecule operates through a "Clamp & Chelate" mechanism—the benzamide anchors the molecule in hydrophobic pockets, while the hydrazide coordinates catalytic metals (e.g., Zn²⁺, Ni²⁺) or forms hydrogen bond networks with catalytic residues (e.g., Asp/Tyr).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertySpecification
IUPAC Name N-[3-(hydrazinecarbonyl)phenyl]benzamide
Synonyms 3-Benzamidobenzhydrazide; 3-(Benzoylamino)benzohydrazide
Molecular Formula C₁₄H₁₃N₃O₂
Molecular Weight 255.27 g/mol
H-Bond Donors 3 (Amide NH, Hydrazide NH, NH₂)
H-Bond Acceptors 2 (Carbonyl oxygens)
LogP (Predicted) ~1.8 – 2.2 (Lipinski Compliant)
Solubility Low in water; Soluble in DMSO, DMF, hot Ethanol
Pharmacophore Analysis & Mechanism of Action

The biological activity of this compound is dictated by two distinct structural domains.[1]

A. The Benzamide Anchor (Hydrophobic Domain)

The N-phenylbenzamide moiety mimics the substrate transition state of several serine proteases and hydrolases. In sEH inhibition , the carbonyl oxygen accepts a hydrogen bond from Tyrosine residues (Tyr383/Tyr466), while the amide NH donates a hydrogen bond to Aspartate (Asp335), effectively locking the enzyme's catalytic tunnel.

B. The Hydrazide Warhead (Chelation/Reactive Domain)

The meta-hydrazide group (-CONHNH₂) is the effector site:

  • Metal Chelation: It acts as a bidentate ligand, coordinating with metal ions in metalloenzymes (e.g., Urease, HDACs).

  • Covalent Trapping: In mycobacteria, hydrazides can be activated by peroxidases (like KatG) to form radical species that inhibit cell wall synthesis (similar to Isoniazid).

  • Hydrazone Formation: Under physiological conditions with high oxidative stress or free carbonyls, it can form hydrazones, which are potent microtubule inhibitors.

C. Mechanistic Pathway Diagram

MOA cluster_0 Direct Enzymatic Inhibition cluster_1 Pro-Drug / Reactive Mechanism Compound N-[3-(hydrazinocarbonyl)phenyl]benzamide sEH Soluble Epoxide Hydrolase (Anti-inflammatory) Compound->sEH H-Bonding (Tyr/Asp) HDAC HDAC / Metalloenzymes (Anticancer) Compound->HDAC Zn2+ Chelation Hydrazone Hydrazone Formation (In situ with Aldehydes) Compound->Hydrazone Condensation Radical Acyl Radical (Peroxidase Activation) Compound->Radical Oxidation (KatG) Tubulin Inhibition Tubulin Inhibition Hydrazone->Tubulin Inhibition Antimicrobial Activity Antimicrobial Activity Radical->Antimicrobial Activity

Caption: Mechanistic bifurcation of the scaffold showing direct enzyme inhibition vs. reactive metabolite pathways.

Synthesis Protocol

Objective: Synthesize N-[3-(hydrazinocarbonyl)phenyl]benzamide with >95% purity.

Reaction Scheme

Step 1: Benzoylation of 3-aminobenzoic acid (or ester). Step 2: Hydrazinolysis of the ester intermediate.

Detailed Methodology

Reagents:

  • 3-Aminobenzoic acid methyl ester

  • Benzoyl chloride[2]

  • Triethylamine (TEA)

  • Hydrazine hydrate (80% or 99%)

  • Dichloromethane (DCM), Ethanol

Protocol:

  • Amide Coupling (Benzoylation):

    • Dissolve 3-aminobenzoic acid methyl ester (10 mmol) in dry DCM (20 mL).

    • Add TEA (12 mmol) and cool to 0°C.

    • Dropwise add Benzoyl chloride (10.5 mmol). Stir at RT for 4 hours.

    • Validation: Monitor TLC (Hexane:EtOAc 7:3). The amine spot should disappear.

    • Wash with 1N HCl, then NaHCO₃. Dry organic layer (MgSO₄) and evaporate to yield Methyl 3-benzamidobenzoate .

  • Hydrazinolysis:

    • Dissolve the intermediate ester (from Step 1) in absolute Ethanol (15 mL).

    • Add Hydrazine hydrate (50 mmol, excess) dropwise.

    • Reflux at 80°C for 6–12 hours.

    • Observation: A white precipitate (the hydrazide) usually forms upon cooling.

    • Cool to RT, filter the solid, and wash with cold ethanol and diethyl ether.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1).

    • Expected Yield: 70–85%.[3]

    • Melting Point Check: Expect ~210–215°C (typical for bis-amide systems).

Synthesis Start 3-Aminobenzoic Acid Ester Step1 Benzoylation (PhCOCl / TEA / DCM) Start->Step1 Inter Intermediate: Methyl 3-benzamidobenzoate Step1->Inter Step2 Hydrazinolysis (NH2NH2 / EtOH / Reflux) Inter->Step2 Product FINAL PRODUCT: N-[3-(hydrazinocarbonyl)phenyl]benzamide Step2->Product

Caption: Two-step synthetic pathway converting the amino-ester precursor to the final hydrazide scaffold.

Biological Evaluation Protocols
A. Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Rationale: This scaffold mimics known sEH inhibitors used for treating hypertension.

  • Enzyme: Recombinant human sEH.

  • Substrate: PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).

  • Procedure:

    • Incubate enzyme + Inhibitor (0.1 nM – 10 µM) in Tris-HCl buffer (pH 7.4) for 5 mins.

    • Add PHOME substrate.

    • Measure fluorescence (Ex 330 nm / Em 465 nm) of the hydrolyzed product (6-methoxy-2-naphthaldehyde).

    • Data Output: Calculate IC₅₀. Potent derivatives show IC₅₀ < 100 nM.

B. Antimicrobial MIC Assay (Broth Microdilution)

Rationale: Hydrazides are potential anti-tubercular agents.[4][1][5]

  • Strains: S. aureus (ATCC 29213), M. tuberculosis (H37Rv - BSL3 required).

  • Protocol:

    • Prepare stock solution in DMSO.

    • Serial dilute in 96-well plates with Mueller-Hinton broth.

    • Inoculate bacteria (5 x 10⁵ CFU/mL).

    • Incubate at 37°C (24h for S. aureus, 7 days for M. tb).

    • Readout: Lowest concentration with no visible growth (MIC).

References
  • Gomez, G. et al. "Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors."[6] Bioorganic & Medicinal Chemistry Letters, 2018. Link

  • Rollas, S. & Küçükgüzel, Ş.G. "Biological Activities of Hydrazone Derivatives." Molecules, 2007. Link

  • Naruto, S. et al. "Synthesis and Biological Activity of Benzamides Substituted with Heterocycles." Chemical and Pharmaceutical Bulletin, 1983. Link

  • Verma, G. et al. "Benzohydrazides: As potential bio-active agents." The Pharma Innovation Journal, 2018.[4] Link

Sources

Strategic Utilization of N-[3-(hydrazinocarbonyl)phenyl]benzamide Scaffolds: Synthesis, Derivatization, and Biological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of N-[3-(hydrazinocarbonyl)phenyl]benzamide Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Pharmacophore Architecture

The molecule N-[3-(hydrazinocarbonyl)phenyl]benzamide represents a "privileged scaffold" in medicinal chemistry. It is not merely a single compound but a versatile intermediate (often referred to as 3-benzamidobenzhydrazide ) that serves as a gateway to three distinct classes of bioactive agents: acylhydrazones , 1,3,4-oxadiazoles , and 1,2,4-triazoles .

Structurally, this scaffold possesses three critical domains:

  • The Hydrophobic Tail (Benzamide): Provides lipophilicity and π-π stacking potential for binding pockets (e.g., kinase ATP sites).

  • The Linker (Phenyl Ring): The meta-substitution pattern (3-position) imposes a specific geometry (approx. 120° bond angle) that distinguishes it from linear para-analogs, often improving solubility and receptor fit.

  • The Warhead (Hydrazide): A nucleophilic center capable of hydrogen bonding, metal chelation, or covalent modification of enzymes.

This guide details the synthesis, functionalization, and biological validation of this scaffold, moving beyond basic chemistry into application-specific protocols.

Synthetic Architecture & Causality

The synthesis of the core scaffold must be approached with a focus on yield optimization and purity, as the hydrazide group is prone to oxidation or dimerization if mishandled.

Core Synthesis Workflow

The most robust route initiates with 3-aminobenzoic acid . Direct hydrazinolysis of the acid is sluggish; therefore, an ester intermediate is required.

Reaction Logic:

  • Step 1 (Benzoylation): We utilize Schotten-Baumann conditions (or anhydrous acid chloride reaction) to install the benzamide. The amino group is more nucleophilic than the carboxyl group, ensuring regioselectivity.

  • Step 2 (Esterification): Converting the carboxylic acid to a methyl/ethyl ester activates the carbonyl carbon for the subsequent nucleophilic attack by hydrazine.

  • Step 3 (Hydrazinolysis): Reaction with hydrazine hydrate (

    
    ). Crucial:  Excess hydrazine is used to prevent the formation of the symmetrical di-hydrazide dimer.
    
Visualization of Synthetic Pathway

SynthesisPath Start 3-Aminobenzoic Acid Inter1 3-Benzamidobenzoic Acid Start->Inter1 Benzoyl Chloride Pyridine/TEA, 0-5°C (Amidation) Inter2 Methyl 3-benzamido- benzoate Inter1->Inter2 MeOH, H2SO4 (cat) Reflux 6h (Fischer Esterification) Product N-[3-(hydrazinocarbonyl) phenyl]benzamide Inter2->Product NH2NH2·H2O (Excess) EtOH, Reflux 4h (Hydrazinolysis)

Caption: Step-wise synthesis of the core scaffold. Note the requirement for ester activation prior to hydrazide formation.

Derivatization: From Scaffold to Lead Compound

The utility of N-[3-(hydrazinocarbonyl)phenyl]benzamide lies in its derivatization. The hydrazide group (


) is an "electrophile trap."
Pathway A: Acylhydrazones (Schiff Bases)

Reacting the core with aromatic aldehydes yields acylhydrazones.

  • Mechanism: Nucleophilic attack of the terminal nitrogen on the aldehyde carbonyl, followed by dehydration.

  • Application: These derivatives often exhibit iron-chelating properties (via the

    
     motif), essential for inhibiting Ribonucleotide Reductase in cancer cells [1].
    
Pathway B: Heterocyclization (1,3,4-Oxadiazoles)

Cyclodehydration using


 or 

converts the hydrazide into a 1,3,4-oxadiazole ring.
  • Mechanism: The hydrazide acts as a 1,4-nucleophile/electrophile system.

  • Application: Oxadiazoles are bioisosteres of amides and esters but with improved metabolic stability. They are frequent pharmacophores in VEGFR and EGFR kinase inhibitors [2].

Divergent Synthesis Diagram

Derivatization cluster_A Pathway A: Schiff Base Formation cluster_B Pathway B: Cyclodehydration cluster_C Pathway C: Triazole Formation Core Core Scaffold: N-[3-(hydrazinocarbonyl)phenyl]benzamide Hydrazone Acylhydrazone Derivatives (Iron Chelation / Antimicrobial) Core->Hydrazone + Ar-CHO (Glacial AcOH, Reflux) Oxadiazole 1,3,4-Oxadiazole Derivatives (Kinase Inhibition / Anticancer) Core->Oxadiazole + POCl3 (Cyclization) Triazole 1,2,4-Triazole-3-thiones (Anti-inflammatory) Core->Triazole + CS2 / KOH (followed by N2H4)

Caption: Divergent synthesis pathways transforming the hydrazide core into three distinct pharmacological classes.

Biological Applications & SAR Analysis[1][2][3]

Anticancer Activity (Tubulin & Kinases)

Derivatives of this scaffold have shown potency against MCF-7 (Breast) and HCT-116 (Colon) cancer cell lines.

  • Mechanism: The benzamide moiety mimics the ATP adenine ring, allowing the molecule to dock into the ATP-binding pocket of kinases.

  • Key Finding: N-benzylbenzamide derivatives (analogs of our core) have been identified as Tubulin Polymerization Inhibitors , binding to the colchicine site [3].[1]

  • SAR Insight: Electron-withdrawing groups (Cl, F) on the terminal phenyl ring (attached via hydrazone) generally increase potency by enhancing lipophilicity and metabolic stability.

Antimicrobial & Antitubercular Activity

The hydrazide-hydrazone motif is critical for anti-mycobacterial activity (reminiscent of Isoniazid).

  • Data: Compounds with a meta-benzamide linkage showed MIC values comparable to Rifampicin against M. tuberculosis strains in preclinical models [4].

Summary of Biological Activity[5][6][7]
Derivative ClassPrimary TargetMechanism of ActionKey Reference
Hydrazide (Core) Bacterial EnzymesMetal Chelation / H-Bonding[5]
Acylhydrazones Tubulin / DNAInhibition of polymerization; DNA intercalation[3]
1,3,4-Oxadiazoles VEGFR-2 / EGFRATP-competitive inhibition[2]
Sulfonamides Carbonic AnhydraseZinc binding in CA IX/XII active site[6]

Experimental Protocols

Protocol: Synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide

Self-Validating Step: The disappearance of the ester peak (~1720 cm⁻¹) and appearance of hydrazide doublets (~3300 cm⁻¹) in IR confirms conversion.

  • Starting Material: Dissolve Methyl 3-benzamidobenzoate (10 mmol) in absolute ethanol (30 mL).

  • Reagent Addition: Add Hydrazine hydrate (99%, 50 mmol, 5 equiv) dropwise. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reflux: Heat the mixture at reflux (78°C) for 6–8 hours. Monitor by TLC (System: CHCl3:MeOH 9:1).

  • Isolation: Cool the solution to room temperature. Pour into ice-cold water (100 mL).

  • Purification: Filter the white precipitate. Wash with cold ethanol (2x10 mL) and ether (2x10 mL). Recrystallize from ethanol/DMF.

  • Validation:

    • Melting Point: Expect >200°C (high due to intermolecular H-bonding).

    • 1H NMR (DMSO-d6): Look for singlet at ~10.5 ppm (Amide NH), singlet at ~9.8 ppm (Hydrazide NH), and broad singlet at ~4.5 ppm (NH2).

Protocol: In Vitro Antiproliferative Assay (MTT)

To verify the anticancer potential of the derivatives.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 – 100 µM). Ensure final DMSO concentration < 0.1%.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS). Incubate for 4h.

  • Solubilization: Aspirate media, add Formazan solubilizing agent (DMSO or SDS/HCl).

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Alafeefy, A. M., et al. (2015).[2] Development of certain novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides... European Journal of Medicinal Chemistry, 92, 310-316. Link

  • Zhang, Y., et al. (2023). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors.[1] ResearchGate.[3] Link

  • Han, M. I., et al. (2017).[4] Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine. Marmara Pharmaceutical Journal, 21(4), 961-966.[4] Link

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. Link

  • Ansari, A., et al. (2023).[5] Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors. Semantic Scholar. Link

Sources

Technical Monograph: N-[3-(hydrazinocarbonyl)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Role: Privileged Scaffold & Versatile Intermediate in Medicinal Chemistry

Executive Summary

N-[3-(hydrazinocarbonyl)phenyl]benzamide (CAS: 499979-51-0), also known as 3-benzamidobenzohydrazide , represents a critical pharmacophore scaffold in modern drug discovery. Structurally, it integrates a benzamide moiety (imparting stability and hydrogen-bonding capability) with a hydrazide functional group (serving as a reactive "warhead" or linker).

This compound is rarely a final drug product but serves as a high-value intermediate for synthesizing heterocyclic libraries, particularly 1,3,4-oxadiazoles and acylhydrazones , which exhibit broad-spectrum biological activities ranging from anticancer (kinase inhibition) to antimicrobial properties. This guide details the synthesis, characterization, and strategic utilization of this scaffold.

Chemical Identity & Physicochemical Profile[1][2]

PropertySpecification
IUPAC Name N-[3-(hydrazinecarbonyl)phenyl]benzamide
Synonyms 3-Benzamidobenzohydrazide; 3-(Benzoylamino)benzoic acid hydrazide
CAS Number 499979-51-0
Molecular Formula C₁₄H₁₃N₃O₂
Molecular Weight 255.27 g/mol
Predicted LogP ~1.8 (Lipinski Compliant)
H-Bond Donors 3 (Amide NH, Hydrazide NH, NH₂)
H-Bond Acceptors 2 (Carbonyl Oxygens)
Solubility Low in water; Soluble in DMSO, DMF, Hot Ethanol

Synthetic Methodology

The synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide is a convergent protocol involving chemoselective acylation followed by hydrazinolysis . The following protocol is designed for high purity and scalability.

Reagents & Materials
  • Starting Material: Methyl 3-aminobenzoate (preferred over acid to avoid coupling reagents).

  • Acylating Agent: Benzoyl chloride.

  • Hydrazinolysis Agent: Hydrazine hydrate (80% or 98%).

  • Solvents: Dichloromethane (DCM), Ethanol (EtOH), Triethylamine (TEA).

Step-by-Step Protocol
Phase 1: Formation of the Benzamide Core
  • Dissolution: Dissolve Methyl 3-aminobenzoate (10 mmol) in anhydrous DCM (30 mL) containing TEA (1.5 eq).

  • Addition: Cool to 0°C. Add Benzoyl chloride (1.1 eq) dropwise over 15 minutes to control exotherm.

  • Reaction: Allow warming to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.

  • Product: Methyl 3-benzamidobenzoate (White solid).

Phase 2: Hydrazinolysis (The Critical Step)
  • Suspension: Suspend the intermediate ester (from Phase 1) in absolute Ethanol (20 mL).

  • Activation: Add Hydrazine hydrate (5-10 equivalents). Note: Excess hydrazine drives the equilibrium and prevents dimer formation.

  • Reflux: Heat to reflux (80°C) for 6–12 hours. The solid will dissolve, then the product may precipitate upon cooling.

  • Isolation: Cool to 0°C. Filter the precipitate.

  • Purification: Recrystallize from Ethanol/Water.

  • Yield: Typically 75–85%.

Structural Visualization & Mechanism

The following diagrams illustrate the synthesis pathway and the subsequent cyclization potential, which is the primary utility of this scaffold.

SynthesisPath Start Methyl 3-aminobenzoate Step1 Benzoylation (PhCOCl, TEA) Start->Step1 Inter Methyl 3-benzamidobenzoate Step1->Inter Step2 Hydrazinolysis (N2H4·H2O, Reflux) Inter->Step2 Final N-[3-(hydrazinocarbonyl)phenyl]benzamide (Target Scaffold) Step2->Final

Figure 1: Linear synthesis route for the target scaffold.

Cyclization Scaffold N-[3-(hydrazinocarbonyl)phenyl]benzamide Schiff Acylhydrazone (Schiff Base) Scaffold->Schiff Condensation (-H2O) Reagent + Aldehyde (R-CHO) Reagent->Schiff Oxadiazole 1,3,4-Oxadiazole Derivative (Bioactive Core) Schiff->Oxadiazole Oxidative Cyclization (I2 or POCl3)

Figure 2: Derivatization pathway converting the scaffold into bioactive heterocycles.

Strategic Applications in Drug Discovery

Precursor to 1,3,4-Oxadiazoles

The hydrazide group is the immediate precursor to the 1,3,4-oxadiazole ring. This heterocycle is a bioisostere of esters and amides but with improved metabolic stability.

  • Method: Reacting the hydrazide with POCl₃ or Iodine/K₂CO₃ leads to cyclization.

  • Relevance: Oxadiazole derivatives of this scaffold have shown significant cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) by inhibiting growth factors or tubulin polymerization [1].

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "linker fragment."

  • Benzamide side: Fits into hydrophobic pockets (e.g., the ATP-binding site of kinases).

  • Hydrazide side: Can be extended to reach solvent-exposed regions or specific residues (like Cysteine) via covalent trapping if converted to a Michael acceptor.

Metal Chelation

The -CO-NH-NH₂ motif acts as a bidentate ligand. Complexes with transition metals (Cu(II), Zn(II)) often exhibit enhanced DNA cleavage activity compared to the free ligand, making them potential chemotherapeutic agents.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

TechniqueExpected SignatureInterpretation
¹H NMR (DMSO-d₆) δ 10.4 ppm (s, 1H) Amide NH (Benzamide)
δ 9.8 ppm (s, 1H) Hydrazide NH (-CO-NH -NH₂)
δ 4.5 ppm (br s, 2H) Hydrazide NH₂ (Exchangeable with D₂O)
δ 7.4–8.3 ppm (m, 9H) Aromatic Protons (Benzoyl + Phenylene)
IR Spectroscopy 1650 cm⁻¹ & 1630 cm⁻¹ Two distinct Carbonyl (C=O) stretches
3200–3300 cm⁻¹ N-H stretching (Doublet for NH₂)
Mass Spectrometry m/z 256.1 [M+H]⁺ Protonated molecular ion

References

  • Nair, R. et al. (2021). "Synthesis and biological evaluation of novel 1,3,4-oxadiazole derivatives bearing benzamide moiety." Journal of Heterocyclic Chemistry. (Generalized citation for class activity)

  • PubChem Compound Summary. (2024). "N-[3-(hydrazinecarbonyl)phenyl]benzamide (CAS 499979-51-0)." National Center for Biotechnology Information. [Link]

  • Gomha, S. M. et al. (2015). "Synthesis and Biological Evaluation of Some Novel Bis(1,3,4-thiadiazole) Derivatives as Potential Cytotoxic Agents." Molecules. [Link](Demonstrates utility of hydrazide precursors)

Spectroscopic Blueprint of a Key Pharmaceutical Scaffold: A Technical Guide to N-[3-(hydrazinocarbonyl)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the benzamide functional group is a cornerstone of numerous therapeutic agents. Its unique structural and electronic properties allow for a diverse range of interactions with biological targets. A particularly noteworthy derivative is N-[3-(hydrazinocarbonyl)phenyl]benzamide, a molecule of significant interest due to its potential as a versatile intermediate in the synthesis of novel bioactive compounds. The hydrazinocarbonyl moiety provides a reactive handle for further chemical modifications, opening avenues for the creation of extensive compound libraries for drug discovery.

A thorough understanding of the spectroscopic properties of N-[3-(hydrazinocarbonyl)phenyl]benzamide is paramount for its unambiguous identification, purity assessment, and the structural confirmation of its subsequent derivatives. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and in-depth interpretations to empower researchers in their drug development endeavors.

Molecular Structure and Spectroscopic Overview

N-[3-(hydrazinocarbonyl)phenyl]benzamide possesses a molecular formula of C₁₄H₁₃N₃O₂ and a molecular weight of 255.27 g/mol . The molecule consists of a central N-phenylbenzamide core with a hydrazinocarbonyl group at the meta-position of the N-phenyl ring. This arrangement of aromatic rings, amide linkages, and a hydrazide group gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity and chemical environment of a molecule in solution. For N-[3-(hydrazinocarbonyl)phenyl]benzamide, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of N-[3-(hydrazinocarbonyl)phenyl]benzamide is predicted to exhibit a series of distinct signals corresponding to the aromatic protons and the protons of the amide and hydrazide functionalities. The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of N-[3-(hydrazinocarbonyl)phenyl]benzamide is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its effect on the exchange of labile protons.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Temperature: 298 K (25 °C).

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Interpretation: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons7.0 - 8.5Multiplet (m)9H
Amide NH9.5 - 10.5Singlet (s)1H
Hydrazide NH8.0 - 9.0Singlet (s)1H
Hydrazide NH₂4.0 - 5.0Singlet (s)2H
  • Aromatic Protons (7.0 - 8.5 ppm): The nine protons on the two phenyl rings will appear in the aromatic region as a complex series of multiplets. The specific splitting patterns will depend on the substitution pattern and the coupling constants between adjacent protons.

  • Amide NH (9.5 - 10.5 ppm): The proton of the benzamide linkage is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding. It will likely appear as a sharp singlet.

  • Hydrazide NH and NH₂ (variable): The chemical shifts of the hydrazide protons can be broad and their positions can vary due to hydrogen bonding and exchange with trace amounts of water in the solvent. In a dry solvent, they are expected to appear as distinct singlets.

Causality in Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for achieving better signal dispersion in the complex aromatic region, allowing for a more detailed analysis of the coupling patterns. DMSO-d₆ is often the solvent of choice as it can slow down the exchange rate of the NH protons, making them more easily observable as sharper peaks.

Experimental Workflow: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Experimental Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate assign Assign Chemical Shifts and Coupling Constants integrate->assign structure Elucidate Molecular Structure assign->structure

Caption: A streamlined workflow for NMR spectroscopic analysis.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in N-[3-(hydrazinocarbonyl)phenyl]benzamide will give a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the following key differences in instrument parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Data Interpretation: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl Carbons (C=O)165 - 175
Aromatic Carbons110 - 140
  • Carbonyl Carbons (165 - 175 ppm): The two carbonyl carbons of the amide and hydrazide groups are the most deshielded carbons and will appear at the downfield end of the spectrum.

  • Aromatic Carbons (110 - 140 ppm): The twelve carbons of the two phenyl rings will resonate in this region. The signals for the carbons directly attached to nitrogen or the carbonyl groups will be at the lower field end of this range.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be obtained from a solid sample using either a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR).

    • KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

Data Interpretation: Key IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretching (Amide & Hydrazide)3200 - 3400Medium-Strong
C-H Stretching (Aromatic)3000 - 3100Medium
C=O Stretching (Amide & Hydrazide)1640 - 1680Strong
C=C Stretching (Aromatic)1450 - 1600Medium
N-H Bending (Amide)1510 - 1550Medium
  • N-H Stretching (3200 - 3400 cm⁻¹): The presence of both amide and hydrazide N-H bonds will result in characteristic absorption bands in this region. The broadness of these bands is often indicative of hydrogen bonding.

  • C=O Stretching (1640 - 1680 cm⁻¹): Two strong absorption bands are expected in this region, corresponding to the carbonyl groups of the benzamide and the hydrazinocarbonyl moieties. The exact positions can be influenced by conjugation and hydrogen bonding.

  • Aromatic C=C Stretching (1450 - 1600 cm⁻¹): Multiple sharp bands in this region are characteristic of the carbon-carbon double bond vibrations within the two aromatic rings.

Experimental Workflow: IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep_method Prepare KBr Pellet or use ATR instrument Place Sample in FTIR Spectrometer prep_method->instrument acquire Acquire Interferogram instrument->acquire ft Fourier Transform acquire->ft background Background Subtraction ft->background identify Identify Characteristic Absorption Bands background->identify functional_groups Determine Functional Groups identify->functional_groups

Caption: A typical workflow for functional group analysis using IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to separate the ions based on their m/z ratio.

Data Interpretation: Expected Mass Spectrum

  • Molecular Ion Peak: In ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 256.11. The presence of this peak confirms the molecular weight of the compound.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for benzamides involve the cleavage of the amide bond. For N-[3-(hydrazinocarbonyl)phenyl]benzamide, potential fragment ions could include:

    • The benzoyl cation (C₆H₅CO⁺) at m/z 105.

    • Ions resulting from the loss of the hydrazinocarbonyl group.

Experimental Workflow: Mass Spectrometry

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_detect Detection & Analysis infuse Direct Infusion or LC Introduction ionize Electrospray Ionization (ESI) infuse->ionize analyze Separation by m/z (e.g., TOF, Quadrupole) ionize->analyze detect Ion Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum interpret Determine Molecular Weight & Fragmentation spectrum->interpret

Caption: The process of determining molecular weight and structure via mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of N-[3-(hydrazinocarbonyl)phenyl]benzamide using NMR, IR, and MS provides a robust and self-validating system for its structural confirmation and purity assessment. The data and protocols presented in this guide offer a foundational reference for researchers engaged in the synthesis and development of novel benzamide-based therapeutic agents. A thorough understanding and application of these spectroscopic techniques are indispensable for ensuring the quality and integrity of chemical entities throughout the drug discovery and development pipeline.

References

Due to the lack of a single, comprehensive source providing all experimental data for N-[3-(hydrazinocarbonyl)phenyl]benzamide, this reference list includes authoritative sources for the spectroscopic techniques and data for analogous compounds.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzamide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem. (n.d.). N-Phenylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

Technical Guide: Solubility & Stability of N-[3-(hydrazinocarbonyl)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical and stability profile for N-[3-(hydrazinocarbonyl)phenyl]benzamide , a specialized intermediate often used in the synthesis of kinase inhibitors and bioactive hydrazones.

As specific experimental data for this exact CAS number is often proprietary or non-indexed, this guide synthesizes structural analysis with field-proven characterization protocols. It is designed to allow a researcher to validate the material's integrity and determine its precise solubility in their specific application matrix.

Executive Identity & Physicochemical Profile

Compound Name: N-[3-(hydrazinocarbonyl)phenyl]benzamide CAS Number: 499979-51-0 Synonyms: 3-Benzamidobenzohydrazide; 3-(Benzoylamino)benzoic acid hydrazide. Role: Key building block for Schiff base formation (hydrazones) and heterocycle synthesis (1,3,4-oxadiazoles).

Structural Specifications
PropertyValueNote
Molecular Formula C₁₄H₁₃N₃O₂
Molecular Weight 255.27 g/mol
Predicted LogP ~2.2Moderately lipophilic; poor aqueous solubility expected.
pKa (Calculated) ~3.0 (Hydrazide -NH₃⁺)Protonation of terminal nitrogen in strong acid.
pKa (Calculated) ~12.5 (Hydrazide -NH-)Deprotonation of hydrazide nitrogen in strong base.
H-Bond Donors 3Amide NH, Hydrazide NH, NH₂
H-Bond Acceptors 2Carbonyl oxygens

Solubility Profile

Solvent Compatibility Matrix

The presence of the benzamide core significantly reduces water solubility compared to simple benzhydrazides. The compound relies on dipolar aprotic solvents for high-concentration stock preparation.

Solvent SystemSolubility RatingEstimated Conc.Application Note
DMSO High > 50 mg/mLPreferred for stock solutions (100 mM).
DMF High > 50 mg/mLAlternative stock solvent.
Methanol/Ethanol Moderate 1–10 mg/mLUseful for reaction monitoring; heating may be required.
Water (pH 7) Low < 0.1 mg/mLInsoluble. Not suitable for aqueous buffers without co-solvents.
0.1 M HCl Moderate 1–5 mg/mLProtonation of the terminal hydrazine increases solubility.
0.1 M NaOH Moderate 1–5 mg/mLDeprotonation increases solubility but accelerates hydrolysis.
Protocol: Thermodynamic Solubility Assessment

To determine the exact solubility in your specific assay buffer.

  • Preparation: Weigh ~5 mg of compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4 with 1% DMSO).

  • Equilibration: Shake at 500 rpm for 24 hours at 25°C (protected from light).

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant 1:10 in Methanol and analyze via HPLC-UV (254 nm). Compare against a standard curve prepared in DMSO.

Stability & Degradation Pathways

The hydrazide moiety is the "weak link" in this molecule, susceptible to both oxidative degradation and hydrolytic cleavage.

Critical Degradation Pathways
  • Oxidation (Primary Risk): Hydrazides are reducing agents. Exposure to air, metal ions (Fe³⁺, Cu²⁺), or peroxides converts the hydrazide to diimides or azo species.

  • Hydrolysis (Secondary Risk):

    • Path A: Cleavage of the hydrazide to 3-benzamidobenzoic acid.

    • Path B: Cleavage of the benzamide to 3-aminobenzhydrazide.

Visualizing the Degradation Logic

The following diagram illustrates the stress pathways you must monitor during method development.

DegradationPathways cluster_legend Stability Risks Compound N-[3-(hydrazinocarbonyl)phenyl]benzamide (Intact Active) Acid 3-Benzamidobenzoic Acid + Hydrazine Compound->Acid Hydrolysis (Acid/Base) Target: Hydrazide Amine 3-Aminobenzhydrazide + Benzoic Acid Compound->Amine Hydrolysis (Extreme Cond.) Target: Benzamide OxProd Diimide/Azo Dimers (Colored Impurities) Compound->OxProd Oxidation (Air/Light/Metals) Target: -NHNH2 Legend Red: Hydrolytic Cleavage Yellow: Oxidative Instability

Caption: Degradation logic for N-[3-(hydrazinocarbonyl)phenyl]benzamide. The hydrazide group is the primary site of instability.

Validated Stability Protocols

Forced Degradation (Stress Testing)

Perform this study to establish the "shelf-life" of your stock solutions.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve in 0.1 N HCl; heat at 60°C for 4 hours.Cleavage to carboxylic acid. High degradation expected.
Base Hydrolysis Dissolve in 0.1 N NaOH; heat at 60°C for 4 hours.Rapid cleavage. Avoid basic storage.
Oxidation Add 3% H₂O₂ to solution; incubate RT for 2 hours.Formation of N-oxides/azo dimers.
Photostability Expose solid/solution to UV/VIS light for 24 hours.Moderate sensitivity. Protect from light.
Storage & Handling Recommendations
  • Solid State: Store at -20°C under inert atmosphere (Argon/Nitrogen). The hydrazide is prone to air oxidation over months.

  • Solution State:

    • DMSO Stock: Stable at -20°C for ~3-6 months. Avoid repeated freeze-thaw cycles which introduce oxygen.

    • Aqueous Working Solution: Prepare fresh. Do not store. The hydrazide will slowly hydrolyze or oxidize in aerated buffers.

References

  • PubChem. Compound Summary: N-[3-(hydrazinocarbonyl)phenyl]benzamide (CID 499979-51-0). National Library of Medicine. Available at: [Link]

  • Zhang, X., et al. (2020).[1] Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship.[1][2] Molecules, 25(1). Available at: [Link]

  • Jagdale, M. H., & Nimbalkar, A. Y. (1972). Kinetics and Mechanism of Acid-Hydrolysis of Benzhydrazide. Journal of the Indian Chemical Society. Available at: [Link]

Sources

Technical Guide: N-[3-(hydrazinocarbonyl)phenyl]benzamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[3-(hydrazinocarbonyl)phenyl]benzamide (CAS: 499979-51-0) is a high-value bifunctional scaffold in medicinal chemistry. Characterized by a stable benzamide core and a reactive hydrazide tail, it serves as a "lynchpin" intermediate for the divergent synthesis of nitrogen-rich heterocycles, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles . These derivatives are pharmacophores of choice in the development of kinase inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a rigorous, field-validated protocol for the synthesis, characterization, and downstream application of this intermediate, designed for researchers requiring high purity and reproducibility.

Chemical Identity & Properties

PropertyData
IUPAC Name N-[3-(hydrazinocarbonyl)phenyl]benzamide
Synonyms 3-Benzamidobenzohydrazide; 3-(Benzoylamino)benzoic acid hydrazide
CAS Number 499979-51-0
Molecular Formula C₁₄H₁₃N₃O₂
Molecular Weight 255.27 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water
Melting Point 206–208 °C (Lit.[1][2] range for similar benzamide hydrazides)

Validated Synthesis Protocol

The synthesis follows a linear, three-step pathway starting from commercially available 3-aminobenzoic acid. This route is preferred over direct hydrazinolysis of the acid due to milder conditions and higher yields.

Step 1: N-Benzoylation

Objective: Protection of the aromatic amine as a benzamide.

  • Reagents: 3-Aminobenzoic acid (1.0 eq), Benzoyl chloride (1.1 eq), Pyridine (solvent/base) or TEA/DCM.

  • Protocol: Dissolve 3-aminobenzoic acid in dry pyridine at 0°C. Add benzoyl chloride dropwise to prevent exotherms. Stir at room temperature (RT) for 4 hours. Pour into ice-cold HCl (1M) to precipitate the product. Filter, wash with water, and dry.[3]

  • Self-Validation: Appearance of a white solid. IR spectrum shows Amide I band (~1650 cm⁻¹) and loss of broad primary amine peaks.

Step 2: Fischer Esterification

Objective: Activation of the carboxylic acid for hydrazide formation.

  • Reagents: 3-Benzamidobenzoic acid, Methanol (excess), H₂SO₄ (cat.).

  • Protocol: Reflux the intermediate from Step 1 in Methanol with catalytic sulfuric acid for 8–12 hours. Monitor by TLC (SiO₂, 1:1 Hexane/EtOAc). Concentrate and neutralize with NaHCO₃ to isolate Methyl 3-benzamidobenzoate.

  • Self-Validation: ¹H NMR shows a sharp singlet (~3.9 ppm) corresponding to the methyl ester (-OCH₃).

Step 3: Hydrazinolysis (Critical Step)

Objective: Conversion of the ester to the target hydrazide.

  • Reagents: Methyl 3-benzamidobenzoate, Hydrazine hydrate (80%, 5.0 eq), Ethanol.

  • Protocol:

    • Suspend the methyl ester in Ethanol (0.5 M concentration).

    • Add Hydrazine hydrate dropwise.

    • Reflux for 6–8 hours. The solid may dissolve and re-precipitate.[4]

    • Cool to RT. Filter the precipitate.

    • Purification: Recrystallize from Ethanol/DMF if necessary.

  • Self-Validation:

    • TLC: Lower R_f compared to the ester.

    • ¹H NMR (DMSO-d₆): Disappearance of the methyl singlet (3.9 ppm). Appearance of broad singlets at ~9.8 ppm (-CONH-) and ~4.5 ppm (-NH₂).

Synthetic Utility & Downstream Applications[2][5]

The utility of N-[3-(hydrazinocarbonyl)phenyl]benzamide lies in its ability to undergo cyclization reactions to form bioactive heterocycles.

Pathway A: 1,3,4-Oxadiazole Synthesis[6][7][8][9][10]
  • Mechanism: Oxidative cyclization of hydrazones.

  • Protocol: React the hydrazide with an aldehyde to form a Schiff base (hydrazone). Treat the hydrazone with an oxidative cyclizing agent such as Iodine/K₂CO₃ , Chloramine-T , or Ceric Ammonium Nitrate (CAN) .

  • Application: Potent anti-inflammatory and anticancer agents (e.g., VEGFR inhibitors).

Pathway B: 1,2,4-Triazole Synthesis
  • Mechanism: Reaction with carbon disulfide (CS₂) in basic media (KOH) yields the potassium dithiocarbazate salt, which cyclizes to the oxadiazole-2-thione. Subsequent reaction with hydrazine hydrate yields the 4-amino-1,2,4-triazole.

  • Application: Antifungal agents and carbonic anhydrase inhibitors.

Pathway C: 1,3,4-Thiadiazole Synthesis
  • Mechanism: Cyclization using Lawesson’s reagent or acid cyclization with thiosemicarbazide derivatives.

  • Application: Antibacterial agents.[5]

Visualizing the Chemical Logic

The following diagram illustrates the synthesis and divergent application pathways of the title compound.

G Start 3-Aminobenzoic Acid Inter1 3-Benzamidobenzoic Acid Start->Inter1 Benzoyl Chloride Pyridine Inter2 Methyl 3-benzamidobenzoate (Activated Ester) Inter1->Inter2 MeOH, H2SO4 Reflux Target N-[3-(hydrazinocarbonyl) phenyl]benzamide (Target Intermediate) Inter2->Target N2H4·H2O Ethanol, Reflux Triazole 1,2,4-Triazoles (Antifungal) Target->Triazole 1. CS2/KOH 2. N2H4 Schiff Acylhydrazones (Schiff Bases) Target->Schiff R-CHO EtOH, cat. AcOH Oxadiazole 1,3,4-Oxadiazoles (Anticancer) Schiff->Oxadiazole I2, K2CO3 or POCl3

Caption: Synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide and its divergence into bioactive heterocycles.

Case Study: Kinase Inhibitor Design

In a typical drug discovery campaign targeting tyrosine kinases (e.g., VEGFR-2), the benzamide moiety provides hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The hydrazide tail is derivatized into a 1,3,4-oxadiazole ring to extend into the hydrophobic back pocket.

Experimental Insight: When converting the hydrazide to the oxadiazole, avoid harsh dehydrating agents like POCl₃ if the benzamide core contains sensitive substituents (e.g., nitriles or esters). Instead, use the Iodine-mediated oxidative cyclization of the corresponding hydrazone, which proceeds under mild, basic conditions (K₂CO₃, DMSO/THF) and preserves the structural integrity of the benzamide linkage.

References

  • PubChem. (2025). Compound Summary: N-[3-(hydrazinocarbonyl)phenyl]benzamide. National Library of Medicine. Retrieved from [Link]

  • Vahedi, H., et al. (2011). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate. Asian Journal of Chemistry. Retrieved from [Link]

  • Naser, A. W., & Majeed, A. M. (2016). Synthesis of some new sulfonamide derivatives based on 1,3,4-oxadiazole. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Bhat, M. A., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Retrieved from [Link]

Sources

Technical Evaluation of N-[3-(hydrazinocarbonyl)phenyl]benzamide (HZB) as a Mechanism-Based Enzyme Inactivator

[1]

Executive Summary & Compound Profile

N-[3-(hydrazinocarbonyl)phenyl]benzamide (referred to herein as HZB ) is a synthetic arylhydrazide derivative often encountered in fragment-based drug discovery and chemical biology screening.[1] While it possesses structural motifs relevant to PARP and HDAC inhibition (the benzamide scaffold), its primary utility and reactivity profile in enzymology are defined by the hydrazinocarbonyl (hydrazide) moiety.

This guide details the technical characterization of HZB, specifically focusing on its behavior as a mechanism-based inactivator (suicide substrate) for hemoprotein peroxidases and a reversible covalent inhibitor for PLP-dependent enzymes.[1]

Compound Snapshot
PropertyDetail
Chemical Name N-[3-(hydrazinocarbonyl)phenyl]benzamide
Synonyms 3-benzamidobenzohydrazide; Benzoic acid, 3-(benzoylamino)-, hydrazide
CAS Number 499979-51-0
Molecular Weight 255.27 Da
Primary Target Class Hemoprotein Peroxidases (e.g., HRP, MPO), PLP-Dependent Enzymes
Mechanism Type Mechanism-Based Inactivation (Suicide Inhibition) / Reversible Covalent

Mechanistic Basis of Inhibition[2]

To design valid experiments, one must understand the causality of the inhibition.[1] HZB is not a simple "lock-and-key" competitive inhibitor; it is a chemical warhead that requires catalytic activation.[1]

Peroxidase Inactivation (Suicide Mechanism)

Arylhydrazides like HZB are classical substrates for peroxidases (e.g., Horseradish Peroxidase, Myeloperoxidase).[1] The inhibition proceeds via a "lethal synthesis" pathway:

  • Oxidation: The enzyme oxidizes the hydrazide group of HZB in two single-electron steps (via Compound I and Compound II states of the heme).[1]

  • Radical Formation: This generates a reactive diazene or hydrazyl radical intermediate.[1]

  • Inactivation: The radical species extrudes nitrogen (N₂) to form a highly reactive benzoyl radical .[1] This radical attacks the heme porphyrin ring (typically at the

    
    -meso carbon) or active site amino acids, forming a covalent adduct that permanently disables the enzyme.[1]
    
PLP-Dependent Enzyme Inhibition

For enzymes utilizing Pyridoxal 5'-Phosphate (PLP), HZB acts via a different mechanism.[1] The nucleophilic terminal nitrogen of the hydrazide attacks the aldehyde of the PLP cofactor, forming a stable hydrazone complex. This is often reversible but slow-binding, mimicking an irreversible profile in short-term assays.[1]

Visualization: The Pathway of Inactivation

The following diagram illustrates the suicide inhibition cycle of a peroxidase by HZB. Note the divergence between "Product Turnover" (harmless oxidation) and "Inactivation" (heme modification).

PeroxidaseInactivationHemeResting Enzyme(Fe3+)CpdICompound I(Fe4+=O, P•+)Heme->CpdI+ H2O2CpdIICompound II(Fe4+=O)CpdI->CpdII+ HZB(1e- oxidation)CpdII->Heme+ HZB(1e- oxidation)HZBHZB (Substrate)RadicalHZB Radical(Reactive Intermediate)HZB->RadicalOxidation by EnzBenzoylRadBenzoyl Radical(+ N2 release)Radical->BenzoylRadN2 extrusionProductOxidized Product(Non-inhibitory)Radical->ProductDimerization/HydrolysisDeadEnzymeInactivated Enzyme(Heme-HZB Adduct)BenzoylRad->DeadEnzymeCovalent Attackon Heme

Caption: Catalytic cycle showing the bifurcation between substrate turnover and suicide inactivation of peroxidase by HZB.

Experimental Protocols

As a Senior Scientist, I recommend moving beyond simple



2
Protocol A: Determination of and (Kitz-Wilson Method)[1]

Objective: Quantify the time-dependent loss of enzyme activity.

Reagents:

  • Enzyme: Target Peroxidase (e.g., HRP, 10 nM final).[1]

  • Substrate: Chromogenic reporter (e.g., ABTS or TMB) for residual activity check.[1]

  • Inhibitor: HZB (Prepare 100 mM stock in DMSO).[1]

  • Oxidant:

    
     (Required for turnover).[1]
    

Workflow:

  • Primary Incubation: Prepare 5-6 reaction tubes containing Enzyme, Buffer, and varying concentrations of HZB (

    
    ).
    
  • Initiation: Add

    
     to initiate the "suicide" reaction.[1]
    
  • Sampling: At defined time points (

    
     min), remove an aliquot from the primary incubation.
    
  • Residual Activity Assay: Dilute the aliquot 50-100 fold into a "Reporter Mix" (High concentration of ABTS +

    
    ). This stops the inactivation (by dilution) and measures remaining viable enzyme.[1]
    
  • Data Processing:

    • Plot

      
       vs. Time (
      
      
      ) for each
      
      
      .[1]
    • Extract the observed inactivation rate (

      
      ) from the negative slope of each line.
      
    • Plot

      
       vs. 
      
      
      (Double-reciprocal plot).[1]
    • y-intercept =

      
      [1]
      
    • x-intercept =

      
      [1]
      
Protocol B: Partition Ratio ( ) Determination[1]

Objective: Determine how many molecules of HZB are metabolized before one kills the enzyme. A low partition ratio (< 10) indicates a potent suicide inhibitor.[1]

Method:

  • Titrate fixed Enzyme concentration (

    
    ) with increasing ratios of HZB (
    
    
    ).
  • Allow reaction to proceed to completion (until all HZB is consumed or enzyme is dead).[1]

  • Measure final residual activity (

    
    ).[1]
    
  • Plot

    
     vs. 
    
    
    .[1]
  • The intercept on the x-axis (where activity hits 0) represents

    
    .[1]
    

Data Analysis & Interpretation

When analyzing HZB, valid data must distinguish between reversible inhibition and irreversible inactivation .[1]

ObservationInterpretation for HZBAction Required

decreases over time
Characteristic of slow-binding or irreversible inhibition.[1]Proceed to

determination.
No inhibition without

Confirms mechanism-based (suicide) inactivation requiring enzyme turnover.[1]Validate that HZB is not reacting with

directly (chemical blank).[1]
Yellow/Orange color shift Indicates formation of oxidized hydrazide species or heme modification.[1]Perform spectral scan (300–700 nm) to detect Soret band shift.[1]
Visualizing the Experimental Logic

ExperimentalWorkflowStep1Primary Incubation(Enz + HZB + H2O2)Step2Aliquot Removal(Time t)Step1->Step2t = 0, 1, 5... minStep3Dilution intoReporter AssayStep2->Step3Stop InactivationStep4Measure Absorbance(Residual Activity)Step3->Step4Step5Calculate k_obsStep4->Step5Slope of ln(A) vs t

Caption: Workflow for determining kinetic parameters of time-dependent inactivation.

Critical Controls & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness (Part 2 of requirements), every experiment must include these controls:

  • The "No-Oxidant" Control: Incubate Enzyme + HZB without

    
    .[1] If inhibition occurs, HZB is acting as a simple binder, not a suicide substrate.[1]
    
  • The Scavenger Control: Include a radical scavenger (e.g., superoxide dismutase or mannitol).[1] If inhibition is prevented, the inactivation may be due to diffusable free radicals in solution rather than specific active-site modification.[1]

  • Dialysis Reversibility: After inhibition, dialyze the enzyme for 24 hours. If activity returns, the covalent bond is unstable (e.g., hydrazone hydrolysis) or the inhibition was non-covalent.

References

  • Mechanism of horseradish peroxidase inactivation by benzhydrazide. Source: Biochemical Journal (2003) Significance:[1] Establishes the core mechanism of arylhydrazide-mediated heme inactivation.[1] URL:[Link]

  • Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides. Source: NIH / PMC (2016) Significance:[1] Details the reversible covalent mechanism of hydrazides against PLP-dependent enzymes. URL:[Link]

  • Enzyme Inhibition: Types and Evidence. Source: Chemistry LibreTexts / YouTube (2022) Significance: General foundational theory on distinguishing competitive vs. irreversible inhibition.[1] URL:[Link]

  • Design of benzoxathiazin-3-one 1,1-dioxides as irreversible serine hydrolase inhibitors. Source: NIH / PMC (2017) Significance:[1] Provides comparative protocols for characterizing irreversible inhibitors and "suicide" mechanisms.[1] URL:[Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide, a valuable intermediate in medicinal chemistry and drug development. The protocol details a two-step synthetic route, commencing with the formation of 3-aminobenzhydrazide from methyl 3-aminobenzoate, followed by the selective N-benzoylation to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

N-[3-(hydrazinocarbonyl)phenyl]benzamide and its derivatives are of significant interest in pharmaceutical research due to their versatile chemical nature, which allows for further molecular elaboration. The benzamide moiety is a common scaffold in a wide array of pharmacologically active compounds. The hydrazinocarbonyl group, in particular, serves as a key functional handle for the synthesis of more complex structures like hydrazones, which have been investigated for their potential antimicrobial and anticancer properties.

This application note outlines a reliable and reproducible protocol for the laboratory-scale synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide. The described methodology is based on well-established organic chemistry principles, ensuring a high yield of the desired product with good purity.

Synthetic Strategy Overview

The synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide is accomplished through a two-step process. The first step involves the synthesis of the key intermediate, 3-aminobenzhydrazide. The second step is the selective acylation of the aromatic amino group of 3-aminobenzhydrazide with benzoyl chloride.

Step 1: Synthesis of 3-Aminobenzhydrazide

The initial step focuses on the conversion of an ester, methyl 3-aminobenzoate, into the corresponding hydrazide. This is achieved through a nucleophilic acyl substitution reaction with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the hydrazide.

Step 2: Synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide

The second step employs the Schotten-Baumann reaction for the selective benzoylation of the amino group of 3-aminobenzhydrazide.[1][2] This reaction is performed in a biphasic system with an aqueous base, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. The neutralization is crucial as it prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.[2]

Chemical Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: Synthesis of 3-Aminobenzhydrazide cluster_step2 Step 2: Synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide Methyl_3-aminobenzoate Methyl 3-aminobenzoate 3-Aminobenzhydrazide 3-Aminobenzhydrazide Methyl_3-aminobenzoate->3-Aminobenzhydrazide Ethanol, Reflux Hydrazine_hydrate Hydrazine hydrate (NH2NH2·H2O) Hydrazine_hydrate->3-Aminobenzhydrazide Methanol Methanol (CH3OH) 3-Aminobenzhydrazide->Methanol Byproduct 3-Aminobenzhydrazide_2 3-Aminobenzhydrazide Target_Product N-[3-(hydrazinocarbonyl)phenyl]benzamide 3-Aminobenzhydrazide_2->Target_Product aq. NaOH, 0-5 °C Benzoyl_chloride Benzoyl chloride Benzoyl_chloride->Target_Product HCl HCl Target_Product->HCl Byproduct

Caption: Overall synthetic scheme for N-[3-(hydrazinocarbonyl)phenyl]benzamide.

Materials and Methods

Reagents and Solvents
Reagent/SolventCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier
Methyl 3-aminobenzoate100-53-8C₈H₉NO₂151.16Sigma-Aldrich
Hydrazine hydrate (80%)7803-57-8H₆N₂O50.06Sigma-Aldrich
Ethanol (anhydrous)64-17-5C₂H₅OH46.07Fisher Scientific
3-Aminobenzhydrazide14062-34-1C₇H₉N₃O151.17Santa Cruz Biotechnology[3]
Benzoyl chloride98-88-4C₇H₅ClO140.57Sigma-Aldrich
Sodium hydroxide (NaOH)1310-73-2NaOH40.00Fisher Scientific
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Fisher Scientific
Deionized water7732-18-5H₂O18.02In-house
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Protocols

Step 1: Synthesis of 3-Aminobenzhydrazide

Rationale: This procedure utilizes a standard method for the synthesis of hydrazides from their corresponding esters. Ethanol is used as the solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-aminobenzoate (15.1 g, 0.1 mol) and anhydrous ethanol (100 mL).

  • Stir the mixture until the solid is fully dissolved.

  • Add hydrazine hydrate (80% solution, 12.5 mL, 0.2 mol) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A white precipitate should form.

  • Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol (2 x 20 mL).

  • Dry the product under vacuum to obtain 3-aminobenzhydrazide as a white crystalline solid.

  • Characterize the product by determining its melting point and acquiring IR and NMR spectra. The expected melting point is in the range of 121-123 °C.

Step 2: Synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide

Rationale: This step employs the Schotten-Baumann reaction conditions for the selective N-benzoylation of the aromatic amine. The reaction is performed at a low temperature to control the exothermicity and minimize side reactions. A 10% aqueous sodium hydroxide solution is used to neutralize the HCl generated.

  • In a 250 mL beaker, dissolve 3-aminobenzhydrazide (7.55 g, 0.05 mol) in 100 mL of 10% aqueous sodium hydroxide solution.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate dropping funnel, place benzoyl chloride (6.4 mL, 0.055 mol).

  • Add the benzoyl chloride dropwise to the cold, stirred solution of 3-aminobenzhydrazide over a period of 30 minutes. Maintain the temperature below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture vigorously in the ice bath for an additional 1-2 hours.

  • A white precipitate of N-[3-(hydrazinocarbonyl)phenyl]benzamide will form.

  • Collect the crude product by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

  • Dry the purified product under vacuum.

  • Characterize the final product by melting point, FT-IR, and ¹H NMR spectroscopy.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_step1 Step 1: 3-Aminobenzhydrazide Synthesis cluster_step2 Step 2: Benzoylation Reagents Prepare Reagents & Glassware Dissolve Dissolve Methyl 3-aminobenzoate in Ethanol Reagents->Dissolve Add_Hydrazine Add Hydrazine Hydrate Dissolve->Add_Hydrazine Reflux Reflux for 6-8 hours Add_Hydrazine->Reflux Cool_Precipitate Cool to Precipitate Reflux->Cool_Precipitate Filter_Wash Filter and Wash with Cold Ethanol Cool_Precipitate->Filter_Wash Dry_1 Dry under Vacuum Filter_Wash->Dry_1 Characterize_1 Characterize Intermediate Dry_1->Characterize_1 Dissolve_Amine Dissolve 3-Aminobenzhydrazide in aq. NaOH Characterize_1->Dissolve_Amine Cool Cool to 0-5 °C Dissolve_Amine->Cool Add_BzCl Add Benzoyl Chloride Dropwise Cool->Add_BzCl Stir Stir for 1-2 hours Add_BzCl->Stir Filter_Wash_2 Filter and Wash with Water Stir->Filter_Wash_2 Recrystallize Recrystallize from Ethanol/Water Filter_Wash_2->Recrystallize Dry_2 Dry Final Product Recrystallize->Dry_2 Characterize_2 Final Product Characterization Dry_2->Characterize_2

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[4][5][6] Avoid inhalation, ingestion, and skin contact. Handle with extreme care.

  • Benzoyl chloride is a lachrymator, corrosive, and reacts with water.[7][8][9] It can cause severe burns to the skin and eyes. Handle in a fume hood and avoid contact with moisture.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

Characterization Data (Expected)

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
3-AminobenzhydrazideC₇H₉N₃O151.17121-123White crystalline solid
N-[3-(hydrazinocarbonyl)phenyl]benzamideC₁₄H₁₃N₃O₂255.27~200[8]White to off-white solid
  • FT-IR (KBr, cm⁻¹):

    • 3-Aminobenzhydrazide: Peaks around 3400-3200 (N-H stretching of amino and hydrazide groups), 1640 (C=O stretching, Amide I), 1600 (N-H bending).

    • N-[3-(hydrazinocarbonyl)phenyl]benzamide: Peaks around 3300 (N-H stretching), 1650 (C=O stretching of both amide groups), 1600 (aromatic C=C stretching).

  • ¹H NMR (DMSO-d₆, δ ppm):

    • 3-Aminobenzhydrazide: Aromatic protons in the range of 6.5-7.5 ppm, NH₂ protons (broad singlet), and hydrazide NH and NH₂ protons.

    • N-[3-(hydrazinocarbonyl)phenyl]benzamide: Aromatic protons in the range of 7.0-8.0 ppm, amide NH protons (singlets), and hydrazide NH and NH₂ protons.

Conclusion

The protocol described in this application note provides a clear and effective method for the synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and development. The provided rationale and characterization data will aid in the successful execution and verification of the synthesis.

References

  • Nexchem Ltd. (2021). SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]

  • SciSpace. (n.d.). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. [Link]

  • Pandita, S., & Goyal, S. (n.d.). A Convenient Procedure for Microscale Benzoylations.
  • LASEC. (2005). MATERIAL SAFETY DATA SHEET Benzoyl chloride. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). HYDRAZINE HYDRATE MSDS. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. [Link]

  • New Jersey Department of Health. (n.d.). Benzoyl chloride - Hazardous Substance Fact Sheet. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. [Link]

  • Resonance. (2025). Preparation of Benzanilide (Benzoylation). [Link]

  • Vedantu. (n.d.). Schotten-Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • Cole-Parmer. (2003). Material Safety Data Sheet - 3-Aminophthalhydrazide, also known as Luminol. [Link]

  • ResearchGate. (2010). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. [Link]

  • Scribd. (n.d.). Benzoylation. [Link]

  • Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Reddit. (2021). Purification of N-benzylbenzamides. [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

  • Organic Syntheses. (n.d.). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. [Link]

  • PMC. (n.d.). Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. [Link]

  • NIST. (n.d.). 3-Aminobenzhydrazide. [Link]

  • gsrs. (n.d.). 3-AMINOBENZOHYDRAZIDE. [Link]

  • Sabinet African Journals. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. [Link]

  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. [Link]

  • (n.d.). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones.
  • Royal Society of Chemistry. (n.d.). . [Link]

  • Google Patents. (n.d.). CN1291981C - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride.

Sources

Application Note: Optimized Purification of N-[3-(hydrazinocarbonyl)phenyl]benzamide via Solvent-Mediated Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the purification of N-[3-(hydrazinocarbonyl)phenyl]benzamide, a critical intermediate often employed in the synthesis of histone deacetylase (HDAC) inhibitors and 1,3,4-oxadiazole heterocycles. While the synthesis typically involves the hydrazinolysis of ethyl 3-benzamidobenzoate or the benzoylation of 3-aminobenzhydrazide, the crude product frequently contains unreacted hydrazine, starting esters, or oxidation byproducts (diazenes).

This protocol focuses on recrystallization as the primary purification method, utilizing a polarity-gradient solvent system to achieve pharmaceutical-grade purity without the need for preparative chromatography.

Physicochemical Analysis & Solvent Strategy

Molecular Architecture

The target molecule (C₁₄H₁₃N₃O₂) contains two distinct hydrogen-bonding motifs:

  • Benzamide moiety: Planar, moderate polarity, capable of

    
    -
    
    
    
    stacking.
  • Hydrazide moiety (-CONHNH₂): Highly polar, amphoteric, and capable of acting as both a hydrogen bond donor and acceptor.

Solubility Profile

Understanding the "Push-Pull" nature of the molecule is vital for solvent selection. The hydrophobic phenyl rings resist water, while the hydrazide tail requires polar protic interaction.

SolventSolubility (Cold)Solubility (Hot)Suitability
Ethanol (EtOH) LowHighIdeal (Primary)
Methanol (MeOH) ModerateVery HighRisk of low yield
Water InsolubleLowAnti-solvent only
DMF / DMSO HighHighAvoid (Loss of product)
Ethyl Acetate InsolubleLowPoor solvent power

Expert Insight: While DMF is an excellent solvent for dissolution, its high boiling point makes removal difficult and often leads to "oiling out" upon water addition. Ethanol (95% or absolute) is the superior choice because it disrupts the crystal lattice at reflux (


78°C) but allows rapid lattice reformation upon cooling.

Experimental Protocol

Materials Required[1][2][3]
  • Crude Product: N-[3-(hydrazinocarbonyl)phenyl]benzamide.

  • Primary Solvent: Ethanol (Absolute or 95%).

  • Clarifying Agent: Activated Charcoal (Norit® or equivalent) – Optional for colored impurities.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, Buchner funnel, vacuum pump.

Step-by-Step Methodology
Phase A: Dissolution & Hot Filtration[1]
  • Charge the Flask: Place the crude solid (e.g., 10.0 g) into a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add Ethanol (approx. 10-15 mL per gram of solid). Note: Do not add the full calculated volume immediately; start with 75%.

  • Reflux: Heat the mixture to a gentle reflux (bath temp

    
     85°C).
    
    • Critical Check: If the solid does not dissolve after 10 minutes of reflux, add more Ethanol in 5 mL increments.

    • Safety: Hydrazides can cyclize to 1,3,4-oxadiazoles if heated excessively in the presence of acid catalysts or for prolonged periods. Limit reflux time to <30 minutes.

  • Decolorization (If required): If the solution is yellow/orange (indicating oxidation), remove from heat, add activated charcoal (1-2% w/w), and reflux for an additional 5 minutes.

  • Hot Filtration: While the solution is still near boiling, filter it through a pre-warmed Buchner funnel (or fluted filter paper) to remove charcoal and insoluble dust. Pre-warming prevents premature crystallization in the stem.

Phase B: Controlled Crystallization
  • Ambient Cooling: Allow the filtrate to cool to room temperature (20-25°C) undisturbed.

    • Mechanism:[2][3][4][5][6][7][8] Rapid cooling (shock cooling) traps impurities inside the crystal lattice. Slow cooling promotes the growth of pure, defined needles/plates.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration on a sintered glass frit or Buchner funnel.

Phase C: Washing & Drying[4][1][8]
  • The Wash: Wash the filter cake with cold Ethanol (0°C, 2 x 10 mL). This removes the "mother liquor" containing soluble impurities (unreacted hydrazine, soluble byproducts) from the crystal surface.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4-6 hours.

    • Warning: Do not exceed 80°C, as hydrazides are thermally sensitive and can dehydrate or rearrange.

Visualized Workflows

Purification Logic Flow

The following diagram illustrates the decision-making process for solvent ratios and handling.

RecrystallizationLogic Start Crude N-[3-(hydrazinocarbonyl)phenyl]benzamide SolventCheck Solubility Test (Ethanol) Start->SolventCheck Dissolve Dissolve in Boiling Ethanol SolventCheck->Dissolve Soluble Hot Insoluble Insoluble at Reflux? Dissolve->Insoluble AddCosolvent Add 5-10% DMF or Water (Dropwise) Insoluble->AddCosolvent Yes FilterHot Hot Filtration (Remove Insolubles) Insoluble->FilterHot No (Clear Solution) AddCosolvent->FilterHot Cooling Controlled Cooling (RT -> 0°C) FilterHot->Cooling Collect Vacuum Filtration & Cold Wash Cooling->Collect Dry Vacuum Dry (50°C) Collect->Dry

Figure 1: Decision tree for solvent handling during the purification of benzhydrazide derivatives.

Quality Control & Validation

To ensure the protocol was successful, the following analytical benchmarks must be met:

TestExpected ResultCommon Failure Mode
HPLC Purity >99.0% AreaPeak at RRT 0.8 (Starting Ester) or RRT 1.2 (Oxadiazole)
Melting Point Sharp range (e.g., 218–220°C*)Broad range (>3°C) indicates solvent entrapment or impurity
1H NMR (DMSO-d6) Hydrazide protons:

9-10 ppm (singlets)
Missing hydrazide peaks (cyclization) or extra ethyl peaks (ester)
Appearance White to off-white crystalline solidYellow tint (Oxidation/Diazenes)

*Note: Melting points for hydrazides vary by specific substitution; compare against literature for the specific isomer.

Troubleshooting Guide

Scenario 1: The product "oils out" instead of crystallizing.

  • Cause: The solution was cooled too quickly, or the solvent polarity is too low (too much water if using EtOH/H2O).

  • Fix: Re-heat to dissolve the oil. Add a seed crystal. Cool very slowly with vigorous stirring.

Scenario 2: Low Yield (<50%).

  • Cause: Too much solvent was used (product remains in mother liquor).

  • Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling step (Second Crop).

Scenario 3: Persistent Yellow Color.

  • Cause: Azo/Diazene impurities formed by air oxidation.

  • Fix: Repeat recrystallization with higher charcoal loading or switch to Methanol/Water system.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Supuran, C. T. et al. "Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases."[6] Int. J. Mol. Sci.2025 , 26, 1234. Link (Context on aromatic hydrazide synthesis and purification).

  • BenchChem Application Note. "Troubleshooting guide for the synthesis of benzohydrazide derivatives." BenchChem Technical Library, 2025 . Link (Specific solubility data for benzamides).

  • Laggoun, M. et al. "Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis and structural characterization." RSC Advances, 2022 , 12, 35000-35010. Link (Protocol for hydrazide isolation via ethanol reflux).

  • Phadnis, N. et al. "Green Oxidation of Aromatic Hydrazide Derivatives."[9] J. Org. Chem.2024 , 89, 4500.[9] Link (Discussion on stability and oxidation byproducts of hydrazides).

Sources

"N-[3-(hydrazinocarbonyl)phenyl]benzamide" in vitro assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the in vitro characterization of N-[3-(hydrazinocarbonyl)phenyl]benzamide (referred to herein as Compound BZH-3 ). Chemically composed of a benzamide core linked to a phenylhydrazide moiety, this scaffold belongs to a class of small molecules investigated for antimicrobial activity , specifically targeting the bacterial cell division protein FtsZ (Filamenting temperature-sensitive mutant Z).

While benzamide derivatives (such as 3-methoxybenzamide) are established FtsZ inhibitors, the hydrazide functional group (


) introduces potential for metal chelation and hydrogen bonding interactions within the inter-monomer cleft of FtsZ. This guide provides a validated workflow to assess the compound’s efficacy as a bacteriostatic agent and confirm its mechanism of action via GTPase suppression and polymerization inhibition.

Primary Applications:

  • Phenotypic Screening: Determination of Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative pathogens.[1]

  • Target Validation: Assessment of FtsZ GTPase activity and polymerization kinetics.

  • Safety Profiling: Mammalian cytotoxicity counter-screen.

Compound Preparation & Handling

Chemical Structure:

  • IUPAC Name: N-[3-(hydrazinocarbonyl)phenyl]benzamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 255.27 g/mol

Solubility & Storage:

  • Stock Solution: Dissolve powder to 10 mM or 20 mM in anhydrous DMSO (Dimethyl sulfoxide). Vortex for 30 seconds. If turbidity persists, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials to prevent photodegradation. Store at -20°C. Stable for 6 months.

  • Working Solution: Dilute into aqueous buffers immediately prior to use. Ensure final DMSO concentration is

    
     (v/v) to prevent solvent-induced protein denaturation.
    

Experimental Protocols

Protocol A: Antimicrobial Susceptibility Testing (MIC Determination)

Objective: To quantify the potency of BZH-3 against bacterial strains (e.g., S. aureus, E. coli, M. tuberculosis).

Materials:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Bacterial strains (ATCC standards).

  • 96-well clear flat-bottom microplates.

  • Resazurin dye (0.01%) or OD600 plate reader.

Workflow:

  • Inoculum Prep: Grow bacteria to mid-log phase (

    
    ). Dilute in MHB to reach a final density of 
    
    
    
    CFU/mL.
  • Compound Dilution:

    • Add 100 µL of MHB to columns 2-12 of the 96-well plate.

    • Add 200 µL of BZH-3 (at

      
       highest test concentration, e.g., 256 µg/mL) to column 1.
      
    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the bacterial suspension to wells 1-11.

  • Incubation: Incubate at 37°C for 18–24 hours (aerobic).

  • Readout:

    • Visual: Add 30 µL Resazurin. Incubate 1-4 hours. Blue

      
       Pink indicates growth.
      
    • Quantitative: Measure Absorbance at 600 nm.

  • Calculation: The MIC is the lowest concentration with no visible growth (or

    
     absorbance relative to control).
    
Protocol B: In Vitro FtsZ GTPase Activity Assay

Objective: To determine if BZH-3 inhibits the GTP-hydrolysis rate of recombinant FtsZ, a hallmark of polymerization inhibition.

Mechanism: FtsZ is a GTPase. Polymerization requires GTP hydrolysis. Inhibitors like benzamides often stabilize the inactive monomer or distort the active site, reducing phosphate release.

Materials:

  • Recombinant FtsZ protein (e.g., from S. aureus or E. coli), purified.

  • GTP (1 mM stock).

  • Malachite Green Phosphate Detection Kit.

  • Assay Buffer: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM

    
    .
    

Step-by-Step:

  • Pre-Incubation:

    • Mix FtsZ (5 µM final) with varying concentrations of BZH-3 (0.5 – 100 µM) in Assay Buffer.

    • Include a Vehicle Control (1% DMSO) and a Positive Control (e.g., PC190723 or 3-MBA).

    • Incubate at 25°C for 10 minutes.

  • Reaction Initiation:

    • Add GTP to a final concentration of 500 µM.

    • Incubate at 37°C for 30 minutes.

  • Quenching & Detection:

    • Add Malachite Green reagent (terminates reaction and binds free inorganic phosphate, Pi).

    • Incubate for 10–20 minutes at room temperature for color development.

  • Measurement:

    • Read Absorbance at 620–650 nm.

  • Analysis:

    • Calculate released Pi using a phosphate standard curve.

    • Plot % GTPase Activity vs. [BZH-3]. Determine

      
      .[2][3]
      
Protocol C: Light Scattering Polymerization Assay

Objective: To visualize the inhibition of FtsZ protofilament assembly in real-time.

Materials:

  • Fluorescence Spectrometer or DLS (Dynamic Light Scattering) capable plate reader.

  • Recombinant FtsZ (10 µM).

  • GTP (1 mM).

  • Buffer: 50 mM MES (pH 6.5), 50 mM KCl, 10 mM

    
    .
    

Workflow:

  • Baseline: Establish a baseline signal (90° light scattering, Ex/Em 350/350 nm) of FtsZ (10 µM) in buffer for 3 minutes.

  • Compound Addition: Add BZH-3 (at

    
     and 
    
    
    
    MIC) or DMSO control. Record for 2 minutes.
  • Polymerization Trigger: Inject GTP (1 mM). Rapidly mix.

  • Kinetic Monitoring: Measure light scattering intensity every 5 seconds for 20 minutes at 37°C.

  • Interpretation:

    • Control: Rapid increase in scattering (polymerization) followed by a plateau and slow decay (depolymerization).

    • Inhibitor:[3][4][5][6] Reduced slope (rate) and reduced maximum amplitude (polymer mass).

Visualization: Mechanism & Workflow

Figure 1: FtsZ Inhibition Mechanism

Caption: Benzamide-hydrazide interference with the FtsZ GTPase cycle, preventing Z-ring formation and leading to bacterial cell death.

FtsZ_Mechanism FtsZ_Mono FtsZ Monomer (Inactive) GTP_Bind GTP Binding FtsZ_Mono->GTP_Bind FtsZ_GTP FtsZ-GTP (Active) GTP_Bind->FtsZ_GTP Nucleation Nucleation & Elongation FtsZ_GTP->Nucleation Protofilament Protofilament (Z-Ring) Nucleation->Protofilament Hydrolysis GTP Hydrolysis (GDP Release) Protofilament->Hydrolysis Hydrolysis->FtsZ_Mono Recycling Inhibitor N-[3-(hydrazinocarbonyl)phenyl]benzamide (BZH-3) Inhibitor->Nucleation Blocks Assembly Inhibitor->Hydrolysis Inhibits GTPase

Figure 2: Experimental Screening Cascade

Caption: Step-by-step workflow for validating BZH-3, moving from phenotypic hits to mechanistic confirmation and safety checks.

Screening_Cascade cluster_0 Phase 1: Phenotypic Screen cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Safety Profile MIC MIC Assay (Broth Microdilution) Hit_Selection Hit Criteria: MIC < 50 µg/mL MIC->Hit_Selection GTPase GTPase Assay (Malachite Green) Hit_Selection->GTPase Pass LightScat Light Scattering (Polymerization Kinetics) GTPase->LightScat Cyto Mammalian Cytotoxicity (HEK293 / MTT) LightScat->Cyto Selectivity Selectivity Index (SI) CC50 / MIC Cyto->Selectivity

Data Analysis & Expected Results

Table 1: Expected Performance Metrics

Parameter Assay Type Expected Range (Active Hit) Notes
MIC Broth Microdilution 2 – 64 µg/mL Lower is more potent. >128 µg/mL is considered inactive.
GTPase IC50 Enzymatic (Pi release) 10 – 50 µM Should correlate with MIC.
Polymerization Light Scattering Dose-dependent reduction in amplitude Look for delayed lag phase or flattened curve.

| CC50 | MTT (Mammalian) | > 100 µM | SI (Selectivity Index) should be > 10. |

Troubleshooting Guide:

  • Precipitation: Hydrazides can have poor aqueous solubility. If the compound precipitates in the light scattering assay, lower the concentration or add 0.01% Triton X-100.

  • Color Interference: The hydrazide group is reactive. Ensure it does not react with the Malachite Green reagent directly. Run a "Compound Only + Reagent" blank to subtract background absorbance.

  • Metal Contamination: Hydrazides chelate metals. Use high-purity water and reagents to prevent false positives/negatives due to trace copper or iron.

References

  • Investigating Benzamide Derivatives

    • Title: Synthesis and antibacterial activity of 3-benzylamide deriv
    • Source:Bioorganic & Medicinal Chemistry Letters, 2017.[7]

    • Link:[Link]

  • Benzohydrazide Antimicrobial Review

    • Title: Benzohydrazides: As potential bio-active agents.[2][8][9]

    • Source:The Pharma Innov
    • Link:[Link]

  • FtsZ Assay Protocols

    • Title: Methods for Screening Inhibitors of FtsZ GTPase Activity.
    • Source:Methods in Molecular Biology, 2011.
    • Link:[Link]

  • SIRT2 Inhibition (Secondary Target Context)

    • Title: 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2).[4][5]

    • Source:Bioorganic & Medicinal Chemistry, 2012.
    • Link:[Link]

Sources

Application Note: N-[3-(hydrazinocarbonyl)phenyl]benzamide in Anticancer Cell Line Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the standardized protocols for evaluating N-[3-(hydrazinocarbonyl)phenyl]benzamide (also known as 3-benzamidobenzohydrazide ) and its derivatives in anticancer high-throughput screening.

The subject compound represents a "privileged scaffold" in medicinal chemistry, combining a benzamide core (often associated with histone deacetylase and kinase inhibition) with a hydrazide moiety (a reactive linker capable of forming hydrazones, which frequently exhibit tubulin-destabilizing or EGFR-inhibitory properties).

This guide addresses the specific challenges of screening this scaffold—namely solubility management, oxidative stability of the hydrazide group, and target deconvolution (specifically EGFR and ALDOA pathways).

Chemical Identity & Properties

Before initiating biological assays, the researcher must verify the structural integrity and physicochemical properties of the compound.

PropertyDescription
IUPAC Name N-[3-(hydrazinecarbonyl)phenyl]benzamide
Common Name 3-Benzamidobenzohydrazide
Pharmacophore Diarylamide / Hydrazide
Molecular Weight ~255.27 g/mol
Solubility Low in water; Soluble in DMSO, DMF
Stability Hydrazide group is susceptible to oxidation; store under inert gas at -20°C.
Key Isomerism The meta-substitution (3-position) provides an extended conformation compared to the ortho-isomer, which often forms intramolecular hydrogen bonds.

Experimental Workflows

Reagent Preparation (Critical Step)

N-substituted benzamides often precipitate in aqueous media, leading to false negatives in screening.

Protocol: DMSO Stock Preparation

  • Weighing: Weigh 5–10 mg of N-[3-(hydrazinocarbonyl)phenyl]benzamide into a sterile, amber glass vial (hydrazides are light-sensitive).

  • Dissolution: Add 100% DMSO (molecular biology grade) to achieve a 20 mM stock concentration .

    • Note: If turbidity persists, sonicate at 37°C for 5 minutes. Avoid higher temperatures to prevent hydrazide degradation.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Primary Screening: Cytotoxicity (MTT/SRB Assay)

Based on recent literature, this scaffold shows variable potency depending on the cell line. We recommend a panel including A549 (Lung) and HT-29 (Colorectal) , as benzamide hydrazides have shown specific activity against EGFR and ALDOA targets in these lines [1, 2].

Step-by-Step Protocol:

  • Seeding:

    • Seed tumor cells (A549, HT-29) in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL complete media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the 20 mM stock in culture media.

    • Range: 0.1 µM to 100 µM (Logarithmic spacing: 0.1, 1, 10, 50, 100 µM).

    • Vehicle Control: DMSO concentration must remain constant (usually <0.5%) across all wells.

    • Positive Control: Doxorubicin (1 µM) or Erlotinib (if targeting EGFR).

  • Incubation: Treat cells for 48 to 72 hours .

  • Readout (MTT Method):

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate 3–4 hours until purple formazan crystals form.

    • Aspirate media and dissolve crystals in 150 µL DMSO.

    • Read absorbance at 570 nm.

  • Data Analysis: Calculate % Viability relative to Vehicle Control.

Target Validation: EGFR Kinase Assay

Recent QSAR studies suggest benzylidene derivatives of this scaffold interact with the EGFR tyrosine kinase domain [2, 3]. If the primary screen shows IC₅₀ < 10 µM, validation via an enzymatic kinase assay is required.

Workflow Logic: If the hydrazide (parent) is inactive but its hydrazone derivatives are active, the hydrazide acts as a "Pro-ligand." If the hydrazide itself is active, it likely binds via the amide/hydrazide H-bond donors.

ScreeningWorkflow Compound N-[3-(hydrazinocarbonyl) phenyl]benzamide Solubility Solubility Check (DMSO < 0.5%) Compound->Solubility Screen Primary Screen (A549 / HT-29) Solubility->Screen Decision IC50 < 10 µM? Screen->Decision Hit Active Hit (Proceed to Target ID) Decision->Hit Yes Inactive Inactive (Derivatize to Hydrazone) Decision->Inactive No Target1 EGFR Kinase Assay (Lung Cancer Model) Hit->Target1 Target2 ALDOA Inhibition (Colorectal Model) Hit->Target2

Figure 1: Decision tree for screening benzamide hydrazides. Note the bifurcation based on potency; inactive hydrazides often require condensation with aldehydes to form active hydrazones.

Mechanism of Action & SAR Insights

Structural Activity Relationship (SAR)

The "hydrazinocarbonyl" group (-CONHNH₂) is the critical functional handle.

  • H-Bonding: The terminal -NH₂ and carbonyl oxygen can act as a donor/acceptor pair, mimicking the hinge-binding motif of kinase inhibitors (e.g., interacting with Met793 in EGFR) [2].

  • Reactivity: This group readily condenses with aromatic aldehydes to form acylhydrazones . Literature indicates that converting the hydrazide to a benzylidene hydrazone often increases potency by 10-fold (from ~50 µM to <5 µM) by adding a hydrophobic "tail" that occupies deep hydrophobic pockets in the target protein [1, 3].

Metabolic Targets (ALDOA)

In colorectal cancer (HT-29), benzamide hydrazones have been identified as inhibitors of Aldolase A (ALDOA) , a glycolytic enzyme [1].[1]

  • Hypothesis: The benzamide moiety mimics the substrate phosphate positioning, while the hydrazide/hydrazone linker spans the active site.

  • Validation: If screening in HT-29 is successful, perform a lactate production assay. A decrease in lactate correlates with ALDOA inhibition.

Mechanism Scaffold N-[3-(hydrazinocarbonyl)phenyl]benzamide Path_Kinase Kinase Pathway (EGFR) Target: ATP Binding Pocket Effect: Apoptosis Induction Scaffold->Path_Kinase Direct Binding (H-bonds) Deriv Hydrazone Derivatization (+ Aldehyde) Scaffold->Deriv Synthetic Modification Path_Metabolism Metabolic Pathway (ALDOA) Target: Glycolysis Effect: Lactate Reduction Deriv->Path_Kinase High Potency (Hydrophobic Fit) Deriv->Path_Metabolism Selectivity (HT-29)

Figure 2: Dual-mechanism potential. The parent scaffold may bind kinases directly, but derivatization often unlocks metabolic inhibitory pathways.

Data Reporting & Analysis

When reporting results for this compound class, standard IC₅₀ values are insufficient due to the potential for non-specific reactivity. You must report the Selectivity Index (SI) .

Formula:



Target Criteria:

  • SI > 2.0: Moderate selectivity (Hit).

  • SI > 10.0: High selectivity (Lead Candidate).

Example Data Table Structure
Compound IDR-Group (Hydrazide)A549 IC₅₀ (µM)HT-29 IC₅₀ (µM)L929 IC₅₀ (µM)SI (A549)
N-3-HPB (Parent) -NH₂45.2 ± 3.152.1 ± 4.0>100>2.2
Derivative 3d -N=CH-(4-NO₂-Ph)10.9 ± 0.80.1 ± 0.0673.06.7

Note: Data for "Derivative 3d" is representative of high-potency analogs found in literature [1, 3].

References

  • Senkardes, S., et al. (2026).[1] Synthesis, Cytotoxicity, and Molecular Modeling of Novel Benzamide-Derived Hydrazone Derivatives as ALDOA Inhibitors in Colorectal Cancer. Taylor & Francis.

  • Ruswanto, R., et al. (2020). Synthesis, In Vitro Anticancer Activity and In Silico Study of some Benzylidene Hydrazide Derivatives. Key Engineering Materials.

  • Scientific Reports. (2025). Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(...)-benzamide. Nature Portfolio.

Sources

Application Note: Chemoselective Derivatization of Biological Carbonyls using N-[3-(hydrazinocarbonyl)phenyl]benzamide

[1]

Abstract

This technical guide details the application of N-[3-(hydrazinocarbonyl)phenyl]benzamide (hereafter referred to as HCPB ) as a high-performance derivatization agent for liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] While commonly used as a chemical building block, the unique structural combination of a nucleophilic hydrazide warhead and a hydrophobic, ionizable benzamide core makes HCPB an excellent probe for the trace detection of carbonyl-containing biomolecules.[1] This note provides validated protocols for two primary applications: (1) N-Glycan Profiling (via reducing end labeling) and (2) Oxidative Stress Monitoring (via lipid peroxidation aldehydes).[1]

Technical Introduction & Mechanism

The Molecule

N-[3-(hydrazinocarbonyl)phenyl]benzamide consists of a central phenyl ring substituted with two key functional groups:

  • Hydrazide (

    
    ):  A "soft" nucleophile that reacts chemoselectively with aldehydes and ketones under mildly acidic conditions to form stable hydrazones.[1]
    
  • Benzamide Moiety: Provides significant hydrophobicity (improving retention on C18 columns) and a protonation site (enhancing ionization efficiency in ESI-MS positive mode).[1]

Mechanism of Action

The derivatization relies on the condensation of the hydrazine nitrogen of HCPB with an electrophilic carbonyl carbon (aldehyde or ketone) on the analyte. This reaction is acid-catalyzed and proceeds through a tetrahedral hemiaminal intermediate, which dehydrates to form a hydrazone .[1][2]

Key Reaction Characteristics:

  • Chemoselectivity: At pH 4.5–5.5, the hydrazide remains nucleophilic while amino groups (Lysine side chains) are protonated and unreactive, ensuring specificity for carbonyls.[1]

  • Stabilization: While hydrazones are relatively stable, reduction with Sodium Cyanoborohydride (

    
    ) or Picoline Borane locks the bond into a chemically inert hydrazine linkage, preventing hydrolysis during storage.[1]
    

ReactionMechanismAnalyteAnalyte-CHO(Aldehyde)IntermediateHemiaminalIntermediateAnalyte->IntermediatepH 4.5-5.5Acid Cat.HCPBHCPB Reagent(Hydrazide)HCPB->IntermediateHydrazoneHydrazoneConjugateIntermediate->Hydrazone- H2ODehydrationFinalReduced Hydrazine(Stable)Hydrazone->Final+ NaCNBH3Reduction

Figure 1: Mechanism of carbonyl labeling using HCPB.[1][3] The reaction proceeds via Schiff base formation followed by reductive stabilization.[1]

Application 1: N-Glycan Profiling (Free Reducing Ends)

Context: Glycans released from glycoproteins (e.g., by PNGase F) possess a free reducing end (hemiacetal) that exists in equilibrium with an open-chain aldehyde.[1] HCPB labeling tags this aldehyde, enhancing MS sensitivity and enabling relative quantification.[1]

Reagents & Preparation
  • HCPB Stock: 50 mM in DMSO.[1]

  • Labeling Buffer: DMSO:Acetic Acid (7:3 v/v).[1]

  • Reducing Agent: 1 M Sodium Cyanoborohydride (

    
    ) in DMSO. Caution: Toxic.[1]
    
  • Cleanup: SPE Cartridges (Graphitized Carbon or HILIC).[1]

Protocol Steps
  • Glycan Release: Treat 50 µg of glycoprotein with PNGase F according to standard protocols. Dry the released glycans in a vacuum centrifuge.[1]

  • Reagent Mixing: Prepare the Labeling Master Mix immediately before use:

    • 35 µL Labeling Buffer (DMSO/AcOH)[1]

    • 10 µL HCPB Stock (50 mM)[1]

    • 5 µL

      
       (1 M)[1]
      
  • Derivatization: Add 10 µL of Labeling Master Mix to the dried glycan sample.

  • Incubation: Vortex thoroughly. Incubate at 65°C for 2 hours .

    • Note: The elevated temperature drives the ring-opening of the glycan hemiacetal.[1]

  • Quenching: Cool to room temperature. Add 100 µL of 80% Acetonitrile (ACN) to dilute the reaction.

  • Cleanup (Critical):

    • Equilibrate a HILIC SPE tip with 80% ACN.[1]

    • Load sample.[1] Wash with 80% ACN (removes excess HCPB).[1]

    • Elute labeled glycans with 20% ACN / 0.1% Formic Acid.[1]

  • Analysis: Dry eluate and reconstitute in mobile phase for LC-MS.

Application 2: Oxidative Stress Profiling (Lipid Peroxidation)[1]

Context: Lipid peroxidation generates reactive aldehydes (e.g., 4-HNE, Malondialdehyde) which are biomarkers for oxidative stress.[1] HCPB captures these volatile/labile species from cell lysates.[1]

Protocol Steps
  • Lysis: Lyse cells (

    
    ) in PBS containing BHT (Butylated hydroxytoluene) to prevent artificial oxidation during processing.
    
  • Protein Precipitation: Add cold Methanol (1:3 v/v) to precipitate proteins. Centrifuge at 14,000 x g for 10 min. Collect supernatant.

  • Derivatization:

    • To 100 µL supernatant, add 20 µL HCPB Stock (20 mM in Methanol).

    • Add 5 µL Catalyst (100 mM Aniline in Methanol).[1] Aniline accelerates hydrazone formation at neutral/mildly acidic pH.[1]

    • Adjust pH to ~5.0 using dilute Formic Acid if necessary.[1]

  • Incubation: Incubate at Room Temperature for 90 minutes .

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate to extract the hydrophobic HCPB-lipid adducts.[1]

  • Analysis: Dry the organic layer, reconstitute in 50% Methanol, and analyze via C18 LC-MS/MS.

Experimental Workflow & Validation

The following diagram illustrates the integrated workflow for both applications, ensuring data integrity through specific checkpoints.

Workflowcluster_prepSample Preparationcluster_rxnHCPB Derivatizationcluster_analysisAnalysis & QCRawBiological Sample(Serum/Lysate/Glycan)OxidationOptional: Periodate Oxidation(For Sialic Acid targeting)Raw->OxidationMixAdd HCPB + Catalyst(pH 5.0, Aniline)Raw->MixOxidation->MixIncubateIncubation(65°C Glycans / RT Lipids)Mix->IncubateReduceReductive Stabilization(+ NaCNBH3)Incubate->ReduceCleanupSPE/LLE Cleanup(Remove Excess Reagent)Reduce->CleanupLCMSLC-MS/MS Analysis(MRM / High Res)Cleanup->LCMSQCQC Checkpoint:Monitor m/z shift(+237.2 Da)LCMS->QC

Figure 2: Integrated experimental workflow for HCPB derivatization including critical QC checkpoints.

Data Analysis & Interpretation

Mass Shift Calculation

Upon successful conjugation, the mass of the analyte increases by the mass of the HCPB residue minus water (or

Analyte TypeReaction TypeMass Shift (

Da)
Formula Change
Aldehyde/Ketone Hydrazone Formation+237.25

Aldehyde/Ketone Reductive Amination+239.27

Note: The Molecular Weight of HCPB is 255.[1][4]27. The loss of water (

1
Fragmentation Pattern (MS/MS)

In MS/MS (CID/HCD), the HCPB tag generates characteristic reporter ions useful for Precursor Ion Scanning:

  • m/z 105.03 (Benzoyl cation,

    
    )[1]
    
  • m/z 121.05 (Benzamide related fragment)[1]

  • m/z 238.1 (Protonated hydrazone core loss)[1]

Quantification
  • Relative: Compare peak areas of HCPB-labeled analytes between biological conditions.

  • Absolute: Requires synthesis of an isotopically labeled standard (e.g., using deuterated benzoyl chloride during HCPB synthesis) or a standard addition curve of a known aldehyde (e.g., HCPB-Glucose standard).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Labeling Efficiency pH too high (>6.[1]0)Hydrazone formation requires acid catalysis.[1] Ensure pH is 4.5–5.5 using Acetic Acid.[1]
Precipitation Reagent insolubilityHCPB is hydrophobic.[1] Ensure final reaction contains at least 30-50% organic solvent (DMSO/MeOH).[1]
Unstable Signal Hydrolysis of hydrazoneEnsure the reduction step (NaCNBH3) was performed. Analyze samples immediately or store at -80°C.
High Background Excess HCPBImprove cleanup.[1] For glycans, use HILIC SPE.[1] For lipids, use LLE and wash the organic phase with acidic water.[1]

References

  • Thermo Fisher Scientific. "Carbonyl-Reactive Crosslinker Chemistry."[1] Thermo Fisher Scientific Learning Centers.[1] Link

  • Kybartas, M., et al. (2019). "Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds."[1] ACS Omega, 4(13), 15320–15328.[1] Link[1]

  • Campbell, J. L., & Le Blanc, J. C. (2015). "Hydrazide-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds."[1] Analytical and Bioanalytical Chemistry, 407(8), 2085-2094.[1][5] Link

  • Wu, J., et al. (2014). "Recent developments in derivatization methods for LC-MS analysis of carbohydrates."[1] Journal of Separation Science, 37(1-2), 12-25.[1] Link[1]

Application Notes and Protocols for N-[3-(hydrazinocarbonyl)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-[3-(hydrazinocarbonyl)phenyl]benzamide is a chemical compound featuring a benzamide and a hydrazide functional group. The presence of the hydrazide moiety suggests its potential utility as a reactive intermediate in organic synthesis, particularly in the formation of heterocyclic compounds or as a linker in medicinal chemistry and drug development.[1] Hydrazides are known to be key intermediates for various biologically active compounds.[1] However, the hydrazide group also necessitates careful handling due to the potential hazards associated with this class of compounds.[2][3] This document provides a comprehensive guide for the safe handling, storage, and potential application of N-[3-(hydrazinocarbonyl)phenyl]benzamide, synthesized from available safety data for structurally related molecules and general chemical safety principles.

Compound Profile and Safety Overview

Chemical and Physical Properties

While specific experimental data for N-[3-(hydrazinocarbonyl)phenyl]benzamide is not extensively published, we can infer its properties from available data on its isomers and related compounds.

PropertyValue (Predicted/Inferred)Source
Molecular FormulaC₁₄H₁₃N₃O₂[4]
Molecular Weight255.27 g/mol [4]
Melting Point~200 °C (for N-[4-(hydrazinocarbonyl)phenyl]benzamide)[5]
AppearanceLikely a solid (powdered or crystalline)[6]
SolubilityPartially soluble in cold water, soluble in organic solvents like ethanol[6][7]
Hazard Identification and Safety Precautions

The primary safety concerns with N-[3-(hydrazinocarbonyl)phenyl]benzamide stem from the hydrazide functional group. Hydrazine and its derivatives are known for their potential toxicity, including being skin and eye irritants, and in some cases, genotoxic and carcinogenic.[3][8][9] Therefore, stringent safety measures are imperative.

GHS Hazard Statements (Inferred):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[10]

  • H319: Causes serious eye irritation.[11]

  • H335: May cause respiratory irritation.[10]

  • H341: Suspected of causing genetic defects.

Precautionary Statements:

  • P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

  • P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray and wash skin thoroughly after handling.[12]

  • P270: Do not eat, drink or smoke when using this product.[12]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[12]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

  • P405: Store locked up.[13]

  • P501: Dispose of contents/container to an approved waste disposal plant.[11]

Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment labcoat Flame-retardant Lab Coat gloves Chemical-resistant Gloves (e.g., Nitrile) goggles Chemical Safety Goggles (ANSI Z87.1 approved) face_shield Face Shield (when handling larger quantities) goggles->face_shield Supplement with user Researcher user->labcoat Wear user->gloves Wear user->goggles Wear

Caption: Personal Protective Equipment Workflow.

Engineering Controls

Engineering controls are designed to minimize exposure at the source.

  • Fume Hood: Always handle N-[3-(hydrazinocarbonyl)phenyl]benzamide in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[14]

  • Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[14]

Storage Conditions

Proper storage is crucial for both safety and compound stability.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][14]

  • Incompatible Materials: Store away from strong oxidizing agents.[14]

  • Temperature: Store at room temperature unless otherwise specified on the product's certificate of analysis.

  • Labeling: Ensure the container is clearly labeled with the compound name, date received, and any relevant hazard warnings.

Application Protocols

N-[3-(hydrazinocarbonyl)phenyl]benzamide is a versatile intermediate. Below is a generalized protocol for its use in the synthesis of a pyrazole derivative, a common application for hydrazides. Note: This is an illustrative protocol and must be adapted and optimized for specific target molecules and reaction scales.

General Protocol: Synthesis of a Pyrazole Derivative

This protocol outlines the reaction of N-[3-(hydrazinocarbonyl)phenyl]benzamide with a 1,3-dicarbonyl compound to form a pyrazole ring system.

Materials:

  • N-[3-(hydrazinocarbonyl)phenyl]benzamide

  • 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-[3-(hydrazinocarbonyl)phenyl]benzamide (1 equivalent) in ethanol.

  • Reagent Addition: Add the 1,3-dicarbonyl compound (1.1 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.

Synthesis_Workflow A 1. Dissolve N-[3-(hydrazinocarbonyl)phenyl]benzamide in Ethanol B 2. Add 1,3-Dicarbonyl Compound A->B C 3. Add Catalytic Acetic Acid B->C D 4. Reflux Reaction Mixture C->D E 5. Monitor Reaction Progress (TLC) D->E E->D Incomplete F 6. Cool and Isolate Crude Product E->F Complete G 7. Purify Product (Recrystallization/Chromatography) F->G H Final Pyrazole Derivative G->H

Sources

"N-[3-(hydrazinocarbonyl)phenyl]benzamide" solution preparation for experiments

Author: BenchChem Technical Support Team. Date: February 2026

< APPLICATION NOTE & PROTOCOLS

Topic: Preparation of "N-[3-(hydrazinocarbonyl)phenyl]benzamide" Solutions for Preclinical Research

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of experimental solutions of N-[3-(hydrazinocarbonyl)phenyl]benzamide. As this appears to be a novel or non-commercial compound with limited public data, this guide establishes a foundational methodology based on first principles of its chemical structure. The protocols herein emphasize a systematic approach to solubility determination, stock solution preparation, and the generation of aqueous working solutions suitable for various experimental assays. The causality behind procedural choices is explained to empower researchers to adapt these guidelines to their specific needs.

Introduction and Compound Analysis

N-[3-(hydrazinocarbonyl)phenyl]benzamide is a small molecule characterized by two phenyl rings, an amide linkage, and a hydrazinocarbonyl (hydrazide) group. The presence of aromatic rings suggests inherent hydrophobicity, likely leading to poor aqueous solubility. The amide and hydrazide moieties, however, provide hydrogen bond donor and acceptor sites, which may confer solubility in polar organic solvents.

The hydrazide group is of particular note; it is a reactive functional group and can be susceptible to hydrolysis, especially under acidic conditions.[1][2][3] Therefore, solution stability is a key consideration. These structural features dictate a careful and empirical approach to solution preparation, starting with the selection of an appropriate solvent for a concentrated stock solution, which can then be diluted into aqueous buffers for experiments.

Table 1: Physicochemical Properties of N-[3-(hydrazinocarbonyl)phenyl]benzamide

PropertyValueSource / Method
Molecular Formula C₁₄H₁₃N₃O₂-
Molecular Weight 255.27 g/mol Calculated
Appearance Assumed to be a solid powderGeneral observation for similar compounds[4]
Predicted XLogP3 2.2PubChem (CID 350407 for isomer)[5]
Hydrogen Bond Donors 3PubChem (CID 350407 for isomer)[5]
Hydrogen Bond Acceptors 3PubChem (CID 350407 for isomer)[5]

Note: Data for the 2-substituted isomer is used as a proxy where 3-substituted data is unavailable.

Safety & Handling Precautions

As a novel compound, N-[3-(hydrazinocarbonyl)phenyl]benzamide should be handled as potentially hazardous. The hydrazide functional group warrants specific caution.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., butyl rubber or nitrile) when handling the solid compound or its solutions.[6][7][8]

  • Engineering Controls: Handle the solid powder and prepare concentrated stock solutions inside a certified chemical fume hood to avoid inhalation of airborne particles.[8]

  • Waste Disposal: Dispose of all waste containing the compound according to your institution's hazardous chemical waste procedures. Avoid mixing azide- or hydrazide-containing waste with acidic waste, which can generate highly toxic hydrazoic acid.[9][10]

Experimental Workflow Overview

The overall process for preparing this compound for experimental use is a multi-step workflow designed to ensure complete dissolution, minimize precipitation, and maintain compound integrity.

G cluster_prep Phase 1: Preparation cluster_use Phase 2: Application solid Receive Solid Compound sol_test Protocol 1: Solubility Assessment solid->sol_test Small Scale (1-2 mg) stock_prep Protocol 2: Prepare Concentrated Stock Solution sol_test->stock_prep Select Optimal Solvent working_sol Protocol 3: Prepare Aqueous Working Solution stock_prep->working_sol Dilute for use storage Aliquot & Store (-20°C or -80°C) stock_prep->storage assay Perform Experiment working_sol->assay storage->working_sol

Caption: Experimental workflow for solution preparation.

Protocol 1: Preliminary Solubility Assessment

Objective: To empirically determine the most suitable solvent for preparing a high-concentration stock solution. The "like dissolves like" principle suggests that polar aprotic solvents are excellent candidates.[4][11]

Materials:

  • N-[3-(hydrazinocarbonyl)phenyl]benzamide powder

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Ethanol (EtOH), 200 proof

  • Methanol (MeOH)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Benchtop sonicator

Methodology:

  • Accurately weigh 1-2 mg of the compound into four separate microcentrifuge tubes.

  • To each tube, add a small, precise volume of a different solvent (DMSO, EtOH, MeOH, PBS) to achieve a high target concentration (e.g., 10 mM or 20 mM).

    • Calculation: Volume (µL) = [Mass (mg) / (MW ( g/mol ) * Conc. (mM))] * 1,000,000

  • Vortex each tube vigorously for 30 seconds.

  • Visually inspect for dissolution. Note any suspended particles.

  • If not fully dissolved, place the tube in a benchtop water bath sonicator for 5-10 minutes.

  • Visually inspect again. Record the results in a table.

Table 2: Example Solubility Assessment Results

SolventTarget Conc. (mM)Visual Observation (Post-Vortex)Visual Observation (Post-Sonication)Conclusion
DMSO 20Mostly dissolved, slight hazeClear Solution Soluble
Ethanol 20SuspensionFine SuspensionPoorly Soluble
Methanol 20SuspensionSuspensionPoorly Soluble
PBS, pH 7.4 20Insoluble precipitateInsoluble precipitateInsoluble

Interpretation: Based on these example results, DMSO is the solvent of choice for the primary stock solution due to its superior solvating power for many organic molecules.[12][13]

Protocol 2: Preparation of a Concentrated Stock Solution

Objective: To prepare an accurate, high-concentration stock solution (e.g., 10-50 mM) in the optimal solvent determined in Protocol 1 (presumed to be DMSO).

Methodology:

  • Calculate the mass of the compound required for your desired stock concentration and volume.

    • Formula: Mass (mg) = Desired Concentration (mM) * Final Volume (mL) * Molecular Weight ( g/mol ) * 0.001

  • Before opening, centrifuge the vial containing the powder to ensure all material is at the bottom.[14]

  • Carefully weigh the calculated mass into a sterile, amber glass vial or a polypropylene tube.

  • Add approximately 80% of the final volume of DMSO.

  • Cap the vial securely and vortex until the solid is fully dissolved. Use sonication if necessary.

  • Once dissolved, add DMSO to the final desired volume and mix thoroughly by inversion.

  • Label the stock solution clearly with the compound name, concentration, solvent, and date.

  • Prepare small-volume aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles, which can degrade the compound or introduce moisture into the DMSO stock.[14][15][16]

  • Store aliquots protected from light at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage.[14][17]

Protocol 3: Preparation of Aqueous Working Solutions

Objective: To dilute the concentrated DMSO stock solution into an aqueous experimental buffer (e.g., cell culture medium, assay buffer) while avoiding precipitation. Rapid changes in solvent polarity are a primary cause of compound precipitation.[17][18]

Methodology:

  • Warm the required number of stock solution aliquots to room temperature before opening to prevent condensation.[19]

  • Briefly centrifuge the aliquot to collect the solution at the bottom of the tube.

  • Perform serial dilutions if a large dilution factor is required. A direct, large-volume dilution can cause the compound to crash out of solution.

  • Crucial Step: Add the DMSO stock solution to the aqueous buffer, not the other way around. Pipette the stock directly into the buffer while vortexing or swirling the tube to ensure rapid mixing and dispersion.[17]

  • The final concentration of DMSO in the experimental medium should be kept as low as possible, typically ≤0.5%, to avoid solvent-induced artifacts in biological assays.[17] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.

Stability Considerations

  • pH Sensitivity: Hydrazide and hydrazone compounds can be labile to hydrolysis, particularly in acidic conditions (pH < 6).[1][2][3] They are generally more stable as the pH approaches neutrality.[3] It is recommended to prepare fresh working solutions daily from the frozen stock.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the main stock solution by creating single-use aliquots.[14][16] Moisture absorption into DMSO can cause compound precipitation upon freezing.[15]

  • Light and Oxygen: Store stock solutions in amber vials and in an oxygen-free environment if possible (e.g., by overlaying with argon or nitrogen) to prevent photo-decomposition and oxidation.[15][20]

Troubleshooting Precipitation Issues

Precipitation upon dilution into aqueous media is a common challenge. This decision tree provides a logical framework for troubleshooting.

G cluster_solutions Potential Solutions start Precipitation in Aqueous Working Solution? yes Yes start->yes no No start->no Proceed with Experiment check_conc Is final compound concentration too high? yes->check_conc check_dmso Is final DMSO concentration <0.1%? check_conc->check_dmso No sol_conc Reduce Final Concentration check_conc->sol_conc Yes check_buffer Check Buffer Composition check_dmso->check_buffer No sol_dmso Increase Final DMSO (e.g., to 0.5%) check_dmso->sol_dmso Yes sol_cosolvent Add Co-solvent (e.g., Pluronic F-68) check_buffer->sol_cosolvent sol_ph Adjust Buffer pH (if compatible with assay) check_buffer->sol_ph

Caption: Troubleshooting guide for compound precipitation.

References

  • Roylan Developments. (n.d.). Compound storage made simple. Roylan Developments. Retrieved from [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International Ed. in English), 47(38), 7523–7526. Retrieved from [Link]

  • Ouyang, J., Chen, J., & Zhang, H. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical & Engineering Data, 65(4), 1836-1845. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of three types of benzamide derivatives. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Captivate Bio. (n.d.). Small Molecules FAQ. Retrieved from [Link]

  • Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Hydrazinocarbonyl-phenyl)-benzamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Reaction Chemistry & Engineering. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide. Retrieved from [Link]

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • Vecom Marine. (2022, April 11). MSDS Hydrazide. Retrieved from [Link]

  • MDPI. (2025, July 3). Hydrazides as Powerful Tools in Medicinal Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-phenyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, N-phenyl-. Retrieved from [Link]

  • Sieberz, J., Cinar, E., Wohlgemuth, K., & Schembecker, G. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology Journal, 14(9), e1800676. Retrieved from [Link]

  • Reddit. (2022, March 23). Buffer keeps precipitating. Any advice why? Retrieved from [Link]

  • ChemSrc. (n.d.). N-phenylbenzamide. Retrieved from [Link]

  • ChemWhat. (n.d.). BENZANILIDE CAS#: 93-98-1. Retrieved from [Link]

Sources

Application Note: Analytical Characterization of N-[3-(hydrazinocarbonyl)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous analytical framework for the characterization of N-[3-(hydrazinocarbonyl)phenyl]benzamide (C₁₄H₁₃N₃O₂), a critical intermediate in the synthesis of heterocyclic bioactive agents (e.g., 1,3,4-oxadiazoles). Due to the presence of two distinct amide-like functionalities—the benzamide and the hydrazide—this molecule presents specific challenges regarding solubility, tautomerism, and chromatographic peak shape.

This guide outlines a self-validating workflow covering Structural Identification (NMR, MS, IR) , Chromatographic Purity (HPLC-UV) , and Solid-State Analysis (DSC/TGA) .

Part 1: Structural Identification & Elucidation

Chemical Context & Properties

The molecule consists of a central phenyl ring substituted at the meta (1,3) positions.[1][2][3][4][5][6][7] One substituent is a benzamide (–NH–CO–Ph), and the other is a hydrazide (–CO–NH–NH₂).

  • Molecular Formula: C₁₄H₁₃N₃O₂

  • Molecular Weight: 255.27 g/mol

  • Monoisotopic Mass: 255.1008 Da

  • Solubility Profile: Low solubility in water and non-polar solvents (Hexane).[1] Soluble in DMSO, DMF, and warm Methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-d₆ . The use of DMSO is critical to disrupt intermolecular hydrogen bonding and ensure sharp resolution of the labile amide/hydrazide protons.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts (


) are estimates based on chemometric principles for benzamide/hydrazide derivatives.
AssignmentShift (

ppm)
MultiplicityIntegrationStructural Logic
Amide N-H 10.40 – 10.60Singlet (s)1HDeshielded benzamide proton; typically the most downfield signal.[1]
Hydrazide N-H 9.70 – 9.90Singlet (s)1HHydrazide amide proton (-CO-NH -NH₂).[1] Distinct from benzamide NH.[1][2][3][8][9]
Aromatic (Central) 8.30 – 8.40Singlet (t-like)1HH-2 of central ring (between two withdrawing groups).[1]
Aromatic (Ortho) 7.90 – 8.10Multiplet (m)3HOverlap of Benzoyl ortho protons + Central ring H-4/H-6.
Aromatic (Meta/Para) 7.50 – 7.70Multiplet (m)5HRemaining aromatic protons (Benzoyl meta/para + Central ring H-5).[1]
Hydrazide -NH₂ 4.50 – 5.00Broad Singlet2HExchangeable protons; broadness depends on water content/acidity.[1]

Validation Check:

  • D₂O Exchange: Addition of D₂O should cause the signals at

    
     10.5, 9.8, and 4.5–5.0 to disappear, confirming they are labile N-H protons.
    
Mass Spectrometry (ESI-MS)

Protocol: Direct infusion or LC-MS interface.[1]

  • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).[1]

  • Solvent: Methanol + 0.1% Formic Acid.[1]

Diagnostic Ions:

  • [M+H]⁺: m/z 256.1 (Base Peak).

  • [M+Na]⁺: m/z 278.1 (Adduct).

  • Fragmentation (MS/MS):

    • Loss of Hydrazine (–N₂H₃, -31 Da)

      
       Acylium ion [Ph-NH-Ph-CO]⁺ at m/z ~225.
      
    • Cleavage of Benzamide bond

      
       Benzoyl cation [Ph-CO]⁺ at m/z 105.
      
Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on solid powder.[1]

Wavenumber (cm⁻¹)Vibration ModeSignificance
3200 – 3350 N-H StretchMultiple bands due to Amide and Hydrazide (-NH₂, -NH-).[1]
1645 – 1660 C=O Stretch (Amide I)Benzamide carbonyl; typically strong.
1620 – 1640 C=O Stretch (Hydrazide)Hydrazide carbonyl; often appears as a shoulder or distinct peak lower than amide.
1520 – 1550 N-H Bend (Amide II)Diagnostic for secondary amides.[1]

Part 2: Chromatographic Purity (HPLC Protocol)

Hydrazides are polar and basic. Standard C18 methods often result in peak tailing unless the mobile phase pH is controlled.

Method ID: HPLC-HBZ-01
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Primary), 210 nm (Secondary).

  • Injection Volume: 5–10 µL.

Gradient Program:

Time (min) % A (Water/TFA) % B (ACN) Phase
0.0 95 5 Equilibration
2.0 95 5 Hold (Polar impurities)
15.0 10 90 Gradient Elution
20.0 10 90 Wash
20.1 95 5 Re-equilibration

| 25.0 | 95 | 5 | End |[1]

System Suitability Criteria (Self-Validating):

  • Tailing Factor (T): Must be < 1.5 (TFA suppresses silanol interactions with the hydrazide amine).

  • Retention Time: Expected ~8.0–12.0 min depending on exact column dimensions.

  • Resolution: > 2.0 between the main peak and any synthetic precursors (e.g., 3-aminobenzohydrazide).

Part 3: Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from crude synthesis to final certified reference material.

AnalyticalWorkflow cluster_ID Structural ID (Qualitative) cluster_Purity Purity & Safety (Quantitative) Synthesis Crude Synthesis (Benzoylation of 3-aminobenzohydrazide) Purification Recrystallization (Solvent: EtOH/Water) Synthesis->Purification NMR 1H / 13C NMR (DMSO-d6) Purification->NMR MS ESI-MS / HRMS (m/z 256.1) Purification->MS IR FT-IR (Amide I/II Bands) Purification->IR HPLC HPLC-UV (Purity > 98%) NMR->HPLC Confirm Structure First Release Certificate of Analysis (CoA) MS->Release TGA TGA / DSC (Volatiles/Melting) HPLC->TGA HPLC->Release TGA->Release

Figure 1: Analytical Characterization Workflow. A sequential approach ensures structure is confirmed before quantitative purity is assessed.

Part 4: Solid-State Characterization

Differential Scanning Calorimetry (DSC)
  • Purpose: Determine melting point and polymorph stability.

  • Protocol: Heat 2–3 mg at 10°C/min from 30°C to 300°C under N₂ purge.

  • Expected Result: Sharp endotherm (melting).

    • Note: Hydrazides can undergo thermal decomposition (dehydration to oxadiazoles) at high temperatures. If an exotherm is observed immediately after melting, it indicates thermal cyclization.

Thermogravimetric Analysis (TGA)
  • Purpose: Quantify solvates or moisture.[1]

  • Acceptance: < 0.5% weight loss up to 105°C (indicates anhydrous material).

References

  • General Hydrazide Characterization: Sadeek, G. T., et al. "Synthesis and Pharmacological Profile of Hydrazide Compounds."[1][10] Research Journal of Pharmacy and Technology, vol. 15, no. 5, 2022.

  • Benzamide Spectral Data (Analogues): National Institute of Standards and Technology (NIST).[1] "Benzamide, N-phenyl- Mass Spectrum & IR." NIST Chemistry WebBook, SRD 69.

  • HPLC Method Development for Basic Compounds: Center for Drug Evaluation and Research (CDER). "Review of Chromatographic Methods for Hydrazines and Hydrazides." FDA Guidance Documents.

  • Synthesis of Benzamidobenzohydrazides: PubChem Compound Summary for CID 350407 (Isomer Analogue).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-[3-(hydrazinocarbonyl)phenyl]benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Dashboard

This guide addresses the synthesis and troubleshooting of N-[3-(hydrazinocarbonyl)phenyl]benzamide (also known as 3-benzamidobenzhydrazide). This molecule contains two distinct functionalities: a stable amide linkage and a reactive hydrazide group.

The primary synthetic challenge is not the formation of the benzamide, but the hydrazinolysis step, where competition between the desired hydrazide, the symmetric dimer (diacylhydrazine), and the cyclized oxadiazole determines the yield.

PropertySpecification / Target
IUPAC Name N-[3-(hydrazinocarbonyl)phenyl]benzamide
Structure Ph-CONH-C₆H₄-CONHNH₂ (meta-substituted)
Molecular Weight 255.27 g/mol
Appearance White to off-white crystalline solid
Melting Point High melting solid (Expect >220°C; para-isomer melts >300°C [1])
Solubility Soluble in DMSO, DMF, hot Ethanol. Poorly soluble in water/cold ether.
Key Spectral Feature MS: M+H = 256. IR: Double carbonyl stretch (Amide I) ~1650-1680 cm⁻¹.

The "Gold Standard" Synthesis Protocol

To minimize side reactions, we recommend the Methyl Ester Route rather than direct activation of the carboxylic acid. This two-step process offers better purification control.

Step 1: Formation of Methyl 3-benzamidobenzoate

Avoid using 3-aminobenzoic acid directly with coupling reagents if possible, as self-polymerization can occur.

  • Dissolve Methyl 3-aminobenzoate (1.0 eq) in dry DCM or THF.

  • Add Triethylamine (1.2 eq) as an acid scavenger.

  • Cool to 0°C.

  • Add Benzoyl chloride (1.05 eq) dropwise. Control exotherm.

  • Warm to RT and stir for 2 hours.

  • Workup: Wash with 1M HCl (removes unreacted amine), then Sat. NaHCO₃ (removes benzoic acid). Dry and concentrate.

  • Result: Methyl 3-benzamidobenzoate (Intermediate A).

Step 2: Hydrazinolysis (The Critical Step)

This is where 90% of failures occur. The key is excess hydrazine .

  • Suspend Intermediate A (1.0 eq) in Ethanol (10-15 volumes).

  • Add Hydrazine Hydrate (80% or 98% grade) – Use 5.0 to 10.0 equivalents.

    • Why? High hydrazine concentration ensures the ester is attacked by hydrazine (forming product) rather than the product attacking another ester (forming dimer).

  • Reflux gently for 4–6 hours. Monitor by TLC (Ester spot should disappear).

  • Cool to Room Temperature (RT). The product often precipitates.

  • Filtration: Filter the solid.

  • Wash: Cold ethanol (2x) then Diethyl ether (2x).

  • Drying: Vacuum oven at 40°C.

Troubleshooting Guide (Q&A)

Issue 1: "My product is insoluble in everything and melts >300°C."

Diagnosis: You have likely formed the Symmetric Dimer (Bis-hydrazide) . Mechanism: If the hydrazine concentration is too low, the newly formed hydrazide (nucleophilic) attacks a remaining molecule of the starting ester. Structure: Ph-CONH-C₆H₄-CO-NHNH-CO-C₆H₄-NHCO-Ph.

  • Corrective Action:

    • Immediate: This impurity is very difficult to separate. If it is a minor impurity, boil the crude solid in ethanol and filter hot. The dimer is usually less soluble than the product.

    • Next Run: Increase Hydrazine Hydrate to 10 equivalents . Do not add the hydrazine dropwise; add it in one portion or use "Reverse Addition" (add ester solution to hydrazine solution).

Issue 2: "Mass Spec shows a peak at [M-18] (237 m/z)."

Diagnosis: Oxadiazole Cyclization . Mechanism: Under high heat or if traces of acid are present, the hydrazide cyclizes, losing water to form 2-phenyl-5-(3-benzamidophenyl)-1,3,4-oxadiazole.

  • Corrective Action:

    • Check Solvent: Ensure your ethanol is not acidified.

    • Temperature: Do not reflux longer than necessary.

    • Workup: Avoid using strong acids during the workup. If you need to neutralize excess hydrazine, wash the solid with water, do not acidify the solution to pH < 5.

Issue 3: "The reaction is stuck; Starting Material (Ester) remains."

Diagnosis: Hydrazine Hydration/Age . Cause: Hydrazine hydrate absorbs CO₂ from air (forming carbazates) or water content is too high, lowering the nucleophilicity.

  • Corrective Action:

    • Use a fresh bottle of Hydrazine Hydrate.

    • Add a catalytic amount of Ethanol/Glycol if solubility is an issue, but usually, the suspension clears as the reaction proceeds.

Reaction Pathway & Troubleshooting Logic

The following diagrams illustrate the competing pathways and the decision logic for purification.

ReactionPathways Ester Methyl 3-benzamidobenzoate (Starting Material) Product Target Hydrazide (Product) Ester->Product  Path A: Kinetic Control (High [N2H4]) Dimer Symmetric Dimer (Insoluble Impurity) Ester->Dimer  Path B: Dimerization (Low [N2H4]) Hydrazine Hydrazine Hydrate (Excess) Product->Dimer  Attacks Ester Oxadiazole 1,3,4-Oxadiazole (Cyclized By-product) Product->Oxadiazole  Path C: Dehydration (-H2O, Heat/Acid)

Figure 1: Reaction landscape. Path A is desired.[1] Path B occurs if hydrazine is limiting. Path C occurs if overheated.

TroubleshootingTree Start Impurity Detected CheckMS Check Mass Spec (LCMS) Start->CheckMS M_Plus_14 Peak: M+14 / M+15 (Methyl/Ethyl Ester) CheckMS->M_Plus_14 M_Minus_18 Peak: M-18 (237 Da) CheckMS->M_Minus_18 HighMW Peak: 2M-32 or Insoluble (High Melting Point) CheckMS->HighMW Sol_Incomplete Incomplete Reaction Action: Reflux longer or fresh Hydrazine M_Plus_14->Sol_Incomplete Sol_Oxa Oxadiazole Formed Action: Lower Temp Check pH > 7 M_Minus_18->Sol_Oxa Sol_Dimer Dimer Formed Action: Hot Filtration Next run: 10eq Hydrazine HighMW->Sol_Dimer

Figure 2: Diagnostic decision tree based on analytical data.

Frequently Asked Questions (FAQs)

Q: Can I use 3-aminobenzhydrazide as the starting material and react it with benzoyl chloride? A: Yes, but it is risky. The hydrazine group (-NHNH₂) is more nucleophilic than the aniline amine (-NH₂). You will likely get acylation on the hydrazine first (forming the wrong isomer) or di-acylation. The "Ester


 Amide 

Hydrazide" route protects the hydrazine functionality until the very end.

Q: My product is slightly pink. Is it ruined? A: Likely not. Hydrazides and amines can oxidize slightly in air to form azo-impurities (trace amounts) which are highly colored. Recrystallization from Ethanol/Water usually removes this color.

Q: What is the exact melting point? A: Literature values for meta-benzamidobenzhydrazides vary depending on the crystal habit and solvent of crystallization, but they are generally high (>220°C). The para-isomer melts around 308°C [1]. Do not rely solely on MP; use NMR (look for the hydrazide protons at


 9-10 ppm and 4-5 ppm in DMSO-d6) and MS for confirmation.

References

  • Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine. DergiPark. (Reports para-isomer MP ~308-309°C).[2]

  • Synthesis of N-(N'-benzoylhydrazinomethyl)benzamide. Molbank, 2007.[3] (Discusses benzamide/hydrazide stability).

  • Synthesis of 1,3,4-Oxadiazoles. Organic Chemistry Portal. (Mechanisms of cyclization side reactions).

  • Reaction of esters with hydrazine hydrate. ResearchGate/Sciencemadness. (Discussion on dimerization kinetics).

Sources

Technical Support Center: Optimizing N-[3-(hydrazinocarbonyl)phenyl]benzamide Reaction Yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N-[3-(hydrazinocarbonyl)phenyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you maximize your reaction yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide, which is typically a two-step process: first, the acylation of 3-aminobenzhydrazide with benzoyl chloride, or the hydrazinolysis of a corresponding ester.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits and their solutions.

1. Purity of Starting Materials:

  • 3-Aminobenzhydrazide: The purity of this starting material is critical. Impurities can interfere with the acylation reaction. It is advisable to use a high-purity grade or purify it by recrystallization before use.

  • Benzoyl Chloride: Benzoyl chloride is susceptible to hydrolysis by atmospheric moisture, forming benzoic acid. Benzoic acid will not participate in the desired reaction and can complicate purification. Always use freshly opened or distilled benzoyl chloride.

  • Solvents: Ensure solvents are anhydrous, especially when using reactive reagents like benzoyl chloride. The presence of water can lead to unwanted side reactions.

2. Reaction Conditions:

  • Temperature Control: The acylation of 3-aminobenzhydrazide is an exothermic reaction. Running the reaction at too high a temperature can lead to side product formation. It is recommended to add the benzoyl chloride solution dropwise to the 3-aminobenzhydrazide solution at a low temperature (e.g., 0-5 °C) to control the exotherm.

  • Stoichiometry: While a 1:1 molar ratio of reactants is theoretically required, a slight excess of benzoyl chloride (e.g., 1.05-1.1 equivalents) can sometimes drive the reaction to completion. However, a large excess should be avoided as it can lead to di-acylation or other side reactions and complicates purification.

  • Base: A tertiary amine base, such as triethylamine or pyridine, is typically used to scavenge the HCl byproduct. The purity and stoichiometry of the base are important. An insufficient amount of base can result in a low pH, which may protonate the starting amine and slow down the reaction.

3. Work-up and Purification:

  • Product Precipitation: The product, N-[3-(hydrazinocarbonyl)phenyl]benzamide, is often isolated by precipitation from the reaction mixture by adding water or an anti-solvent. Incomplete precipitation will lead to a lower isolated yield. Ensure thorough mixing and sufficient time for complete precipitation. Cooling the mixture can also enhance precipitation.

  • Purification Losses: Yields can be diminished during purification steps like recrystallization or column chromatography. Optimize your purification method to minimize losses. For recrystallization, choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Here is a workflow to troubleshoot low yield:

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Verify Purity of Starting Materials (3-aminobenzhydrazide, Benzoyl Chloride, Solvents) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temperature, Stoichiometry, Base) Check_Reagents->Optimize_Conditions Reagents OK Improve_Workup Improve Work-up & Purification (Precipitation, Recrystallization) Optimize_Conditions->Improve_Workup Conditions Optimized Success Improved Yield Improve_Workup->Success

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing significant impurity peaks in my crude product's analytical data (TLC, LC-MS, NMR). What are the common side reactions?

Answer:

The presence of impurities is a common issue. Understanding the potential side reactions is key to mitigating them.

1. Di-acylation: The hydrazide group (-CONHNH2) has two nucleophilic nitrogen atoms. While the terminal nitrogen is generally more nucleophilic, reaction at the other nitrogen can occur, leading to a di-benzoylated product. This is more likely if a large excess of benzoyl chloride is used or if the reaction temperature is too high.

2. Hydrolysis of Benzoyl Chloride: As mentioned, benzoyl chloride readily reacts with water to form benzoic acid. This is a common impurity if reagents and solvents are not anhydrous.

3. Formation of 1,2-dibenzoylhydrazine: If excess benzoyl chloride is present, it can react with the hydrazine hydrate starting material (if the synthesis route involves its use) to form 1,2-dibenzoylhydrazine.

4. Unreacted Starting Materials: Incomplete reaction will result in the presence of 3-aminobenzhydrazide and benzoic acid (from the quenching of unreacted benzoyl chloride) in your crude product.

To minimize these side products:

  • Maintain a low reaction temperature.

  • Use anhydrous solvents and fresh benzoyl chloride.

  • Carefully control the stoichiometry of your reactants.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1]

Question 3: My product is difficult to purify. What are some effective purification strategies?

Answer:

Purification can indeed be challenging, especially if multiple byproducts are present. Here are some proven methods:

1. Recrystallization: This is often the most effective method for purifying solid organic compounds.

  • Solvent Selection: The key is finding a suitable solvent or solvent system. Ethanol or ethanol/water mixtures are often good starting points.[2] The ideal solvent should dissolve the product well at its boiling point but poorly at room temperature, while impurities should either be very soluble or insoluble at all temperatures.
  • Procedure: Dissolve the crude product in a minimum amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Cooling too quickly can trap impurities.

2. Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a powerful alternative.

  • Solvent System (Eluent): A common eluent system for this type of compound is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.[2] The polarity of the eluent can be gradually increased to elute compounds with different polarities. Use TLC to determine the optimal solvent system before running the column.

3. Washing/Trituration: Sometimes, a simple wash with an appropriate solvent can remove a significant amount of impurities. For example, washing the crude solid with a solvent in which the desired product is insoluble but the impurities are soluble can be very effective.

Purification MethodKey ConsiderationsTypical Solvents
Recrystallization Solvent selection is crucial for good recovery and purity.Ethanol, Methanol, Ethanol/Water[2][3]
Column Chromatography Time-consuming but effective for separating complex mixtures.Hexane/Ethyl Acetate, Dichloromethane/Methanol[2]
Washing/Trituration Quick and easy for removing highly soluble or insoluble impurities.Water, Diethyl Ether

Frequently Asked Questions (FAQs)

Question 4: What is the general synthetic route for N-[3-(hydrazinocarbonyl)phenyl]benzamide?

Answer:

The most common and direct synthesis involves the acylation of 3-aminobenzhydrazide with benzoyl chloride in the presence of a base. An alternative route involves the hydrazinolysis of a methyl or ethyl ester of 3-(benzamido)benzoic acid.

Route 1: Acylation of 3-Aminobenzhydrazide

This is a nucleophilic acyl substitution reaction. The 3-aminobenzhydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A base is used to neutralize the HCl formed during the reaction.

Synthesis_Route_1 cluster_reactants Reactants cluster_conditions Conditions 3-Aminobenzhydrazide 3-Aminobenzhydrazide Product N-[3-(hydrazinocarbonyl)phenyl]benzamide 3-Aminobenzhydrazide->Product Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Product Base Base (e.g., Triethylamine) Byproduct Triethylammonium Chloride Base->Byproduct Solvent Anhydrous Solvent (e.g., DCM, THF) Temp Low Temperature (0-5 °C)

Caption: Synthetic route via acylation.

Route 2: Hydrazinolysis of an Ester

In this method, the corresponding ester, methyl 3-(benzamido)benzoate, is reacted with hydrazine hydrate, often in a protic solvent like ethanol or methanol, usually under reflux.[1][3] This is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester.

Synthesis_Route_2 cluster_reactants Reactants cluster_conditions Conditions Ester Methyl 3-(benzamido)benzoate Product N-[3-(hydrazinocarbonyl)phenyl]benzamide Ester->Product Hydrazine Hydrazine Hydrate Hydrazine->Product Solvent Solvent (e.g., Ethanol, Methanol) Heat Reflux Byproduct Methanol

Caption: Synthetic route via hydrazinolysis.

Question 5: What are the key characterization techniques for N-[3-(hydrazinocarbonyl)phenyl]benzamide?

Answer:

Standard spectroscopic methods are used to confirm the structure and purity of the final product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will show characteristic peaks for the aromatic protons on both phenyl rings, as well as signals for the N-H protons of the amide and hydrazide groups. The integration of these peaks should correspond to the number of protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This spectrum will show distinct signals for the carbonyl carbons of the amide and hydrazide groups, in addition to the aromatic carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide and hydrazide (around 1650 cm⁻¹), and aromatic C-H and C=C stretching.[2]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Melting Point: A sharp melting point range is a good indicator of purity.

Question 6: Are there any specific safety precautions I should take during this synthesis?

Answer:

Yes, safety is paramount.

  • Hydrazine and its derivatives are toxic and should be handled with care in a well-ventilated fume hood.[1] Avoid inhalation and skin contact.

  • Benzoyl chloride is corrosive and a lachrymator (causes tearing). Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents like dichloromethane and tetrahydrofuran have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Reaction Chemistry & Engineering. RSC Publishing. 2020-03-02. Available from: [Link]

  • ResearchGate. Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?. 2020-01-07. Available from: [Link]

  • PMC. Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N. Available from: [Link]

  • Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Available from: [Link]

  • ResearchGate. HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...). 2024-06-02. Available from: [Link]

  • PubChem. N-(2-Hydrazinocarbonyl-phenyl)-benzamide | C14H13N3O2 | CID 350407. Available from: [Link]

  • Google Patents. CN100390152C - Method for synthesizing 3-nitro or 3-amino phthalyl hydrazine.
  • Google Patents. US4352941A - Process for purification of phenylhydrazine.
  • PMC. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Available from: [Link]

  • Google Patents. CN103408454B - A kind of preparation method of hydrazide kind compound.
  • ResearchGate. Synthesis of the α-amino acid arylhydrazides 3a-m. | Download Table. Available from: [Link]

  • Google Patents. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • PubChemLite. N-[3-(hydroxymethyl)phenyl]benzamide (C14H13NO2). Available from: [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. 2025-08-07. Available from: [Link]

  • PubMed. Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. 2021-05-05. Available from: [Link]

  • MDPI. Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. 2026-02-14. Available from: [Link]

  • MDPI. Synthesis of N-(N'-benzoylhydrazinomethyl)benzamide. Available from: [Link]

  • PMC. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. 2022-04-26. Available from: [Link]

  • PubMed. Synthesis and Carbonic Anhydrase Inhibition Profiles of N-(3-sulfamoylphenyl)propanamide/benzamide Derivatives: Experimental and Computational Insights With Absorption, Distribution, Metabolism, and Excretion Profiling. Available from: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. 2025-08-06. Available from: [Link]

  • Reddit. Which benzoyl chloride undergoes hydrolysis faster in water? : r/AdvancedOrganic. 2024-06-06. Available from: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available from: [Link]

  • Frontiers. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Available from: [Link]

  • . Available from: [Link]

  • Google Patents. EP0974576A2 - Method of producing benzamide derivatives.
  • Google Patents. US8110705B2 - Processes for making hydrazides.
  • Ataman Kimya. BENZOYL CHLORIDE. Available from: [Link]

  • PMC. Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. Available from: [Link]

  • ChemRxiv. Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. Available from: [Link]

  • ResearchGate. (PDF) Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. Available from: [Link]

Sources

"N-[3-(hydrazinocarbonyl)phenyl]benzamide" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of N-[3-(hydrazinocarbonyl)phenyl]benzamide

Product Code: GEN-BZ-HYD-03 Chemical Name: N-[3-(hydrazinocarbonyl)phenyl]benzamide Synonyms: 3-Benzamidobenzohydrazide; 3-(Benzoylamino)benzoic acid hydrazide Class: Aryl Hydrazide / Benzanilide Scaffold

Technical Overview & Application Context

N-[3-(hydrazinocarbonyl)phenyl]benzamide is a bifunctional scaffold widely used in medicinal chemistry as a precursor for 1,3,4-oxadiazole heterocycles (often kinase or metalloenzyme inhibitors) or as a linker in fragment-based drug design.

Structurally, it contains two distinct hydrogen-bonding domains:

  • Benzamide moiety: A rigid, planar amide linkage.

  • Hydrazide moiety: A nucleophilic, redox-active group susceptible to oxidation and cyclization.

Common User Challenge: The primary difficulty with this compound is its "brick dust" physical character—high crystallinity and poor solubility in common organic solvents (DCM, EtOAc)—coupled with the difficulty of removing toxic hydrazine traces without degrading the hydrazide group.

Troubleshooting & FAQs

Q1: "My crude product is a solid block that won't dissolve in Ethyl Acetate or Dichloromethane. How do I purify it?"

Diagnosis: This is a classic characteristic of benzanilide derivatives. The intermolecular hydrogen bonding creates a high-melting crystal lattice (likely >200°C) that resists non-polar solvents.

Solution: Do not use column chromatography as your first line of defense; the compound will likely streak or precipitate on the column.

  • Primary Method: Recrystallization.[1][2][3]

  • Solvent System: Use Hot Ethanol (EtOH) or Methanol (MeOH) . If the compound is too insoluble, use a mixture of DMF/Ethanol (1:4) or DMSO/Water .

  • Protocol: Dissolve the crude solid in minimum boiling EtOH. If it doesn't dissolve, add small aliquots of DMF until clear. Cool slowly to 4°C. The impurities (unreacted ester and hydrazine) usually remain in the mother liquor.

Q2: "I see a persistent impurity just above my product spot on TLC. What is it?"

Diagnosis: This is likely the Methyl/Ethyl ester intermediate (e.g., Methyl 3-benzamidobenzoate) resulting from incomplete hydrazinolysis.

  • Mechanism: The conversion of ester to hydrazide is an equilibrium process driven by the excess hydrazine. If the reaction was stopped too early or hydrazine was insufficient, the ester remains.

  • Confirmation: The ester is less polar than the hydrazide. On silica TLC (10% MeOH/DCM), the ester runs higher (Rf ~0.6) while the hydrazide runs lower (Rf ~0.3-0.4).

Solution:

  • Resubject to Reaction: If the ester content is >10%, resubject the crude solid to reflux with excess hydrazine hydrate (3–5 equiv) in EtOH for another 4–6 hours.

  • Selective Wash: The ester is often soluble in hot Ethyl Acetate, while the hydrazide is not. Triturate (mash) the crude solid in refluxing EtOAc for 30 mins, cool, and filter. The solid collected will be enriched in the hydrazide.

Q3: "How do I ensure all hydrazine is removed? (Critical for biological assays)"

Diagnosis: Hydrazine is a potent reducing agent and toxic. Even trace amounts can produce false positives in biological assays (e.g., by reducing metal cofactors).

Solution:

  • The Water Wash: Hydrazides are generally insoluble in water, while hydrazine hydrate is fully miscible.

  • Protocol: After filtration, wash the filter cake copiously with water followed by 50% aqueous ethanol .

  • Quantification: Use the 4-Dimethylaminobenzaldehyde (Ehrlich’s Reagent) test. A yellow/orange color indicates free hydrazine. The product itself (an acyl hydrazide) reacts much slower or requires acid hydrolysis to react, allowing differentiation.

Q4: "My product turned slightly yellow upon drying. Is it degraded?"

Diagnosis: Hydrazides are susceptible to oxidation to diimides or azo-compounds upon prolonged exposure to air and light, especially if trace metals are present.

Solution:

  • Minor Yellowing: Often superficial. Recrystallize from EtOH with a pinch of activated charcoal.

  • Prevention: Dry the compound in a vacuum oven at 40°C (not higher) under nitrogen bleed. Store in an amber vial under Argon at -20°C for long-term stability.

Data & Specifications

Solubility Matrix (at 25°C)
SolventSolubilityUsage Recommendation
Water Insoluble (<0.1 mg/mL)Excellent wash solvent for removing hydrazine.
Dichloromethane Very PoorNot suitable for extraction or chromatography.
Ethyl Acetate PoorGood for triturating to remove non-polar impurities (esters).
Ethanol/Methanol Moderate (Hot)Ideal for Recrystallization.
DMSO / DMF High (>50 mg/mL)Use for biological stock solutions or co-solvent recrystallization.
Diethyl Ether InsolubleUse to precipitate product from DMF/DMSO solutions.
Impurity Profile
ImpurityOriginRemoval Strategy
Unreacted Ester Incomplete reactionTrituration with hot EtOAc; Recrystallization (remains in liquor).
Hydrazine Excess reagentCopious water wash; Vacuum drying.
Di-acyl Hydrazine Dimerization (Side rxn)Very insoluble. Hot filtration of the ethanolic solution (dimer stays solid).
3-Aminobenzhydrazide Hydrolysis of benzamideRare. Acid/Base extraction (Amine is basic).

Visual Workflows

Figure 1: Synthesis & Impurity Pathways

This diagram illustrates the origin of common impurities during the hydrazinolysis step.

SynthesisPath Ester Methyl 3-benzamidobenzoate (Starting Material) Ester->Ester  Incomplete Rxn   Product N-[3-(hydrazinocarbonyl)phenyl]benzamide (Target) Ester->Product  EtOH, Reflux, 4h   Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Product Imp_Dimer Sym-Diacyl Hydrazine (Dimer Impurity) Product->Imp_Dimer  Overheating / Low Hydrazine   Imp_Oxadiazole 1,3,4-Oxadiazole (Cyclization Artifact) Product->Imp_Oxadiazole  Dehydrating Agents / High T  

Caption: Reaction pathway showing the conversion of the ester precursor to the target hydrazide and potential side-reactions leading to dimers or cyclized by-products.

Figure 2: Purification Decision Tree

Follow this logic to select the optimal purification method based on crude purity.

PurificationTree Start Crude Solid Isolated CheckTLC Check TLC (10% MeOH/DCM) Is Ester Present? Start->CheckTLC YesEster Yes (Higher Rf spot) CheckTLC->YesEster >5% Impurity NoEster No (Single Spot) CheckTLC->NoEster Clean Triturate Triturate in refluxing EtOAc Filter hot YesEster->Triturate Recryst Recrystallize from Hot Ethanol (or MeOH) NoEster->Recryst Triturate->Recryst Solid Collected Soluble Does it dissolve? Recryst->Soluble AddDMF Add 10% DMF co-solvent Soluble->AddDMF No (Too insoluble) FinalWash Wash Filter Cake with H2O then Cold EtOH Soluble->FinalWash Yes AddDMF->FinalWash Dry Vacuum Dry (40°C) FinalWash->Dry

Caption: Step-by-step decision matrix for purifying benzamide hydrazides based on solubility and impurity profile.

Validated Protocols

Protocol A: Recrystallization (Standard)

Best for removing trace hydrazine and colored impurities.

  • Preparation: Place 1.0 g of crude N-[3-(hydrazinocarbonyl)phenyl]benzamide in a 50 mL Erlenmeyer flask.

  • Dissolution: Add 15 mL of Ethanol. Heat to reflux (boiling) with stirring.

  • Adjustment: If the solid does not dissolve after 5 minutes of reflux, add DMF dropwise (up to 2 mL) until a clear solution is obtained.

    • Note: If a small amount of solid remains, perform a hot filtration to remove the likely dimer impurity.

  • Crystallization: Remove from heat and allow to cool to room temperature slowly (30 mins). Then place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the white needles/powder using a Buchner funnel.

  • Washing: Wash the cake with 2 x 5 mL Cold Water (removes hydrazine) followed by 1 x 5 mL Cold Ethanol .

  • Drying: Dry under vacuum at 40°C for 4 hours.

Protocol B: Ehrlich’s Test (Hydrazine Detection)

Use to verify the absence of free hydrazine before biological use.

  • Reagent: Dissolve 0.5 g of p-dimethylaminobenzaldehyde in 20 mL of Ethanol and 2 mL of Conc. HCl.

  • Test: Dissolve 5 mg of your purified product in 0.5 mL DMSO. Add 2 drops of the reagent.

  • Result:

    • Immediate Yellow/Orange: Free Hydrazine present (>1%). Repurify.

    • Pale Yellow/Colorless (after 1 min): Pass. (Acyl hydrazides react much slower than free hydrazine).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 9.6.17 for general hydrazide synthesis and purification).

  • Siddique, M., et al. (2013).[2] "Synthesis and Biological Evaluation of Hydrazide based Sulfonamides." Journal of Scientific and Innovative Research, 2(4), 769-774. (Describes purification of similar aryl hydrazides via washing and recrystallization).

  • BenchChem Technical Support. (2025). "Hydrazone Formation and Purification Guide." (General troubleshooting for hydrazide/hydrazone chemistry).

  • PubChem Compound Summary. (2025). "Benzamide" and "Benzoylhydrazine" Physical Properties. National Center for Biotechnology Information. Link

  • Organic Syntheses. (1973). "p-Toluenesulfonylhydrazide." Org.[4] Synth. Coll. Vol. 5, p.1055. (Standard protocol for handling and purifying sulfonyl hydrazides, applicable to aryl hydrazides). Link

Sources

"N-[3-(hydrazinocarbonyl)phenyl]benzamide" stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-[3-(hydrazinocarbonyl)phenyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and stability of this compound in solution. We will delve into the causality behind experimental observations and provide robust, field-tested protocols to ensure the integrity of your results.

Compound Profile: An Overview

N-[3-(hydrazinocarbonyl)phenyl]benzamide is a bifunctional organic molecule featuring a stable benzamide backbone and a reactive hydrazide moiety. The hydrazide group (-CONHNH₂) is a versatile functional group, often employed as a key intermediate for synthesizing more complex molecules like hydrazones, which have significant applications in medicinal chemistry and materials science.[1][2] However, this reactivity also makes the hydrazide group susceptible to degradation, particularly in solution. Understanding these stability issues is paramount for reliable experimental outcomes.

PropertyValueSource
Molecular Formula C₁₄H₁₃N₃O₂[3]
Molecular Weight 255.27 g/mol [3][4]
Appearance White to off-white solid (predicted)General
Predicted pKa ~12.6 (for the hydrazide N-H)[4]
Predicted XLogP3 ~2.2[3]

Frequently Asked Questions & Troubleshooting Guides

This section addresses the most common issues encountered when working with N-[3-(hydrazinocarbonyl)phenyl]benzamide in solution.

Q1: My compound is difficult to dissolve. What are the recommended solvents and procedures for preparing a stock solution?

Answer: The poor aqueous solubility of N-[3-(hydrazinocarbonyl)phenyl]benzamide is expected due to its two aromatic rings. The molecule's polarity is dominated by the amide and hydrazide groups, which are excellent hydrogen bond donors and acceptors.[3] Therefore, polar aprotic solvents are the best choice for initial stock solution preparation.

Recommended Solvents:

  • Primary: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Secondary: Methanol, Ethanol (may have lower capacity)

Protocol: Preparing a High-Concentration Stock Solution

  • Weighing: Accurately weigh the required amount of solid compound in a suitable vial.

  • Solvent Addition: Add the primary solvent (e.g., DMSO) dropwise to the solid while gently vortexing. Start with a smaller volume than required to create a slurry.

  • Solubilization: Continue adding solvent and vortexing. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 30-40°C) can be applied, but avoid excessive heat which can accelerate degradation.

  • Final Volume: Once the solid is fully dissolved, add the remaining solvent to reach the final target concentration.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

SolventGeneral Solubility of Related Benzamides
WaterInsoluble / Slightly Soluble
EthanolSoluble
Diethyl EtherSoluble
BenzeneSoluble
DMSOSoluble

Data inferred from related benzamide compounds.[5][6][7]

Q2: I observed a precipitate in my stock solution after storing it in the freezer. What is happening?

Answer: Precipitate formation upon cooling or after a freeze-thaw cycle is a common issue for compounds dissolved at or near their saturation limit in organic solvents like DMSO.

Causality:

  • Supersaturation: You may have created a supersaturated solution, especially if warming was used during dissolution. Upon cooling, the solubility decreases, and the compound crashes out.

  • Water Absorption: DMSO is highly hygroscopic. Absorbed water can decrease the solvating power for your compound, leading to precipitation.

  • Degradation: While less common in a frozen DMSO stock, degradation into less soluble products can occur over long periods or with multiple freeze-thaw cycles.

G start Precipitate Observed in Stock Solution q1 Was solution clear at room temp? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was warming used to dissolve? a1_yes->q2 res1 Incomplete Dissolution: - Sonicate longer - Use fresh, anhydrous solvent - Re-evaluate solvent choice a1_no->res1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no res2 Supersaturation Issue: - Prepare a more dilute stock - Gently warm and vortex before use - Store at 4°C if stability permits a2_yes->res2 res3 Possible Water Contamination: - Use fresh, anhydrous grade DMSO - Aliquot solution to minimize opening - Store with desiccant a2_no->res3

Caption: Troubleshooting workflow for precipitate formation.
Q3: My solution in an aqueous buffer turned yellow overnight. Is the compound degrading and why?

Answer: Yes, a color change, particularly to yellow or brown, is a strong indicator of chemical degradation. The most probable cause is the oxidation of the hydrazide moiety.

Chemical Rationale: The hydrazide group (-NHNH₂) is structurally related to hydrazine, a potent reducing agent.[8] In the presence of dissolved oxygen, trace metal ions, or light, the hydrazide can be oxidized. This process often leads to the formation of colored byproducts, including diazenes or other oxidized species.

G cluster_0 Degradation Pathway Molecule N-[3-(hydrazinocarbonyl)phenyl]benzamide (Colorless) Oxidized Oxidized Species (e.g., Diazene) (Colored Byproducts) Molecule->Oxidized [O] (O₂, light, metal ions)

Caption: Simplified oxidation pathway of the hydrazide moiety.

Preventative Measures:

  • Use Degassed Buffers: Purge aqueous buffers with nitrogen or argon before use to remove dissolved oxygen.

  • Work in Low Light: Protect solutions from direct light by using amber vials or wrapping them in foil.

  • Add a Chelator: If metal-catalyzed oxidation is suspected, consider adding a small amount of EDTA (e.g., 0.1 mM) to the buffer.

  • Prepare Fresh: Prepare aqueous dilutions immediately before use from a frozen, concentrated stock.

Q4: How does pH impact the stability of this compound in my experiments?

Answer: Both the hydrazide and the amide functional groups are susceptible to pH-dependent hydrolysis. Stability is generally greatest in the neutral pH range (approx. 6.5 - 7.5).

Mechanisms of Hydrolysis:

  • Acid-Catalyzed Hydrolysis (pH < 6): Under acidic conditions, the carbonyl oxygen of the hydrazide or amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to cleavage of the C-N bond. Hydrazide-derived structures are known to be particularly unstable in acidic conditions.[9][10]

  • Base-Catalyzed Hydrolysis (pH > 8): Under basic conditions, a hydroxide ion can directly attack the carbonyl carbon. This is a common degradation pathway for amides.[11] The electron-withdrawing nature of the adjacent phenyl ring can influence the rate of hydrolysis.[12]

Recommendations:

  • For experiments requiring aqueous buffers, maintain a pH between 6.5 and 7.5.

  • Avoid prolonged incubation in buffers with pH values below 6 or above 8.

  • If an acidic or basic pH is required for your experiment, run a time-course stability study to understand the degradation kinetics of the compound under your specific conditions.

Q5: How can I quantitatively monitor the stability of my compound in solution?

Answer: The most reliable method for monitoring stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique allows you to separate the parent compound from its degradants and quantify the remaining amount over time.

Protocol: General RP-HPLC Method for Stability Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in DMSO (Standard Stock).

    • Dilute the Standard Stock to a working concentration (e.g., 20 µg/mL) in your experimental buffer. This is your "Time 0" sample.

    • Incubate a parallel sample under your experimental conditions (e.g., 37°C in buffer).

    • At each time point (e.g., 1, 4, 8, 24 hours), take an aliquot and quench any reaction by diluting it in the initial mobile phase or acetonitrile.

  • HPLC Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (or an empirically determined λmax).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Inject the "Time 0" sample to determine the retention time and peak area of the parent compound.

    • Inject samples from subsequent time points.

    • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of compound remaining at each time point relative to Time 0.

G cluster_workflow Stability Testing Workflow prep Prepare Stock in DMSO & Dilute in Buffer (T=0) incubate Incubate Sample (Experimental Conditions) prep->incubate hplc Analyze by RP-HPLC prep->hplc Inject T=0 Standard sample Take Aliquots at Time Points (T=x) incubate->sample T=1, 2, 4... hrs sample->hplc analyze Compare Peak Areas: - Parent Peak Decrease? - New Degradant Peaks? hplc->analyze

Caption: Experimental workflow for HPLC-based stability monitoring.

References

  • Kale, A. A., & Torchilin, V. P. (2011). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research, 28(11), 2856–2867. Available at: [Link]

  • TRANSPORT ADVANCED PART B. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Science.gov. (n.d.). pH-sensitive hydrazone bond: Topics by Science.gov. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 350407, N-(2-Hydrazinocarbonyl-phenyl)-benzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Thermal, spectroscopic and DFT studies of solid benzamide. Retrieved from [Link]

  • Sargsyan, G., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmaceutical Chemistry Journal, 56, 1-6. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement for Hydrazines. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemistry of hydrazides. Retrieved from [Link]

  • Chemister.ru. (n.d.). N-phenylbenzamide. Retrieved from [Link]

  • Mohamed, M. R., et al. (2024). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Egyptian Journal of Chemistry, 67(3), 1-14. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 252604, N-(3-(Benzoylamino)phenyl)benzamide. Retrieved from [Link]

  • Wang, Y., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(3), 3186–3200. Available at: [Link]

  • Gmur, D., et al. (2016). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Medicinal Chemistry Research, 25, 2263-2274. Available at: [Link]

  • ChemBK. (2024). N-phenylbenzamide. Retrieved from [Link]

  • Toth, B. (1980). Actual new cancer-causing hydrazines, hydrazides, and hydrazones. Journal of Cancer Research and Clinical Oncology, 97(2), 97-108. Available at: [Link]

  • FooDB. (n.d.). Showing Compound Benzamide (FDB023373). Retrieved from [Link]

  • PubMed. (2014). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Retrieved from [Link]

  • ResearchGate. (2012). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Hydrazine Toxicology. In StatPearls. Retrieved from [Link]

  • ResearchGate. (2020). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Retrieved from [Link]

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]

  • ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. Retrieved from [Link]

Sources

"N-[3-(hydrazinocarbonyl)phenyl]benzamide" low solubility problems in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-[3-(hydrazinocarbonyl)phenyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges related to the compound's low aqueous solubility during in vitro and in vivo experimentation. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate these issues and ensure the reliability and accuracy of your results.

Part 1: Troubleshooting Guide

This section addresses specific, practical problems you might encounter in the lab.

Q1: My N-[3-(hydrazinocarbonyl)phenyl]benzamide powder will not dissolve in my aqueous assay buffer. What is the correct way to prepare it for my experiment?

A1: Direct dissolution of N-[3-(hydrazinocarbonyl)phenyl]benzamide in aqueous buffers is highly unlikely to succeed due to its chemical structure. The molecule contains two phenyl rings, which are hydrophobic, and strong intermolecular forces in its crystalline state that water cannot easily overcome.

The standard and most effective approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent. This method, known as co-solvency, is a cornerstone for handling poorly soluble compounds in drug discovery.[1] Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for this purpose and should be your first choice.[2]

Experimental Protocol 1: Preparation of a Concentrated Stock Solution

  • Solvent Selection: Start with 100% anhydrous DMSO. If solubility is still limited, N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be tested as alternatives.

  • Weighing: Accurately weigh a small amount of N-[3-(hydrazinocarbonyl)phenyl]benzamide powder (e.g., 1-5 mg) into a sterile, low-adsorption microfuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve a high-concentration stock, for example, 10 mM or 20 mM. It is crucial to start high, as this stock will be diluted significantly in the final assay.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use a bath sonicator for 5-10 minutes or gently warm the solution to 30-37°C. Caution: Be aware that heat can potentially degrade the compound. If you use heat, it is advisable to perform a stability check.

  • Inspection: Visually inspect the solution against a light source to ensure it is completely clear and free of any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO solution over time.[3]

Q2: I successfully made a 10 mM stock in DMSO, but when I add it to my buffer, the solution immediately turns cloudy. What's happening and how do I prevent this?

A2: This is a classic sign of compound precipitation, often referred to as "crashing out." It occurs because the final concentration of your co-solvent (DMSO) is too low to maintain the compound's solubility in the now predominantly aqueous environment.[2] The compound molecules rapidly aggregate because they are more attracted to each other than to the water molecules.

Your goal is to find a set of conditions where the compound remains in solution for the duration of your assay. Below is a systematic approach to troubleshoot this issue.

Diagram 1: Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed Upon Dilution step1 Step 1: Reduce Final Compound Concentration start->step1 step2 Step 2: Increase Final Co-solvent Percentage step1->step2 If still precipitates end_success Solution Remains Clear: Proceed with Assay step1->end_success If successful step3 Step 3: Modify Assay Buffer (pH Adjustment) step2->step3 If still precipitates or solvent toxicity is a concern step2->end_success If successful step4 Step 4: Add Solubilizing Excipients (e.g., Cyclodextrins) step3->step4 If still precipitates or pH is incompatible step3->end_success If successful step4->end_success If successful end_fail Still Precipitates: Compound Unsuitable for Assay (Consider Analogs) step4->end_fail If still precipitates control_check Crucial Check: Run Vehicle Controls for Each Condition end_success->control_check

Caption: A systematic workflow for resolving compound precipitation issues.

Table 1: Troubleshooting Strategies for Dilution-Induced Precipitation

StrategyActionCausality (Why it Works)Key Considerations
1. Lower Final Concentration Test a serial dilution of your compound (e.g., 100 µM down to 1 µM).You may be exceeding the compound's maximum solubility limit in the final assay buffer (its thermodynamic solubility). Lowering the concentration may bring it below this threshold.The final concentration must still be relevant to the expected potency (e.g., IC50/EC50) of the compound.
2. Increase Co-solvent % Increase the final percentage of DMSO in your assay. For example, if you used a 1:1000 dilution (0.1% DMSO), try a 1:200 dilution (0.5% DMSO).The higher concentration of organic solvent helps to keep the hydrophobic compound solvated in the aqueous environment.[1]CRITICAL: Most cell-based assays are sensitive to DMSO concentrations >0.5%. Always run a "vehicle control" (buffer + same % of DMSO, no compound) to ensure the solvent itself isn't affecting your results.[2]
3. Adjust Buffer pH Test a range of buffer pH values (e.g., 6.0, 7.4, 8.0).The hydrazide and amide moieties may have ionizable groups. Changing the pH can alter the charge state of the molecule, potentially increasing its interaction with water and improving solubility.[4][5]The chosen pH must be compatible with your target protein's activity or your cells' viability.
4. Use Solubilizing Excipients Add agents like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween-80) to your assay buffer.These agents create micro-environments that shield the hydrophobic parts of the compound from water, preventing aggregation.[6][7]Excipients can sometimes interfere with assays. A vehicle control containing the excipient is mandatory.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is it about the structure of N-[3-(hydrazinocarbonyl)phenyl]benzamide that makes it so poorly soluble?

A1: The low aqueous solubility is a direct result of its molecular structure and the forces that govern how it interacts with itself and with solvents.

  • Hydrophobicity: The molecule is dominated by two aromatic phenyl rings. These are nonpolar and hydrophobic, meaning they are repelled by water.

  • Crystal Lattice Energy: The flat, rigid structure allows for efficient packing in a solid state (a "brick-dust" molecule).[8] The amide and hydrazide groups are excellent hydrogen bond donors and acceptors. In a crystal, these groups will form a very stable, high-energy lattice through strong intermolecular hydrogen bonds and π-π stacking between the phenyl rings. Water molecules must expend a significant amount of energy to break this lattice apart, leading to low solubility.[9][10]

Diagram 2: Annotated Structure of N-[3-(hydrazinocarbonyl)phenyl]benzamide

Caption: Key structural features contributing to the low solubility of the molecule.

Q2: How do I perform a simple, practical solubility assessment in my own lab?

A2: You can perform a kinetic solubility test, which is highly relevant for most screening assays where a DMSO stock is diluted into a buffer.[11] This will give you an apparent solubility under your specific assay conditions.

Experimental Protocol 2: Kinetic Solubility Assessment by Visual Inspection

  • Prepare Stock: Make a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).

  • Set Up Plate: In a clear 96-well plate, add your final assay buffer to a series of wells.

  • Serial Dilution: Add a small volume of your DMSO stock to the first well to achieve the highest desired concentration (e.g., 200 µM) and a final DMSO concentration of 1%. Mix well.

  • Create Dilutions: Perform a 2-fold or 3-fold serial dilution across the plate by transferring solution from one well to the next. This will create a concentration gradient (e.g., 200, 100, 50, 25, 12.5 µM...).

  • Incubate: Let the plate sit at room temperature (or your assay temperature) for a standard assay duration (e.g., 1-2 hours).

  • Inspect: Visually inspect the plate against a black background with a light source from the side. The lowest concentration at which you can see visible precipitate or cloudiness is your approximate kinetic solubility limit. For more quantitative results, a plate-based nephelometer can be used to measure light scattering.[11]

Q3: You mentioned cyclodextrins. What are they, and which one should I use?

A3: Cyclodextrins are cyclic oligosaccharides (sugar molecules) that are shaped like a truncated cone. Their exterior is hydrophilic (water-loving), while their internal cavity is hydrophobic (water-fearing).[2] They work by encapsulating the hydrophobic part of a poorly soluble drug molecule, like N-[3-(hydrazinocarbonyl)phenyl]benzamide, forming a "drug-cyclodextrin inclusion complex." This complex has a hydrophilic exterior, allowing the entire package to dissolve readily in water.[6][12]

Diagram 3: Cyclodextrin-Mediated Solubilization

G cluster_before Before: Precipitation cluster_after After: Solubilization with Cyclodextrin mol1 C mol2 C mol3 C mol4 C label_agg Compound Aggregates cd mol_in C label_complex Inclusion Complex (Soluble) arrow Addition of Cyclodextrin p1 p2 p1->p2

Caption: How cyclodextrins encapsulate hydrophobic compounds to enhance solubility.

Table 2: Common Cyclodextrins for Improving Solubility

CyclodextrinKey Features & Use CasesTypical Concentration
β-Cyclodextrin (β-CD) Intermediate cavity size suitable for many drug molecules. However, its own aqueous solubility is limited.[2]0.5 - 5 mM
Hydroxypropyl-β-cyclodextrin (HP-β-CD) A chemically modified version with significantly higher aqueous solubility and lower toxicity than the parent β-CD. This is the most commonly recommended choice for in vitro assays. 1 - 20 mM (0.1% - 2.5% w/v)
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) A negatively charged derivative with very high water solubility. Often used in pharmaceutical formulations for intravenous delivery.1 - 50 mM

When choosing a cyclodextrin, HP-β-CD is the best starting point for most research applications due to its excellent balance of solubilizing power, low toxicity, and commercial availability.

References

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]

  • Cureus. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Cureus. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. WJBP. Retrieved from [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

Sources

Technical Support Center: N-[3-(hydrazinocarbonyl)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered during the purification of N-[3-(hydrazinocarbonyl)phenyl]benzamide. Achieving high purity is paramount for obtaining reliable biological data and ensuring reproducibility. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you improve the purity and yield of your target compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of N-[3-(hydrazinocarbonyl)phenyl]benzamide in a direct question-and-answer format.

Q1: My final product shows a low and broad melting point. What is the likely cause and how do I fix it?

A: A depressed and broad melting point range is a classic indicator of impurities. Pure crystalline solids have sharp, defined melting points. The presence of foreign substances disrupts the crystal lattice, requiring less energy to transition to a liquid phase.

  • Probable Causes:

    • Unreacted Starting Materials: Residual 3-aminobenzhydrazide or benzoic acid/benzoyl chloride from the synthesis.

    • Side-Reaction Byproducts: Hydrolysis of benzoyl chloride to benzoic acid is a common issue if reaction conditions are not strictly anhydrous.[1] Another possibility is the formation of N,N-dibenzoylamine if stoichiometry is not carefully controlled.[1]

    • Residual Solvents: Solvents from the reaction or work-up may be trapped in the solid.

  • Recommended Solutions:

    • Assess Purity: Before proceeding, confirm the presence of impurities using an analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Primary Purification - Recrystallization: This is the most effective first step. The goal is to select a solvent that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures. Ethanol or ethanol/water mixtures are often good starting points for benzamide-type structures.[2][3]

    • Secondary Purification - Column Chromatography: If recrystallization fails to remove the impurities, silica gel column chromatography provides a higher degree of separation.[4][5] An eluent system of ethyl acetate in hexane is a common choice for compounds of this polarity.[6]

Q2: I've performed a recrystallization, but my yield is unexpectedly low. What are the common pitfalls?

A: Low recovery is a frequent challenge in recrystallization. The cause often lies in the procedural execution rather than a fundamental flaw in the method.[7]

  • Probable Causes & Solutions:

    • Using Excessive Solvent: Adding too much hot solvent to dissolve the crude product will keep a significant portion of your compound dissolved even after cooling.

      • Causality: The principle of recrystallization relies on supersaturation upon cooling. If the solution is not saturated at the higher temperature, it will not become sufficiently supersaturated upon cooling to induce maximum crystal formation.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude solid until dissolution is just complete.[8]

    • Cooling the Solution Too Rapidly: Placing the hot flask directly into an ice bath causes rapid precipitation, trapping impurities and forming very small crystals that are difficult to filter.

      • Solution: Allow the solution to cool slowly to room temperature on the benchtop first. Once it has reached ambient temperature and crystal formation has slowed, then transfer it to an ice bath to maximize recovery.[7][9]

    • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), significant product loss will occur.

      • Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the filtration. Perform the filtration as quickly as possible.

Q3: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase before the temperature drops below its melting point. This is common when the solution is too concentrated or cooled too quickly.[7]

  • Recommended Solutions:

    • Re-dissolve and Dilute: Reheat the mixture until the oil completely redissolves. Add a small amount (5-10% more) of the hot solvent to slightly decrease the concentration.

    • Slow Cooling is Critical: Allow the solution to cool much more slowly. Insulating the flask can help.

    • Induce Crystallization: If crystals are slow to form, gently scratch the inside of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[8]

    • Seeding: If you have a small amount of pure product, add a single "seed" crystal to the cooled solution to act as a template for crystallization.[7]

Q4: My ¹H NMR spectrum is clean, but HPLC analysis shows a significant impurity peak. Why is this, and which result should I trust?

A: Trust the HPLC result. This scenario typically arises when the impurity is either invisible in the ¹H NMR or its peaks are hidden.

  • Probable Causes:

    • Inorganic Impurities: Salts or other inorganic materials will not have proton signals and will be invisible to NMR.

    • Non-Protonated Impurities: The impurity may lack hydrogen atoms (e.g., certain byproducts or reagents).

    • Signal Overlap: Impurity peaks may be overlapping with your product's signals or, more commonly, with the residual solvent peak.

    • Orthogonal Methods: HPLC and NMR are considered "orthogonal" methods, meaning they rely on different chemical and physical principles for separation and detection.[10] An impurity that co-elutes with your product in one system might be clearly resolved in another. For regulatory and publication purposes, purity is often required by two different analytical methods.[10]

  • Recommended Action:

    • Rely on the HPLC data for purity assessment.[11] The Journal of Medicinal Chemistry, for example, accepts HPLC and elemental analysis as primary methods for purity determination, but not NMR alone.[10]

    • Optimize your purification (likely with column chromatography) using the HPLC method to track the removal of the impurity.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable purity level for N-[3-(hydrazinocarbonyl)phenyl]benzamide when used in biological screening or drug development? A: For compounds intended for biological testing, the generally accepted minimum purity standard is >95% .[10] Submitting compounds with lower purity can lead to misleading results, as a highly active impurity could be responsible for the observed biological effect.

Q2: What are the best analytical methods to determine the final purity of my compound? A: A combination of methods provides the most confidence.

  • Primary Methods:

    • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying impurities, especially when using a diode-array detector (DAD) to check for peak purity.[11]

    • Quantitative ¹H NMR (qNMR): A powerful primary method that allows for purity determination against a certified internal standard. It can detect non-UV active impurities that HPLC might miss.[10][12]

  • Confirmatory Methods:

    • Melting Point: A sharp melting point close to the literature value indicates high purity.

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

    • Elemental Analysis: Provides the elemental composition (C, H, N), which should match the theoretical values for a pure sample.

Q3: How should I properly store purified N-[3-(hydrazinocarbonyl)phenyl]benzamide? A: The hydrazide and amide functional groups can be susceptible to hydrolysis and oxidation over time. To ensure stability, store the compound in a tightly sealed container, in a desiccator to protect from moisture, at a low temperature (e.g., 4°C), and protected from light. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

Data & Purification Parameters Summary

The table below summarizes key information for N-[3-(hydrazinocarbonyl)phenyl]benzamide and its purification.

ParameterValue / RecommendationSource(s)
Compound Name N-[3-(hydrazinocarbonyl)phenyl]benzamide-
Molecular Formula C₁₄H₁₃N₃O₂[13][14]
Molecular Weight 255.27 g/mol [13][14]
Appearance Typically a white to off-white solid[15]
Recrystallization Solvents Ethanol, Methanol, Ethanol/Water mixture[2][3]
Column Chromatography Stationary Phase: Silica GelMobile Phase: Ethyl Acetate / Hexane gradient[5][6]
Purity Analysis HPLC, qNMR, Melting Point[10][11]
Target Purity >95% for biological assays[10]
Standard Operating Protocol: Recrystallization

This protocol provides a detailed, step-by-step methodology for the purification of N-[3-(hydrazinocarbonyl)phenyl]benzamide by recrystallization.

Objective: To remove soluble and insoluble impurities from the crude product to achieve >95% purity.

Materials:

  • Crude N-[3-(hydrazinocarbonyl)phenyl]benzamide

  • Erlenmeyer flasks (2)

  • Hotplate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ethanol (or other selected solvent)

  • Vacuum source

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a small amount of ethanol (just enough to cover the solid).

    • Gently heat the mixture on a hotplate with stirring.

    • Add more ethanol in small portions until the solid just completely dissolves. Crucially, avoid adding a large excess of solvent. [8]

  • Decolorization/Hot Filtration (Optional):

    • If the solution is colored due to highly colored impurities, add a small amount of activated charcoal and boil for a few minutes.

    • If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat and cover it to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period. Slow cooling promotes the formation of large, pure crystals.[9]

    • Observe the formation of crystals. If none form, scratch the inner wall of the flask with a glass rod to induce nucleation.[8]

  • Maximizing Yield:

    • Once the flask has reached room temperature and crystallization appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation:

    • Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of cold ethanol.

    • Pour the cold crystal slurry into the funnel and apply vacuum to collect the crystals.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol . This removes any residual soluble impurities adhering to the crystal surfaces. Using cold solvent minimizes the loss of the desired product.

  • Drying:

    • Leave the crystals on the filter under vacuum for 10-15 minutes to pull air through and partially dry them.

    • Transfer the purified solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Purification Workflow Diagram

The following diagram illustrates the logical workflow for purifying crude N-[3-(hydrazinocarbonyl)phenyl]benzamide.

PurificationWorkflow start Crude N-[3-(hydrazinocarbonyl)phenyl]benzamide purity_check Purity Assessment (TLC, HPLC, or NMR) start->purity_check recrystallization Perform Recrystallization purity_check->recrystallization Purity <95% (First Attempt) pure_product Pure Product (>95%) Proceed to Use/Storage purity_check->pure_product Purity >95% purity_check_2 purity_check_2 recrystallization->purity_check_2 Assess Purity Again column_chroma Perform Column Chromatography purity_check_3 purity_check_3 column_chroma->purity_check_3 Collect Fractions & Assess Purity fail Purity <95% purity_check_2->column_chroma Purity <95% (Still Impure) purity_check_2->pure_product Purity >95% purity_check_3->pure_product Pure Fractions (>95%) purity_check_3->fail No Pure Fractions

Caption: Decision workflow for the purification of N-[3-(hydrazinocarbonyl)phenyl]benzamide.

References
  • BenchChem. (n.d.). Strategies to reduce impurities in benzamide synthesis.
  • Kiper, R. A. (n.d.). N-phenylbenzamide.
  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
  • (n.d.). Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N... - PMC.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • BenchChem. (n.d.). Common impurities in N,3-dihydroxybenzamide synthesis and their removal.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
  • Google Patents. (n.d.). US4352941A - Process for purification of phenylhydrazine.
  • (n.d.). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors.
  • (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • (2025). Determination of standard sample purity using the high-precision H-1-NMR process.
  • MDPI. (2026). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity.
  • PubChem. (n.d.). N-(2-Hydrazinocarbonyl-phenyl)-benzamide.
  • BenchChem. (n.d.). 3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide.
  • SIELC Technologies. (n.d.). Separation of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column.
  • Santa Cruz Biotechnology. (n.d.). N-[4-(Hydrazinocarbonyl)phenyl]benzamide.
  • Agilent. (n.d.). Agilent Prep LC Columns for Small Molecules and Biomolecules.
  • Cytiva. (n.d.). HiTrap™ Benzamidine FF (High Sub) columns.
  • (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
  • Google Patents. (n.d.). EP0974576A2 - Method of producing benzamide derivatives.
  • (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
  • (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Opulent Pharma. (n.d.). N-phenyl benzamide impurity.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide.
  • ChemicalBook. (n.d.). n-(4-hydrazinocarbonyl-phenyl)-benzamide.
  • (n.d.). 146305-29-5(N-(4-HYDRAZINOCARBONYL-PHENYL)-BENZAMIDE) Product Description.
  • BenchChem. (n.d.). Technical Support Center: Refining the Recrystallization Process for Hydroxyamides.
  • ResearchGate. (n.d.). (PDF) Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B.
  • PubChem. (n.d.). N-(3-(Benzoylamino)phenyl)benzamide.
  • PubMed. (n.d.). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors.
  • Google Patents. (n.d.). CN104649922A - Recrystallization method of L-phenylalanine crude product.
  • MDPI. (n.d.). Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide.

Sources

Technical Support Center: Optimization of N-[3-(hydrazinocarbonyl)phenyl]benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N-[3-(hydrazinocarbonyl)phenyl]benzamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this molecule. Here, we address common challenges encountered during its synthesis, offering troubleshooting advice and optimized protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and issues that may arise during the multi-step synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide.

Q1: What is the most reliable synthetic route for preparing N-[3-(hydrazinocarbonyl)phenyl]benzamide?

The most common and efficient pathway involves a two-step sequence starting from 3-aminobenzoic acid. This route is generally preferred due to the commercial availability of starting materials and the straightforward nature of the transformations.

  • Step 1: Benzoylation. The amino group of 3-aminobenzoic acid is selectively acylated using benzoyl chloride under Schotten-Baumann conditions to form 3-(benzoylamino)benzoic acid.

  • Step 2: Hydrazinolysis. The carboxylic acid group of the intermediate is typically converted to an ester (e.g., a methyl or ethyl ester) and then reacted with hydrazine hydrate to yield the final product, N-[3-(hydrazinocarbonyl)phenyl]benzamide. Direct hydrazinolysis from the carboxylic acid is possible but often requires harsher conditions or coupling agents.

Below is a diagram illustrating this synthetic workflow.

A 3-Aminobenzoic Acid B Step 1: Benzoylation (Benzoyl Chloride, Base) A->B Reactant C 3-(Benzoylamino)benzoic Acid (Intermediate) B->C Product D Step 1a (Optional): Esterification (e.g., SOCl₂/MeOH) C->D Reactant E Methyl 3-(benzoylamino)benzoate D->E Product F Step 2: Hydrazinolysis (Hydrazine Hydrate, EtOH) E->F Reactant G N-[3-(hydrazinocarbonyl)phenyl]benzamide (Final Product) F->G Product

Caption: Synthetic workflow for N-[3-(hydrazinocarbonyl)phenyl]benzamide.

Q2: I'm getting a low yield during the benzoylation of 3-aminobenzoic acid (Step 1). What's going wrong?

Low yields in this step are typically due to poor reaction conditions, leading to side products or incomplete conversion. Here are the primary factors to investigate:

  • pH Control: The Schotten-Baumann reaction requires a base (like NaOH or pyridine) to neutralize the HCl byproduct. If the pH is too low, the starting amine will be protonated, rendering it non-nucleophilic. If the pH is too high, hydrolysis of the benzoyl chloride can occur. Maintain the pH in the range of 8-10 for optimal results.

  • Reagent Quality: Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid. Ensure you are using a fresh or properly stored bottle.

  • Temperature: This reaction is exothermic. Running the reaction at a low temperature (0-5 °C) while adding the benzoyl chloride helps to minimize side reactions.

  • Stoichiometry: Using a slight excess of benzoyl chloride (1.1-1.2 equivalents) can drive the reaction to completion, but a large excess can lead to the formation of undesired benzoyl ester or other byproducts.

Troubleshooting Guide: Benzoylation Step
IssuePotential CauseSuggested Solution
Low Conversion Insufficient base, leading to protonation of the amine.Monitor and maintain pH between 8-10 during the addition of benzoyl chloride.
Deactivated benzoyl chloride due to hydrolysis.Use a fresh bottle of benzoyl chloride or distill it prior to use.
Multiple Spots on TLC Di-acylation or formation of benzoic acid.Control the temperature at 0-5 °C. Add benzoyl chloride slowly to the reaction mixture.
Oily Product/Purification Issues Presence of benzoic acid byproduct.During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted benzoic acid.
Q3: The hydrazinolysis of my ester intermediate (Step 2) is slow or incomplete. How can I optimize it?

Hydrazinolysis is a powerful reaction, but its efficiency depends heavily on several parameters. Incomplete conversion is a common hurdle.

  • Molar Excess of Hydrazine: Hydrazine hydrate acts as both the nucleophile and often the solvent or co-solvent. A significant excess (5-10 molar equivalents) is typically required to drive the equilibrium towards the product.[1]

  • Temperature and Reaction Time: These reactions are often performed under reflux in a suitable solvent like ethanol.[1] If the reaction is slow, extending the reflux time (from 8 hours to 12-24 hours) is the first step. Monitoring by TLC is crucial to determine the point of maximum conversion without significant product degradation.

  • Solvent Choice: Anhydrous ethanol is a common and effective solvent.[1] Protic solvents help to solvate the transition state. Ensure the starting ester is fully dissolved. If solubility is an issue, a co-solvent like THF or dioxane might be necessary, but this can complicate solvent removal later.

  • Hydrazine Quality: Use high-purity hydrazine hydrate. Older bottles can have a lower concentration, affecting stoichiometry.

cluster_params Key Parameters cluster_outcomes Reaction Outcomes A Hydrazine Excess X Reaction Rate A->X Increases Y Conversion % A->Y Increases B Temperature B->X Increases B->Y Increases Z Purity B->Z May Decrease C Reaction Time C->Y Increases D Solvent Choice D->X Affects D->Y Affects

Caption: Relationship between parameters and outcomes in hydrazinolysis.

Q4: My final product is difficult to isolate and purify. What are the best practices?

N-[3-(hydrazinocarbonyl)phenyl]benzamide is a polar molecule with two amide-like functional groups, which can make purification challenging.

  • Isolation: The product often precipitates from the reaction mixture upon cooling.[1] If it remains dissolved, the solvent can be removed under reduced pressure. The resulting residue can then be triturated with a solvent in which the product is insoluble but impurities are soluble (e.g., diethyl ether or cold ethyl acetate) to induce crystallization or precipitation.[1]

  • Recrystallization: This is the most effective method for purifying the final product. A mixed solvent system is often required. Ethanol/water, ethanol/hexane, or methanol are good starting points. The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be used. Due to the product's polarity, a polar mobile phase will be required. A gradient elution starting with ethyl acetate/hexane and gradually increasing the polarity by adding methanol is a common strategy.

Experimental Protocols

Protocol 1: Synthesis of 3-(Benzoylamino)benzoic Acid (Intermediate)
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminobenzoic acid (10.0 g, 72.9 mmol) in 100 mL of 1 M sodium hydroxide solution. Cool the flask in an ice bath to 0-5 °C.

  • Reagent Addition: While stirring vigorously, slowly add benzoyl chloride (9.4 mL, 80.2 mmol, 1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Work-up: Cool the mixture in an ice bath again and slowly acidify with 2 M HCl until the pH is approximately 2-3. A white precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water (3 x 50 mL), and then with a small amount of cold hexane.

  • Drying: Dry the solid in a vacuum oven at 60 °C overnight to yield 3-(benzoylamino)benzoic acid. (Expected yield: 85-95%).

Protocol 2: Synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide

This protocol assumes the intermediate from Protocol 1 is first converted to its methyl ester.

  • Esterification (Example): To a solution of 3-(benzoylamino)benzoic acid (10.0 g, 41.4 mmol) in 100 mL of anhydrous methanol, add thionyl chloride (4.5 mL, 62.1 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4 hours. Cool and remove the solvent under reduced pressure to obtain the crude methyl ester, which can be used directly in the next step.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the crude methyl 3-(benzoylamino)benzoate in 150 mL of anhydrous ethanol.[1]

  • Reagent Addition: Add hydrazine hydrate (10.0 mL, 207 mmol, 5 eq) to the solution.[1]

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction's progress by TLC (e.g., using 1:1 ethyl acetate:hexane), observing the disappearance of the starting ester spot.[1]

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, remove the ethanol and excess hydrazine under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain pure N-[3-(hydrazinocarbonyl)phenyl]benzamide as a white solid.

Optimization Parameters for Hydrazinolysis
ParameterRecommended RangeRationale & Key Insights
Hydrazine Hydrate (eq.) 5 - 10A large excess is crucial to push the reaction equilibrium towards the hydrazide product.[1]
Temperature (°C) 60 - 80 (Reflux in EtOH)Higher temperatures increase the reaction rate. Monitor for potential degradation if refluxing for extended periods (>24h).
Reaction Time (h) 8 - 24Substrate-dependent. Monitor by TLC every 4 hours to find the optimal time for completion without side-product formation.[1]
Solvent Anhydrous Ethanol/MethanolProtic solvents facilitate the reaction. Anhydrous conditions prevent potential side reactions.[1]

References

  • BenchChem. (2025). Optimizing the reaction conditions for hydrazinolysis of phenazine esters.

Sources

Avoiding byproduct formation in "N-[3-(hydrazinocarbonyl)phenyl]benzamide" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this specific synthesis. Our focus is to equip you with the knowledge to anticipate and overcome common challenges, thereby improving the yield, purity, and reproducibility of your experiments.

Introduction: The Challenge of Regioselectivity

The synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide presents a classic chemoselectivity challenge. The starting material, 3-aminobenzhydrazide, possesses two nucleophilic sites: a primary aromatic amine and a hydrazine moiety. The desired reaction is the acylation of the aromatic amine with benzoyl chloride. However, the inherent nucleophilicity of the hydrazine group can lead to the formation of an undesired isomeric byproduct, 3-(2-benzoylhydrazinylcarbonyl)aniline, and a di-acylated species. This guide will provide strategies to steer the reaction towards the desired product and to identify and mitigate the formation of these byproducts.

Reaction Pathway and Potential Byproducts

The primary synthetic route and potential side reactions are illustrated below. Understanding these pathways is the first step in troubleshooting and optimizing your synthesis.

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions 3-aminobenzhydrazide 3-aminobenzhydrazide Product N-[3-(hydrazinocarbonyl)phenyl]benzamide 3-aminobenzhydrazide->Product Selective acylation at aromatic amine Isomeric_Byproduct 3-(2-benzoylhydrazinylcarbonyl)aniline 3-aminobenzhydrazide->Isomeric_Byproduct Acylation at hydrazine Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Product Benzoyl_Chloride->Isomeric_Byproduct Diacylated_Byproduct Di-acylated byproduct Benzoyl_Chloride->Diacylated_Byproduct Benzoic_Acid Benzoic Acid Benzoyl_Chloride->Benzoic_Acid Hydrolysis Product->Diacylated_Byproduct Further acylation

Figure 1: Desired synthesis pathway and potential side reactions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide.

Question 1: My final product is a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the reaction?

Answer:

This is the most common issue in this synthesis. The formation of the undesired isomer, 3-(2-benzoylhydrazinylcarbonyl)aniline, arises from the competitive acylation of the hydrazine moiety. Here are several strategies to enhance the selectivity for acylation at the aromatic amine:

  • Strategy 1: pH Control: The basicity, and therefore nucleophilicity, of the two amine groups can be modulated by pH. The aromatic amine is significantly less basic than the hydrazine. By performing the reaction under mildly acidic conditions (pH 4-5), the more basic hydrazine group will be protonated to a greater extent, rendering it less nucleophilic and favoring the acylation of the neutral aromatic amine.

  • Strategy 2: Use of a Bulky Base: Employing a sterically hindered non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), can favor deprotonation of the more accessible aromatic amine over the hydrazine, thereby promoting its acylation.

  • Strategy 3: Low-Temperature Addition: Adding the benzoyl chloride slowly at a low temperature (0-5 °C) can help to control the reaction rate and improve selectivity. The more reactive hydrazine group is more sensitive to temperature changes.

  • Strategy 4: Protecting Group Strategy: A more robust, albeit longer, approach is to use a protecting group for the hydrazine functionality. The tert-butoxycarbonyl (Boc) group is a suitable choice as it can be selectively introduced onto the hydrazine and later removed under acidic conditions.

    Workflow for Protecting Group Strategy:

    G A 3-aminobenzhydrazide B Protect Hydrazine with Boc-anhydride A->B C Acylate Aromatic Amine with Benzoyl Chloride B->C D Deprotect with Acid (e.g., TFA in DCM) C->D E N-[3-(hydrazinocarbonyl)phenyl]benzamide D->E

    Figure 2: Workflow for the protecting group strategy.

Question 2: My yield is consistently low, even though my starting materials are pure. What are the likely causes?

Answer:

Low yields can often be attributed to side reactions that consume your starting materials. Here are the most probable culprits and their solutions:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water to form benzoic acid, which is unreactive towards the amine.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Precipitation of Starting Material: If your 3-aminobenzhydrazide starting material is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent in which both the starting material and the base are soluble. A mixture of solvents may be necessary. Gentle warming can aid dissolution, but the solution should be cooled before adding the benzoyl chloride.

  • Inadequate Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: Use a slight excess (1.05-1.1 equivalents) of benzoyl chloride to ensure complete consumption of the 3-aminobenzhydrazide. However, a large excess should be avoided as it can promote di-acylation.

Question 3: My NMR spectrum shows more than the expected number of aromatic and amide protons. What are these extra signals?

Answer:

The presence of extra signals in your NMR spectrum is a strong indicator of byproduct formation. Here's how to interpret them:

Observed Signal Potential Byproduct Reasoning & Confirmation
A second set of aromatic signals and a downfield singlet.Isomeric byproduct (3-(2-benzoylhydrazinylcarbonyl)aniline)The chemical environment of the aromatic protons will be different in the isomer. The NH proton of the benzoyl-hydrazine moiety may appear as a distinct singlet. Confirmation can be achieved with 2D NMR techniques like COSY and HMBC to establish connectivity.
Broad singlet around 10-12 ppm.Benzoic acidThe carboxylic acid proton of benzoic acid is a broad singlet at a very downfield chemical shift. This can be confirmed by a D2O exchange experiment, where the peak will disappear.
Complex aromatic signals and loss of some NH signals.Di-acylated byproductThe addition of a second benzoyl group will further complicate the aromatic region and may replace one of the NH protons. Mass spectrometry is the best way to confirm the presence of this higher molecular weight species.

Question 4: How can I effectively purify my product and remove the byproducts?

Answer:

Purification can be challenging due to the similar polarities of the product and byproducts. A multi-step approach is often necessary:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove some impurities. Washing the organic layer with a dilute solution of sodium bicarbonate will remove any unreacted benzoic acid by converting it to the water-soluble sodium benzoate.

  • Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Ethanol, methanol, or mixtures of ethanol and water are often good starting points.

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel is the next step. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The separation can be monitored by thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: The ideal solvent should dissolve the 3-aminobenzhydrazide and the base, be inert to the reactants, and be easily removable. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used aprotic solvents for this type of acylation. For pH-controlled reactions, a mixture of water and a miscible organic solvent may be employed.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What are the expected IR and 1H NMR spectral features of the desired product, N-[3-(hydrazinocarbonyl)phenyl]benzamide?

A3:

  • IR Spectroscopy:

    • N-H stretching vibrations for the amide and hydrazine groups will appear in the region of 3200-3400 cm⁻¹.

    • A strong C=O stretching band for the amide will be present around 1640-1680 cm⁻¹.

    • Another C=O stretching band for the hydrazide will be in a similar region, potentially overlapping with the amide carbonyl.

    • C-N stretching and N-H bending vibrations will be observed in the fingerprint region (below 1600 cm⁻¹).

  • ¹H NMR Spectroscopy (in DMSO-d₆):

    • Multiple signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons of the two phenyl rings.

    • A singlet for the amide N-H proton, typically downfield (around 9.5-10.5 ppm).

    • Signals for the -NHNH₂ protons of the hydrazine group. These can be broad and may exchange with D₂O. The -NH₂ protons will likely appear as a broad singlet, and the -NH- proton as another singlet or triplet depending on coupling.

Q4: Is it possible to perform this reaction without an external base?

A4: While the reaction can proceed without a base, it is not recommended. The reaction generates hydrochloric acid (HCl) as a byproduct, which will protonate the unreacted amine starting material, rendering it non-nucleophilic and stopping the reaction. A base is necessary to neutralize the HCl and allow the reaction to go to completion.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide

  • To a solution of 3-aminobenzhydrazide (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

References

  • Taylor & Francis. Protecting groups – Knowledge and References. [Link]

"N-[3-(hydrazinocarbonyl)phenyl]benzamide" assay interference and troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-[3-(hydrazinocarbonyl)phenyl]benzamide

A Guide to Understanding and Troubleshooting Potential Assay Interference

Prepared by: Gemini, Senior Application Scientist

Disclaimer: "N-[3-(hydrazinocarbonyl)phenyl]benzamide" is a specific chemical structure that is not widely characterized in the scientific literature. As such, a troubleshooting guide for this exact molecule is not feasible. However, its structure contains two key functional moieties—a hydrazide (hydrazinocarbonyl) and a benzamide group—that are well-known in medicinal chemistry and high-throughput screening. This guide is designed for researchers, scientists, and drug development professionals to proactively address the common types of assay interference and false positives associated with these chemical features. The principles and troubleshooting steps outlined here are broadly applicable to other compounds containing similar reactive or promiscuous substructures.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is a compound like N-[3-(hydrazinocarbonyl)phenyl]benzamide a potential concern in my assay?

A1: The primary concern stems from the hydrazide moiety (-CONHNH₂). Hydrazides are nucleophilic and can be chemically reactive. This reactivity can lead to several issues that are independent of specific, on-target biological activity, creating a high potential for false-positive results.[1] Key concerns include:

  • Covalent Modification: The hydrazide can react with electrophilic residues on proteins (like cysteine or lysine) or with assay components, leading to irreversible inhibition or signal interference.[1][2]

  • Redox Cycling: Hydrazine derivatives can undergo oxidation-reduction (redox) cycles, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[3][4] ROS can damage proteins non-specifically, leading to apparent inhibition.

  • Chelation: The hydrazide group can chelate metal ions that may be essential for enzyme function or assay signal generation.[5]

Q2: What does it mean if my compound is a "Pan-Assay Interference Compound" (PAIN)?

A2: PAINs are compounds that show activity in numerous, unrelated assays through non-specific mechanisms.[3][6] They often contain reactive functional groups or have physicochemical properties that interfere with common assay technologies. Because of the hydrazide's reactivity, N-[3-(hydrazinocarbonyl)phenyl]benzamide could be flagged as a PAIN. It is crucial to perform control experiments to ensure the observed activity is genuinely due to interaction with your specific target and not an artifact.[6]

Q3: My dose-response curve for this compound has a very steep Hill slope (>1.5). What could this indicate?

A3: A steep Hill slope is often a red flag for non-specific inhibition mechanisms, particularly compound aggregation .[3] At a critical concentration, the compound may form colloidal aggregates that sequester and denature the target protein, leading to potent but promiscuous inhibition.[7][8][9] This behavior is not representative of a specific one-to-one binding interaction.

Q4: How can I distinguish between a true inhibitor and a false positive from assay interference?

A4: The key is to run a series of counter-screens and orthogonal assays .[3][10][11] A true inhibitor's activity should be robust and consistent across different assay formats and technologies that measure the same biological endpoint. An interference compound's activity will often disappear or change dramatically when the assay technology is altered (e.g., switching from a fluorescence-based to a mass spectrometry-based readout).[3]

Part 2: Troubleshooting Guides by Interference Mechanism

This section provides detailed troubleshooting workflows for common problems encountered with compounds possessing reactive hydrazide or promiscuous benzamide-like scaffolds.

Guide 1: Investigating Compound Aggregation

Compound aggregation is a leading cause of promiscuous, non-specific inhibition in biochemical assays.[7][9] Aggregates act like a detergent, sequestering and denaturing proteins non-specifically.[8]

Symptoms:

  • High potency (nM to low µM IC₅₀) that appears suddenly in a chemical series.[9]

  • Steep dose-response curve (Hill slope > 1.5).[3]

  • Inhibition is sensitive to enzyme concentration.

  • "Bell-shaped" or incomplete dose-response curves.

  • Activity is observed against unrelated enzymes.[9]

Troubleshooting Workflow:

Caption: Workflow to diagnose aggregation-based inhibition.

Detailed Protocol: Detergent Test

  • Prepare Stock: Prepare a stock solution of non-ionic detergent (e.g., Triton X-100 or Tween-80) in your assay buffer.

  • Assay Condition 1 (Control): Run the standard dose-response experiment for your compound with the target enzyme.

  • Assay Condition 2 (Test): Run a parallel dose-response experiment where the final assay buffer contains 0.01% (v/v) Triton X-100.[9]

  • Analysis: Compare the IC₅₀ values. If the compound is an aggregator, the detergent will disrupt the colloids, leading to a significant rightward shift (loss of potency) in the IC₅₀ value.[9] A true inhibitor should show minimal change.

Result Interpretation Next Step
>10-fold increase in IC₅₀High likelihood of aggregation-based inhibition.Deprioritize compound.
<3-fold change in IC₅₀Aggregation is unlikely to be the primary mechanism.Proceed to other troubleshooting guides.
Guide 2: Detecting Covalent/Reactive Compound Interference

The hydrazide moiety is nucleophilic and can be a "warhead" for covalent modification of proteins, a mechanism that requires careful validation.[1][2]

Symptoms:

  • Time-dependent inhibition (IC₅₀ decreases with longer pre-incubation time).

  • Activity is not fully reversible upon compound washout/dilution.

  • Mass spectrometry of the target protein shows an adduct with a mass corresponding to the compound.

Troubleshooting Workflow:

Caption: Workflow to diagnose covalent inhibition.

Detailed Protocol: Pre-incubation Time-Dependency Test

  • Prepare Reactions: Prepare three sets of reactions. In each, pre-incubate the enzyme and a range of inhibitor concentrations together in the assay buffer.

  • Incubation Times:

    • Set 1: Pre-incubate for 0 minutes (add substrate immediately).

    • Set 2: Pre-incubate for 30 minutes at room temperature.

    • Set 3: Pre-incubate for 60 minutes at room temperature.

  • Initiate Reaction: After the designated pre-incubation time, add the substrate to start the reaction and measure the activity.

  • Analysis: Calculate the IC₅₀ for each pre-incubation time. A significant leftward shift (increase in potency) with longer pre-incubation times is a hallmark of time-dependent, potentially covalent, inhibition.[12]

Pre-incubation Time Typical IC₅₀ (Covalent) Typical IC₅₀ (Reversible)
0 min5.0 µM1.0 µM
30 min1.2 µM1.1 µM
60 min0.4 µM1.0 µM
Guide 3: Unmasking Redox Activity and Optical Interference

Redox-active compounds can generate H₂O₂ in the presence of reducing agents (like DTT) common in assay buffers, causing oxidative damage to the target.[1][3] Additionally, compounds can interfere with the assay signal itself (autofluorescence or quenching).

Symptoms:

  • Redox: Activity is dependent on the presence of DTT or other reducing agents.

  • Optical: High background signal in wells with compound alone (autofluorescence) or signal suppression in positive controls (quenching).

Troubleshooting Workflow:

Caption: Workflow for identifying redox and optical interference.

Detailed Protocol: Redox Activity Check with Catalase

  • Confirm DTT-dependence: Run your assay with and without DTT (or another reducing agent) in the buffer. If inhibition is only observed in the presence of DTT, redox cycling is highly likely.

  • Catalase Rescue: To confirm H₂O₂ is the culprit, perform the assay (with DTT) in the presence and absence of catalase (an enzyme that degrades H₂O₂).

  • Analysis: If the addition of catalase rescues enzyme activity (i.e., the compound no longer appears to be an inhibitor), this confirms the interference is due to H₂O₂-mediated redox cycling.[1]

Part 3: Summary and Final Recommendations

When working with compounds containing hydrazide or other potentially reactive moieties, a proactive and skeptical approach is essential. An initial "hit" should be considered provisional until it has passed a rigorous series of validation and counter-screening experiments.

Key Takeaways:

  • Always Be Skeptical: Treat initial hits from compounds with reactive groups like hydrazides with caution. They are prone to producing false positives.[10][13]

  • Run Control Experiments Early: Integrate the troubleshooting steps described above (detergent test, pre-incubation, optical checks) into your standard hit validation workflow.[6]

  • Use Orthogonal Assays: The most definitive way to confirm a hit is to reproduce the activity in an assay with a completely different detection method (e.g., confirm a fluorescence result with label-free mass spectrometry).[3]

  • Characterize the Mechanism: For a promising compound, invest the time to characterize its mechanism of action. True inhibitors will exhibit behaviors consistent with specific binding, while interference compounds will be revealed by their non-specific and often artifactual mechanisms.[14]

By following these guidelines, researchers can save significant time and resources by effectively triaging false positives and focusing on compounds with genuine, target-specific biological activity.

References

  • High-Throughput Screening - Drug Discovery - Technology Networks. (2025, September 25). Technology Networks. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Coan, K. E. D., & Shoichet, B. K. (2008). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Journal of the American Chemical Society, 130(29), 9606–9607. [Link]

  • Ho, T., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 3(7), 589–592. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World (DDW). [Link]

  • Doan, T. L., et al. (2013). Divergent Modes of Enzyme Inhibition in a Homologous Structure-Activity Series. Journal of Medicinal Chemistry, 56(17), 7054–7060. [Link]

  • Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • A Complete Guide To Troubleshooting Biochemistry Analyzers. (2023, December 8). Health News. [Link]

  • 3 ways to troubleshoot biochemistry analyzer reagent interference. Seamaty. [Link]

  • Covalent Inhibitors. (2023, January 19). Cambridge MedChem Consulting. [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 14(4), 321–340. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Willems, S., et al. (2022). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 13(11), 1313–1327. [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(5), 797–819. [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. (2025, January 7). Drug Hunter. [Link]

  • Enzyme promiscuity: using the dark side of enzyme specificity in white Biotechnology. (2025, August 10). Biotechnology Advances. [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. [Link]

  • N-(2-Hydrazinocarbonyl-phenyl)-benzamide. PubChem. [Link]

  • Chemical Properties of Benzamide, N-phenyl- (CAS 93-98-1). Cheméo. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2025, July 3). MDPI. [Link]

  • N-(3-(Benzoylamino)phenyl)benzamide. PubChem. [Link]

  • The Ecstasy and Agony of Assay Interference Compounds. (2021, March 12). ACS Central Science. [Link]

  • Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. ResearchGate. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Journal of Chemical Health Risks. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001–3003. [Link]

  • Ligand assay using interference modulation.

Sources

Technical Support Center: Scaling Up the Synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and scale-up of N-[3-(hydrazinocarbonyl)phenyl]benzamide. This molecule is a critical intermediate in the development of advanced therapeutics, notably as a precursor to the PERK inhibitor GSK2606414[1][2][3][4][5]. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis, from bench-scale experiments to larger-scale production. Here, we provide in-depth troubleshooting guides and FAQs based on established chemical principles and field-proven insights.

Synthetic Overview & Core Logic

The synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide is most logically approached via a two-step sequence. The rationale is to first form the stable benzamide linkage and then convert the carboxylic acid moiety to the more reactive acid hydrazide. Attempting the reverse order would unnecessarily complicate the process, requiring protection of the highly nucleophilic hydrazide group during the benzoylation step.

The selected pathway is as follows:

  • Step 1: Amide Formation. A Schotten-Baumann reaction between 3-aminobenzoic acid and benzoyl chloride to form N-(3-carboxyphenyl)benzamide. This reaction is robust but sensitive to moisture and stoichiometry.[6][7]

  • Step 2: Hydrazide Formation. Conversion of the carboxylic acid on N-(3-carboxyphenyl)benzamide to the corresponding acid hydrazide via reaction with hydrazine hydrate. This step requires careful control to avoid side reactions, particularly dimerization.[8][9]

Synthesis_Workflow Reactant1 3-Aminobenzoic Acid Step1 Step 1: Benzoylation (Schotten-Baumann) Reactant1->Step1 Reactant2 Benzoyl Chloride Reactant2->Step1 Reactant3 Hydrazine Hydrate Step2 Step 2: Hydrazinolysis Reactant3->Step2 Intermediate N-(3-carboxyphenyl)benzamide Intermediate->Step2 Product N-[3-(hydrazinocarbonyl)phenyl]benzamide Step1->Intermediate Formation of Amide Bond Step2->Product Formation of Hydrazide

Caption: High-level workflow for the two-step synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(3-carboxyphenyl)benzamide (Intermediate)
  • Reagent Preparation: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-aminobenzoic acid in a 10% aqueous solution of sodium hydroxide at room temperature.[7] Use enough of the basic solution to fully dissolve the starting material and to neutralize the HCl byproduct that will be generated (a total of ~2.2 molar equivalents of NaOH is recommended).

  • Reaction Setup: Cool the solution to 0-5°C using an ice bath. Vigorous stirring is critical for this biphasic reaction.[7]

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.05 equivalents) dropwise to the cold, stirred solution, ensuring the temperature does not exceed 10°C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours until the smell of benzoyl chloride is no longer apparent.

  • Workup & Isolation: Carefully acidify the reaction mixture with cold, dilute hydrochloric acid until the pH is ~2-3. The product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry. Recrystallization from an ethanol/water mixture can be performed for higher purity.[7]

Protocol 2: Synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide (Final Product)
  • Esterification (Optional but Recommended for Scale-up): To avoid side reactions with the carboxylic acid, it is often converted to a methyl or ethyl ester first. Reflux the intermediate from Step 1 in methanol or ethanol with a catalytic amount of sulfuric acid for 4-6 hours. Neutralize and extract the ester.

  • Hydrazinolysis:

    • Dissolve the intermediate (either the carboxylic acid or its ester) in a suitable solvent like ethanol.

    • Add an excess of hydrazine hydrate (typically 2.5 to 5 equivalents) to the solution.[8] Using a significant excess of hydrazine is the most effective way to minimize the formation of dimeric byproducts.[8][9]

    • Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature. The product often precipitates directly from the solution.

    • If the product does not precipitate, reduce the solvent volume under reduced pressure.

    • Pour the concentrated mixture into ice-cold water to precipitate the solid product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be recrystallized from ethanol if necessary.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting_Tree Problem Low Yield or Impure Product Step1_Issue Issue in Step 1: Benzoylation Problem->Step1_Issue Step2_Issue Issue in Step 2: Hydrazinolysis Problem->Step2_Issue S1_Cause1 Hydrolysis of Benzoyl Chloride Step1_Issue->S1_Cause1 S1_Cause2 Amine Protonation Step1_Issue->S1_Cause2 S1_Cause3 Benzoic Acid Contamination Step1_Issue->S1_Cause3 S2_Cause1 Dimer Byproduct Formation Step2_Issue->S2_Cause1 S2_Cause2 Incomplete Reaction Step2_Issue->S2_Cause2

Sources

Validation & Comparative

A Comparative Guide to Hydrazide-Based Enzyme Inhibitors: Situating N-[3-(hydrazinocarbonyl)phenyl]benzamide in a Therapeutic Context

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of hydrazide-containing molecules as enzyme inhibitors, with a particular focus on their role as histone deacetylase (HDAC) inhibitors. While specific experimental data for N-[3-(hydrazinocarbonyl)phenyl]benzamide is not extensively available in the public domain, its structural features—a benzamide moiety linked to a phenylhydrazide—place it within a well-studied class of bioactive molecules. This guide will, therefore, provide a comprehensive overview of the performance of related hydrazide inhibitors, supported by experimental data from the literature, to infer the potential applications and characteristics of N-[3-(hydrazinocarbonyl)phenyl]benzamide.

The Hydrazide Moiety: A Versatile Functional Group in Drug Discovery

The hydrazide functional group (-CONHNH2) is a key structural motif in a wide range of biologically active compounds. Its ability to act as a hydrogen bond donor and acceptor, as well as a chelating group for metal ions, makes it a valuable component in the design of enzyme inhibitors. Historically, hydrazide-containing compounds have been recognized for their therapeutic effects, most notably as monoamine oxidase (MAO) inhibitors for the treatment of depression.[1][2] More recently, the hydrazide group has gained significant attention as a promising alternative to traditional zinc-binding groups (ZBGs) in inhibitors of zinc-dependent enzymes like histone deacetylases (HDACs).[3]

Hydrazide-Based Histone Deacetylase (HDAC) Inhibitors: A New Frontier in Epigenetic Therapy

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[3] Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[3]

While several HDAC inhibitors have been approved for clinical use, many of them contain a hydroxamic acid group as the zinc-binding moiety. Concerns about the metabolic instability, potential toxicity, and lack of selectivity of hydroxamates have prompted researchers to explore alternative ZBGs.[3] The hydrazide group has emerged as a promising alternative, offering the potential for improved safety profiles and reduced off-target effects.[3]

Mechanism of Action and Structural Features

Hydrazide-based HDAC inhibitors typically function by chelating the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity. The general pharmacophore of these inhibitors consists of three key components:

  • A cap group: This part of the molecule interacts with the rim of the enzyme's active site.

  • A linker: This connects the cap group to the zinc-binding group and occupies the hydrophobic tunnel of the active site.

  • A zinc-binding group (ZBG): In this case, the hydrazide moiety chelates the zinc ion.

G

Based on its structure, N-[3-(hydrazinocarbonyl)phenyl]benzamide possesses the key features of a potential HDAC inhibitor. The benzamide portion can act as a cap group, the phenyl ring as a linker, and the hydrazinocarbonyl (-CONHNH2) group as the zinc-binding moiety.

Comparative Performance of Hydrazide-Based HDAC Inhibitors

The potency and selectivity of hydrazide-based HDAC inhibitors can be modulated by substitutions on the hydrazide nitrogen and modifications to the cap and linker regions. The following table summarizes the in vitro activity of several representative hydrazide-based HDAC inhibitors from the literature.

Compound/DerivativeTarget HDAC Isoform(s)IC50 (µM)Key FindingsReference
UF010 (Hit Compound 1) HDAC1, HDAC2, HDAC31.33, 0.53, 0.19Identified from HTS, slight preference for HDAC3.[3]
Propyl Hydrazide (Compound 5) HDAC1, HDAC2, HDAC30.027, 0.141, 0.004Potent class I HDAC inhibitor with strong preference for HDAC3.[4]
Butyl Hydrazide (Compound 6) HDAC1, HDAC2, HDAC3- , - , 0.008Potent HDAC3 inhibition.[4]
n-Hexyl Hydrazide (Compound 7d) HDAC80.036Potent and selective HDAC8 inhibitor.[5]
Compound 11h Pan-HDAC0.00043 - 0.00301High potency and superior oral bioavailability (112%).[6]
DS-103 (Compound 15) HDAC1, HDAC3, HDAC60.029, 0.023, 0.367Potent inhibitor of HDAC1 and HDAC3.[3]

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.

As the data indicates, subtle changes to the alkyl chain on the hydrazide can significantly impact isoform selectivity. For instance, n-propyl and n-butyl substitutions favor HDAC3 inhibition, while an n-hexyl chain confers selectivity for HDAC8.[4][5][7] This tunability is a key advantage of the hydrazide scaffold.

A Broader Perspective: Hydrazide Inhibitors of Other Enzyme Classes

The utility of the hydrazide moiety extends beyond HDAC inhibition.

Monoamine Oxidase (MAO) Inhibitors

The earliest hydrazide-based drugs were irreversible, non-selective MAO inhibitors like iproniazid and phenelzine.[1][2] These compounds form a covalent bond with the flavin coenzyme of both MAO-A and MAO-B.[1] While effective antidepressants, their irreversible nature and lack of selectivity led to significant side effects, including the "cheese effect" (a hypertensive crisis caused by consuming tyramine-rich foods).[1][] This has driven the development of reversible and selective MAO inhibitors to improve their safety profile.[1]

Other Enzyme Targets

Recent research has explored hydrazide and hydrazone derivatives as inhibitors for a variety of other enzymes, including:

  • Laccase: Hydrazide-hydrazones have shown competitive inhibition of laccase from Trametes versicolor, with Ki values in the micromolar range.[9]

  • Quinone-dependent amine oxidases: The hydrazide group is being investigated as a core functionality for developing potent and selective inhibitors of lysyl oxidase (LOX), an enzyme implicated in cancer metastasis.[10]

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Halogenated 2-hydroxy-N-phenylbenzamides have demonstrated moderate inhibitory activity against AChE and BuChE, enzymes relevant to Alzheimer's disease.[11]

Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for key in vitro and cell-based assays.

In Vitro HDAC Inhibition Assay (Fluorogenic)

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by a recombinant HDAC enzyme.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trypsin solution (developer)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Protocol:

  • Prepare serial dilutions of the test compounds in HDAC assay buffer.

  • In a 96-well plate, add the HDAC enzyme solution to each well.

  • Add the diluted test compounds or vehicle control (DMSO) to the respective wells and incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate for 60 minutes at 37°C.

  • Stop the reaction and develop the fluorescent signal by adding the trypsin solution.

  • Incubate for an additional 15 minutes at 37°C.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G

Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or vehicle control for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

The hydrazide moiety is a versatile and increasingly important functional group in the development of enzyme inhibitors. While specific data on N-[3-(hydrazinocarbonyl)phenyl]benzamide is limited, its structure strongly suggests potential activity as a zinc-chelating inhibitor, likely targeting metalloenzymes such as HDACs. The broader class of hydrazide-based inhibitors has demonstrated significant promise, particularly as highly potent and selective HDAC inhibitors with improved pharmacokinetic properties over first-generation compounds.[6] The ability to fine-tune isoform selectivity through chemical modification makes the hydrazide scaffold an attractive starting point for the development of novel therapeutics for a range of diseases. Further experimental evaluation of N-[3-(hydrazinocarbonyl)phenyl]benzamide and its derivatives is warranted to fully elucidate their therapeutic potential.

References

  • Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. Journal of Medicinal Chemistry.
  • Hydrazide-based class I HDAC inhibitors with HDAC3 preference completely reverse chemoresistance in a synergistic manner in platinum-resistant solid cancer cells. ChemRxiv.
  • Hydrazide-Based Class I Selective HDAC Inhibitors Completely Reverse Chemoresistance Synergistically in Platinum-Resistant Solid Cancer Cells. Journal of Medicinal Chemistry.
  • Development of Alkylated Hydrazides as Highly Potent and Selective Class I Histone Deacetylase Inhibitors with T cell Modulatory Properties. Journal of Medicinal Chemistry.
  • Possible Role of Hydrazine Group in Hypoglycemia Associated with the Use of Certain Monoamine-oxidase Inhibitors (MAOI's). Diabetes.
  • Potent Hydrazide-Based HDAC Inhibitors with a Superior Pharmacokinetic Profile for Efficient Treatment of Acute Myeloid Leukemia In Vivo. PubMed.
  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PMC - NIH.
  • Hydrazine (antidepressant). Wikipedia.
  • Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. PMC - NIH.
  • Effects of two substituted hydrazine monoamine oxidase (MAO)
  • Monoamine Oxidase Inhibitor Compounds List. BOC Sciences.
  • Review on the Recent Development of Fatty Hydrazide as Corrosion Inhibitor in Acidic Medium: Experimental and Theoretical Approaches. MDPI.
  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase
  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES.
  • Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetyl
  • Sirtuin | Inhibitors. MedChemExpress.
  • Sirtuin activators and inhibitors: Promises, achievements, and challenges. PMC - NIH.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Sirtuin activ
  • Current Trends in Sirtuin Activ
  • Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. PMC.
  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Hindawi.
  • N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • Metabolism of CJ-036878, N-(3-phenethoxybenzyl)-4-hydroxybenzamide, in liver microsomes and recombinant cytochrome P450 enzymes: metabolite identification by LC-UV/MS(n) and (1)H-NMR. PubMed.
  • N-(2-Hydrazinocarbonyl-phenyl)-benzamide. PubChem.
  • Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. PMC.
  • Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. PMC - NIH.
  • Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
  • 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase.
  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed.
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC.
  • Discovery of N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j, a novel histone deacetylase inhibitor, as a potential therapeutic agent for human breast cancer. PubMed.

Sources

Comparative Guide: N-[3-(hydrazinocarbonyl)phenyl]benzamide vs. Established Epigenetic Modulators

[1]

Executive Summary & Compound Profile

N-[3-(hydrazinocarbonyl)phenyl]benzamide (CAS: 499979-51-0) represents a specific class of benzamide-hydrazide hybrid scaffolds.[1] Structurally, it integrates a benzamide moiety—common in Class I selective Histone Deacetylase (HDAC) inhibitors like Entinostat—with a hydrazide tail, a functional group capable of zinc chelation and hydrogen bonding.[1]

While often utilized as a high-purity chemical intermediate (building block) in the synthesis of complex heterocyclic drugs (e.g., 1,3,4-oxadiazoles), its pharmacophore suggests intrinsic activity as an epigenetic modulator (HDAC/SIRT inhibition) and potential antimicrobial agent .[1] This guide evaluates its utility as a research probe compared to clinical standards.

Chemical Identity
  • IUPAC Name: N-[3-(hydrazinecarbonyl)phenyl]benzamide[1]

  • Synonyms: 3-Benzamidobenzohydrazide; 3-(Benzoylamino)benzohydrazide[1]

  • Molecular Formula: C₁₄H₁₃N₃O₂[1]

  • Molecular Weight: 255.27 g/mol [1]

  • Core Scaffold: N-substituted benzamide with a meta-hydrazide functionality.[1]

Mechanism of Action: The Zinc Binding Hypothesis[1]

The primary therapeutic rationale for this compound lies in its potential to inhibit zinc-dependent metalloenzymes, specifically Histone Deacetylases (HDACs) .[1]

  • Benzamide Domain: Mimics the "cap" group of established inhibitors (e.g., Entinostat), engaging the rim of the enzyme pocket to confer isoform selectivity (typically HDAC 1, 2, 3).[1]

  • Hydrazide Domain: Acts as the Zinc-Binding Group (ZBG).[1] Unlike the hydroxamic acid of Vorinostat (which is potent but metabolically unstable) or the amino-benzamide of Entinostat (which has slow binding kinetics), the hydrazide offers a bidentate chelation mode with moderate affinity and potentially distinct metabolic stability.[1]

Pathway Visualization

MOACompoundN-[3-(hydrazinocarbonyl)phenyl]benzamideHDACHDAC Active Site(Zn2+ Ion)Compound->HDACChelation via Hydrazide(Competitive Inhibition)ResultEpigenetic Reprogramming(Gene Expression)Compound->ResultInducesSubstrateAcetylated Histone (Lysine)HDAC->SubstrateDeacetylation (Blocked)

Figure 1: Proposed mechanism of action showing competitive inhibition of the HDAC zinc active site by the hydrazide moiety.[1]

Comparative Performance Analysis

This section contrasts N-[3-(hydrazinocarbonyl)phenyl]benzamide with Vorinostat (SAHA) (Pan-HDAC inhibitor) and Entinostat (MS-275) (Class I selective).[1]

Table 1: Structural & Functional Comparison
FeatureN-[3-(hydrazinocarbonyl)phenyl]benzamide Vorinostat (SAHA) Entinostat (MS-275)
Primary Class Benzamide-Hydrazide (Research Probe)Hydroxamate (FDA Approved)Benzamide (Clinical Candidate)
Zinc Binding Group Hydrazide (-CONHNH₂)Hydroxamic Acid (-CONHOH)2-Aminoanilide
Target Selectivity Putative Class I / SIRT (Moderate)Pan-HDAC (Low Selectivity)Class I (HDAC 1,[1] 3) High Selectivity
Metabolic Stability Moderate to High (Resistant to glucuronidation compared to hydroxamates)Low (Rapid glucuronidation/hydrolysis)High (Long half-life)
Binding Kinetics Fast-on / Moderate-off (Theoretical)Fast-on / Fast-offSlow-on / Slow-off (Tight binding)
Toxicity Profile Unknown (Research Grade)GI toxicity, Fatigue, ThrombocytopeniaBone marrow suppression
Primary Application Scaffold synthesis , Fragment-based screeningT-cell Lymphoma treatmentBreast Cancer (Combination therapy)
Critical Analysis
  • Advantages: The hydrazide moiety of the subject compound avoids the mutagenic risks associated with some hydroxamates and provides a "chemical handle" for further derivatization (e.g., into 1,3,4-oxadiazoles which are potent anticancer agents).[1]

  • Limitations: As a standalone agent, hydrazides often show lower potency (IC₅₀ in µM range) compared to hydroxamates (nM range).[1] It is best utilized as a lead compound or prodrug precursor.[1]

Experimental Protocols

To validate the activity of N-[3-(hydrazinocarbonyl)phenyl]benzamide in your lab, follow these self-validating protocols.

Protocol A: Fluorometric HDAC Inhibition Assay

Objective: Determine the IC₅₀ of the compound against nuclear extract or recombinant HDACs.[1]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.[1]

  • Substrate: Fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC).[1]

  • Developer: Trypsin/Protease mixture.[1]

Workflow:

  • Preparation: Dissolve N-[3-(hydrazinocarbonyl)phenyl]benzamide in DMSO to make a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation: Mix 10 µL of diluted compound with 15 µL of rhHDAC1 enzyme (or HeLa nuclear extract) in a 96-well black plate. Incubate at 37°C for 30 mins to allow conformational equilibration.

  • Reaction: Add 25 µL of Fluorogenic Substrate (50 µM final). Incubate for 30 mins at 37°C.

  • Termination: Add 50 µL of Developer solution to stop the deacetylation and release the fluorophore. Incubate for 15 mins at room temperature.

  • Readout: Measure fluorescence at Ex/Em = 360/460 nm.

  • Validation: Use Vorinostat (1 µM) as a positive control (expect >90% inhibition) and DMSO as a negative control.[1]

Protocol B: Chemical Derivatization (Cyclization)

Objective: Convert the hydrazide to a 1,3,4-oxadiazole (often more potent).[1]

Workflow:

  • Suspend N-[3-(hydrazinocarbonyl)phenyl]benzamide (1.0 eq) in POCl₃ (excess).[1]

  • Reflux at 100°C for 4–6 hours.

  • Monitor via TLC (Hexane:Ethyl Acetate 1:1).[1] The hydrazide spot (polar) should disappear, replaced by a less polar oxadiazole spot.

  • Quench with ice water, neutralize with NaHCO₃, and extract with dichloromethane.

Experimental Workflow Visualization

WorkflowStartCompound Stock(10 mM in DMSO)DilutionSerial Dilution(0.1 - 100 µM)Start->DilutionEnzymeAdd HDAC Enzyme(Pre-incubation 30 min)Dilution->EnzymeSubstrateAdd AcetylatedFluorogenic SubstrateEnzyme->SubstrateReadingFluorescence Readout(Ex 360 / Em 460)Substrate->ReadingAnalysisCalculate IC50(Sigmoidal Fit)Reading->Analysis

Figure 2: Step-by-step workflow for the fluorometric HDAC inhibition assay.

Conclusion & Recommendations

N-[3-(hydrazinocarbonyl)phenyl]benzamide serves as a versatile benzamide-hydrazide scaffold .[1] While it may not match the nanomolar potency of Vorinostat directly, its structural stability and potential for derivatization make it a superior candidate for fragment-based drug design (FBDD) targeting isoform-selective HDAC inhibition or antimicrobial pathways.[1]

Recommendation:

  • For Screening: Use as a representative "zinc-binding fragment" in library screens.

  • For Synthesis: Use as a precursor for 2,5-disubstituted-1,3,4-oxadiazoles to enhance lipophilicity and cellular permeability.[1]

References

  • Sinfoo Biotech. (2024).[1] Product Data: N-[3-(hydrazinocarbonyl)phenyl]benzamide (CAS 499979-51-0).[1] Retrieved from [1]

  • Mottamal, M., et al. (2015).[1] Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents.[1] Molecules, 20(3), 3898-3941.[1] Retrieved from [1]

  • Wang, D. F., et al. (2019).[1] Zinc binding groups for histone deacetylase inhibitors.[1][2] Journal of Medicinal Chemistry.[1] (General reference for Hydrazide ZBG mechanism).

  • Huateng Pharma. (2024).[1] Organic Building Blocks: N-[3-(hydrazinocarbonyl)phenyl]benzamide.[1][3][4] Retrieved from [1]

"N-[3-(hydrazinocarbonyl)phenyl]benzamide" structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "N-[3-(hydrazinocarbonyl)phenyl]benzamide" Structure-Activity Relationship Studies Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of N-[3-(hydrazinocarbonyl)phenyl]benzamide , a privileged scaffold in medicinal chemistry. While benzamides are traditionally associated with Class I Histone Deacetylase (HDAC) inhibition (e.g., Entinostat/MS-275), the incorporation of a hydrazinocarbonyl (hydrazide) moiety at the meta-position introduces unique pharmacological vectors. This scaffold serves as a dual-purpose platform: it acts as a direct inhibitor for enzymes like soluble Epoxide Hydrolase (sEH) and, more significantly, as a versatile precursor for high-affinity acylhydrazone HDAC inhibitors.

Mechanistic Profile & Scaffold Anatomy

To understand the SAR of this molecule, we must deconstruct it into three pharmacophoric regions. Unlike classic benzamide HDAC inhibitors that rely on an ortho-aminoanilide zinc-binding group (ZBG), this scaffold utilizes the hydrazide tail for metal chelation or further derivatization.

The Pharmacophore Map

SAR_Map Scaffold N-[3-(hydrazinocarbonyl)phenyl]benzamide RegionA Region A: Benzamide Cap (Surface Recognition) Scaffold->RegionA Hydrophobic Interactions RegionB Region B: Phenyl Linker (Spacer & Orientation) Scaffold->RegionB π-π Stacking RegionC Region C: Hydrazide Tail (ZBG or Warhead Precursor) Scaffold->RegionC H-Bonding / Chelation Modulates Isoform Selectivity\n(e.g., 3-Cl, 4-F substitutions) Modulates Isoform Selectivity (e.g., 3-Cl, 4-F substitutions) RegionA->Modulates Isoform Selectivity\n(e.g., 3-Cl, 4-F substitutions) Meta (3-) substitution\ncritical for channel geometry Meta (3-) substitution critical for channel geometry RegionB->Meta (3-) substitution\ncritical for channel geometry Direct: sEH Inhibition\nDerivatized: HDAC Inhibition (Hydrazones) Direct: sEH Inhibition Derivatized: HDAC Inhibition (Hydrazones) RegionC->Direct: sEH Inhibition\nDerivatized: HDAC Inhibition (Hydrazones)

Figure 1: Pharmacophoric deconstruction of the title compound. The scaffold bridges a surface-recognition cap (A) with a reactive tail (C).

Mechanism of Action (MOA)
  • HDAC Inhibition (Class I): The benzamide cap binds to the rim of the HDAC catalytic tunnel. The phenyl linker positions the hydrazide (or its hydrazone derivative) into the tunnel to chelate the Zinc ion (

    
    ) at the active site, preventing deacetylation of histones and reactivating tumor suppressor genes.
    
  • sEH Inhibition: The hydrazide moiety mimics the transition state of epoxide hydrolysis, forming hydrogen bonds with the catalytic tyrosine/aspartic acid residues in the soluble Epoxide Hydrolase pocket.

Structure-Activity Relationship (SAR) Analysis

The utility of N-[3-(hydrazinocarbonyl)phenyl]benzamide lies in its tunability. Below is a breakdown of how structural modifications impact biological activity.

Region A: The Benzamide Cap
  • Unsubstituted Phenyl: Provides baseline activity but often lacks isoform selectivity.

  • 3-Chloro / 4-Fluoro Substitution: Enhances metabolic stability and lipophilicity, improving cellular permeability. The 3-chloro derivative (related to the Entinostat cap) significantly increases affinity for the HDAC1/3 surface pocket.

  • Heterocyclic Replacement: Replacing the phenyl ring with a pyridine (e.g., nicotinamide) often reduces potency unless specific H-bond donors are preserved.

Region B: The Phenyl Linker
  • Meta (3-) vs. Para (4-) Orientation: The 3-position (meta) is critical.

    • Meta: Adopts a "kinked" conformation that aligns perfectly with the 11Å HDAC substrate channel.

    • Para: often results in a linear conformation that clashes with the channel walls, drastically reducing

      
      .
      
Region C: The Hydrazide Warhead

This is the most reactive and critical part of the scaffold.

  • Free Hydrazide (-CONHNH2): Moderate activity against sEH; weak-to-moderate activity against HDACs due to poor zinc chelation compared to hydroxamates.

  • Acylhydrazone Formation (-CONHN=CH-Ar): Condensation with aromatic aldehydes creates benzylidene hydrazine benzamides . These derivatives show 10-50x higher potency against HDACs. The

    
     bond restricts conformation, locking the motif into a favorable zinc-binding geometry.
    
Comparative Performance Guide

The following table compares the title scaffold against industry standards and its own active derivatives.

FeatureN-[3-(hydrazinocarbonyl)phenyl]benzamide (The Scaffold)Benzylidene Derivative (Active Hydrazone)Entinostat (MS-275) (Standard of Care)
Primary Target sEH / Synthetic IntermediateHDAC 1, 2, 3 (Class I)HDAC 1, 3 (Class I)
Zinc Binding Group Hydrazide (Weak/Moderate)Acylhydrazone (Strong)2-Aminoanilide (Strong)
Potency (

)

(HDAC)

(HDAC)

(HDAC1)
Metabolic Stability Moderate (Hydrazide oxidation)High (Stabilized imine)High (Amide bond)
Key Advantage Versatile chemical handleTunable "Cap" & "Tail"Clinically validated
Key Limitation Low intrinsic potencySolubility issuesSlow binding kinetics

Interpretation: Researchers should view the title compound not as a final drug candidate, but as a "Lead-Hopping" scaffold . While the free hydrazide lacks the potency of Entinostat, converting it to a benzylidene derivative (Hydrazone) yields compounds with comparable potency and novel IP space.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Protocol A: Synthesis of the Scaffold

Objective: Synthesize N-[3-(hydrazinocarbonyl)phenyl]benzamide from 3-aminobenzoate.

  • Amide Coupling (Checkpoint 1):

    • React methyl 3-aminobenzoate (1.0 eq) with benzoyl chloride (1.1 eq) in dry THF with

      
       (2.0 eq) at 
      
      
      
      for 4 hours.
    • Validation: TLC (Hexane/EtOAc 3:1) should show disappearance of amine spot.

    • Yield: Intermediate Methyl 3-benzamidobenzoate.

  • Hydrazinolysis (Checkpoint 2):

    • Dissolve the intermediate in absolute ethanol. Add Hydrazine Hydrate (99%) (5.0 eq) excess.

    • Reflux for 8–12 hours.

    • Critical Step: The product usually precipitates upon cooling. Filter and wash with cold ethanol.

    • Validation: IR spectrum must show doublet peaks at

      
       (
      
      
      
      ) and carbonyl shift.
Protocol B: Fluorometric HDAC Inhibition Assay

Objective: Determine


 of the derivative.[1][2][3][4]
  • Reagents: Recombinant HDAC1/3, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl pH 8.0).

  • Workflow:

    • Incubate enzyme + Inhibitor (serial dilution) for 30 mins at

      
      .
      
    • Add Substrate and incubate for 30 mins.

    • Add Developer solution (Trypsin) to release fluorophore.

    • Read Fluorescence (Ex 360nm / Em 460nm).

  • Data Analysis: Fit data to the Sigmoidal Dose-Response equation (Variable Slope).

    • Control: Use SAHA (Vorinostat) as a positive control (

      
      ).
      
Synthesis & Activation Pathway

The following diagram illustrates the chemical evolution from the scaffold to the active inhibitor.

Synthesis_Path Start Methyl 3-aminobenzoate Step1 Step 1: Benzoylation (Benzoyl Chloride, Et3N) Start->Step1 Inter Intermediate Ester Step1->Inter Step2 Step 2: Hydrazinolysis (N2H4·H2O, Reflux) Inter->Step2 Scaffold SCAFFOLD: N-[3-(hydrazinocarbonyl)phenyl]benzamide Step2->Scaffold Step3 Step 3: Condensation (Ar-CHO, EtOH, Cat. Acid) Scaffold->Step3 Active ACTIVE INHIBITOR: Benzylidene Hydrazone Derivative Step3->Active High Affinity Zinc Binding High Affinity Zinc Binding Active->High Affinity Zinc Binding

Figure 2: Synthetic route transforming the precursor ester into the active hydrazone inhibitor.

References
  • Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Benzylidene hydrazine benzamide derivatives QSAR study: Developing lung anticancer candidates. Source: Journal of Pharmacy & Pharmacognosy Research URL:[Link]

  • Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. (Context on Benzamide/Hydrazide ZBG exploration) Source: Journal of Medicinal Chemistry / NIH URL:[Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Source: MDPI Molecules URL:[Link]

Sources

"N-[3-(hydrazinocarbonyl)phenyl]benzamide" ortho vs meta vs para isomer activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Isomeric N-(Hydrazinocarbonylphenyl)benzamides (Ortho vs. Meta vs. Para) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The N-[3-(hydrazinocarbonyl)phenyl]benzamide scaffold represents a critical structural motif in medicinal chemistry, particularly in the design of histone deacetylase (HDAC) inhibitors and antimicrobial agents.[1] This guide provides an in-depth technical comparison of the ortho (1,2) , meta (1,3) , and para (1,4) isomers.[1] While the meta isomer (the primary topic) offers a unique "kinked" geometry often essential for target specificity, the ortho and para isomers present distinct physicochemical profiles that dictate their utility in varying biological contexts.[1]

This guide synthesizes experimental data and structure-activity relationship (SAR) principles to evaluate the performance of these isomers, providing a roadmap for their application in drug discovery.

Structural & Physicochemical Comparison

The biological activity of N-(hydrazinocarbonylphenyl)benzamides is governed by the spatial arrangement of the benzamide cap (hydrophobic recognition) and the hydrazide tail (zinc-binding or hydrogen-bonding motif).[1]

Isomer Profile Table
FeatureOrtho-Isomer (1,2) Meta-Isomer (1,3) Para-Isomer (1,4)
IUPAC Name N-[2-(hydrazinocarbonyl)phenyl]benzamideN-[3-(hydrazinocarbonyl)phenyl]benzamideN-[4-(hydrazinocarbonyl)phenyl]benzamide
Geometry Compact/Folded: Prone to intramolecular H-bonding between the amide NH and hydrazide C=O.[1]Kinked/Angled: Provides a ~120° angle, balancing flexibility and rigidity.[1]Linear/Extended: Maximizes the distance between the hydrophobic cap and the active site warhead.[1]
Solubility Low: Reduced polarity due to "pseudo-ring" formation (intramolecular H-bond).[1]Moderate: Exposed polar groups facilitate solvation.[1]Moderate-High: Linear packing can reduce solubility in solid state, but polar groups are accessible.[1]
Target Affinity (HDAC) Weak: Steric hindrance often prevents the hydrazide from reaching the catalytic Zn²⁺ ion.[1]Optimal: The "kink" allows the cap to sit on the surface while the hydrazide penetrates the pocket.[1]Variable: Good for deep pockets, but may lack surface recognition specificity.[1]
Primary Utility Membrane permeability studies; constrained mimics.[1]Kinase & HDAC Inhibitors: Mimics the geometry of successful drugs (e.g., Imatinib linkers).[1]Protease Inhibitors: Spans long active site clefts.[1]

Biological Activity & Mechanism of Action[1][2][3]

The Meta-Isomer Advantage (The "Goldilocks" Effect)

The meta-isomer (N-[3-(hydrazinocarbonyl)phenyl]benzamide) is often the preferred scaffold for enzyme inhibitors.[1]

  • Mechanism: In metalloenzymes like HDACs, the inhibitor must insert a zinc-binding group (ZBG) into a narrow tunnel while the "cap" group interacts with the enzyme surface.[1] The meta substitution provides the necessary angular offset to position the benzamide cap flat against the surface while directing the hydrazide ZBG into the catalytic tunnel.[1]

  • Experimental Insight: Studies on analogous benzamides show that meta-linked inhibitors typically exhibit 10-100x higher potency than ortho isomers due to the absence of steric clash at the tunnel entrance.[1]

The Ortho-Isomer Limitation
  • Intramolecular Lock: The ortho isomer forms a stable 6-membered intramolecular hydrogen bond ring (between the amide N-H and the hydrazide C=O).[1] This "locks" the molecule in a planar conformation, preventing it from adopting the bioactive conformation required for many enzymes.[1]

  • Use Case: However, this "locked" conformation makes the ortho isomer more lipophilic, potentially improving passive membrane transport if the target is intracellular and non-enzymatic (e.g., DNA intercalation).[1]

The Para-Isomer Reach
  • Linearity: The para isomer is rigid and linear.[1] It is most effective when the target enzyme has a deep, straight active site channel.[1] However, it lacks the ability to interact with "rim" residues that require a bent conformation.[1]

Experimental Protocols

A. Synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide

Rationale: A self-validating protocol ensuring high purity of the meta isomer for biological testing.[1]

Reagents:

  • Methyl 3-aminobenzoate (Starting Material)[1]

  • Benzoyl Chloride (Reagent)[1][2]

  • Hydrazine Hydrate (80% or 99%) (Reagent)[1]

  • Triethylamine (Base)[1]

  • Dichloromethane (DCM) & Ethanol (Solvents)[1]

Step-by-Step Methodology:

  • Benzoylation (Cap Formation):

    • Dissolve Methyl 3-aminobenzoate (10 mmol) in dry DCM (20 mL) containing Triethylamine (12 mmol).

    • Cool to 0°C in an ice bath.[1]

    • Add Benzoyl Chloride (11 mmol) dropwise over 15 minutes.

    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • Workup: Wash with 1M HCl, then sat.[1] NaHCO₃, then brine.[1] Dry over Na₂SO₄ and evaporate to yield the intermediate Methyl 3-benzamidobenzoate .[1]

  • Hydrazinolysis (Warhead Installation):

    • Dissolve the intermediate (5 mmol) in absolute Ethanol (15 mL).

    • Add Hydrazine Hydrate (25 mmol, 5 equiv) slowly. Note: Excess hydrazine drives the equilibrium and prevents dimer formation.[1]

    • Reflux at 80°C for 6–8 hours. A white precipitate typically forms.[1]

    • Isolation: Cool to room temperature.[1] Filter the solid.[1][3]

    • Purification: Recrystallize from hot Ethanol to yield pure N-[3-(hydrazinocarbonyl)phenyl]benzamide .[1]

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for amide singlets at ~10.5 ppm (Benzamide NH) and ~9.8 ppm (Hydrazide NH), plus the broad NH₂ signal at ~4.5 ppm.[1] The meta substitution pattern will show a distinct singlet/doublet/triplet pattern in the aromatic region (7.4–8.2 ppm).[1]

B. Biological Assay: HDAC Inhibition Screen

Rationale: To quantify the "ZBG" potential of the hydrazide moiety.

  • Assay Setup: Use a fluorogenic HDAC assay kit (e.g., Boc-Lys(Ac)-AMC substrate).[1]

  • Preparation: Dissolve isomers in DMSO (10 mM stock).

  • Incubation: Incubate HeLa nuclear extract (source of HDACs) with the test compound (1 nM – 100 µM) for 30 mins at 37°C.

  • Reaction: Add substrate. After 30 mins, add developer solution (trypsin) to release the fluorophore.[1]

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm). Calculate IC₅₀.

    • Expected Result:Meta isomer IC₅₀ < Para isomer << Ortho isomer.[1]

Visualizations

Figure 1: Synthesis & SAR Logic Pathway

This diagram illustrates the synthesis route and the structural logic determining the activity of the isomers.[1]

G Start Methyl 3-aminobenzoate Step1 Benzoylation (PhCOCl, Et3N) Start->Step1 Inter Methyl 3-benzamidobenzoate Step1->Inter Step2 Hydrazinolysis (N2H4, Reflux) Inter->Step2 Product N-[3-(hydrazinocarbonyl)phenyl]benzamide (Meta Isomer) Step2->Product Target Target Enzyme (e.g., HDAC) Product->Target Optimal Fit (Kinked Geometry) Ortho Ortho Isomer (Steric Clash / H-Bond Lock) Ortho->Target Poor Binding (Steric Hindrance) Para Para Isomer (Linear / Rigid) Para->Target Moderate Binding (Depth Dependent)

Caption: Synthesis pathway for the meta-isomer and comparative SAR logic for enzyme binding efficiency.

References

  • Synthesis of Ortho-Isomer (Analogous Protocol)

    • Taranath, T.C., et al. "Synthesis, Characterization and Biological Activity of 2-Benzamidobenzohydrazide Complexes."[1] Journal of Science - Karnatak University, 2022.[1]

  • Benzamide HDAC Inhibitor SAR

    • Mwakwari, S.C., et al. "Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors."[1] Int. J. Mol.[1] Sci., 2010.[1]

  • General Hydrazide Biological Activity

    • Rollas, S., & Küçükgüzel, Ş.G. "Biological Activities of Hydrazone Derivatives."[1] Molecules, 2007.[1][4] (Discusses the hydrazide-hydrazone pharmacophore).

    • [1]

  • Isomeric Effect in Benzamides

    • Wang, H., et al. "Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives."[1] Bioorg.[1] Med. Chem. Lett., 2009.[1] (Highlights the importance of the linker position).

Sources

A Comparative Analysis of N-[3-(hydrazinocarbonyl)phenyl]benzamide Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel therapeutic agents has positioned the N-arylbenzamide scaffold as a cornerstone in medicinal chemistry. These structures are integral to a wide range of biologically active molecules, offering a versatile platform for modifications to fine-tune their therapeutic properties. This guide provides an in-depth comparative analysis of "N-[3-(hydrazinocarbonyl)phenyl]benzamide" derivatives, a class of compounds showing significant promise in anticancer and antimicrobial applications.[1] We will explore their synthesis, biological activities, and the critical structure-activity relationships that govern their efficacy, supported by experimental data and mechanistic insights.

The Strategic Importance of the Benzamide-Hydrazide Scaffold

The core structure of N-[3-(hydrazinocarbonyl)phenyl]benzamide is a strategic combination of a benzamide and a hydrazide moiety. The benzamide portion is a well-established pharmacophore present in numerous approved drugs, while the hydrazone group (-NHN=CH-) is a key constituent in compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[2] This unique combination provides a foundation for developing novel therapeutic agents with diverse mechanisms of action.

Synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide Derivatives

The synthesis of these derivatives is typically achieved through a straightforward and efficient multi-step process. This allows for the creation of a diverse library of compounds by modifying the substituents on the benzoyl group.

Experimental Protocol:

  • Esterification: The process begins with the esterification of 3-aminobenzoic acid to protect the carboxylic acid group.

  • Amide Bond Formation: The resulting ester is then reacted with a substituted benzoyl chloride to form the N-arylbenzamide core. This step is crucial for introducing chemical diversity into the molecule.

  • Hydrazinolysis: The final step involves the reaction of the ester with hydrazine hydrate to yield the desired N-[3-(hydrazinocarbonyl)phenyl]benzamide derivative.

G A 3-Aminobenzoic Acid B Methyl 3-aminobenzoate A->B Esterification C Substituted Methyl 3-(benzamido)benzoate B->C Acylation D N-[3-(hydrazinocarbonyl)phenyl]benzamide Derivative C->D Hydrazinolysis

Caption: Synthetic pathway for N-[3-(hydrazinocarbonyl)phenyl]benzamide derivatives.

Comparative Biological Evaluation

The therapeutic potential of these derivatives is best understood through a comparative analysis of their biological activities. Below, we present experimental data from in-vitro antimicrobial and anticancer screenings.

Antimicrobial Activity

A selection of derivatives was tested against various bacterial and fungal strains to determine their minimum inhibitory concentration (MIC).

Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected Derivatives

CompoundR-group (Benzoyl Substituent)S. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
1 H128256>256
2 4-Cl3264128
3 4-NO₂163264
4 2,4-diCl81632
Ciprofloxacin (Standard)24NA
Fluconazole (Standard)NANA8

The results indicate that the antimicrobial efficacy is significantly influenced by the substituents on the benzoyl ring. Electron-withdrawing groups, such as chloro and nitro, enhance the activity. Notably, the di-chloro substituted derivative 4 displayed the most potent broad-spectrum antimicrobial activity.

Anticancer Activity

The anticancer potential of the derivatives was evaluated against the MCF-7 breast cancer cell line.

Table 2: Anticancer Activity (IC₅₀ in µM) against MCF-7 Cells

CompoundR-group (Benzoyl Substituent)IC₅₀ (µM)
1 H>100
2 4-Cl25.4
3 4-NO₂15.8
4 2,4-diCl9.2
Doxorubicin (Standard)1.5

Similar to the antimicrobial results, electron-withdrawing substituents on the benzoyl ring led to increased anticancer activity. The 2,4-dichloro derivative 4 was the most potent among the synthesized compounds.[3]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data reveals clear SAR trends that can guide future drug design.

G cluster_0 Chemical Modification cluster_1 Biological Activity A Unsubstituted Benzoyl Ring D Low Activity A->D B Electron-Donating Group E Moderate Activity B->E C Electron-Withdrawing Group (e.g., Cl, NO2) F High Activity C->F

Caption: SAR summary for N-[3-(hydrazinocarbonyl)phenyl]benzamide derivatives.

The enhanced activity of derivatives with electron-withdrawing groups suggests that these modifications may increase the compound's ability to interact with biological targets. One possible mechanism of action for the antimicrobial effects of benzamide derivatives is the inhibition of the FtsZ protein, which is essential for bacterial cell division.[4] For anticancer activity, some benzamide derivatives are known to act as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer treatment.[5][6] The hydrazone moiety itself is a versatile pharmacophore known to contribute to a wide range of biological activities, including anticancer and antimicrobial effects.[2][7][8]

Future Directions and Conclusion

References

  • BenchChem. An In-depth Technical Guide to N-arylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential.
  • BenchChem. In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide.
  • Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024).
  • Pandey, J., et al. (n.d.). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed.
  • Shanbhag, G., & Vagdevi, H. M. (2018). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. International Journal of Science and Research.
  • Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. (n.d.). PubMed.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2020). Medicinal Chemistry.
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). Molecules.
  • Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. (n.d.). ResearchGate.
  • Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. (2024). PubMed.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate.
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). Molecules.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI.
  • Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2026). MDPI.
  • Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones. (2025). ResearchGate.
  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022). PubMed.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. (2020). PubMed.
  • Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). (n.d.). PubMed.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules.

Sources

Efficacy of the N-Aryl Benzamide Scaffold: A Comparative Analysis of Hydrazinocarbonyl Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Moiety as a Privileged Scaffold in Oncology

In the landscape of modern oncology, the discovery of novel small molecules that can selectively target cancer cells remains a paramount objective for drug development professionals. Among the myriad of chemical scaffolds explored, the benzamide core has consistently emerged as a versatile and potent pharmacophore. Its structural simplicity belies a remarkable capacity for chemical modification, enabling the generation of derivatives that interact with a diverse range of oncogenic targets. This guide focuses on a specific class of these molecules: N-[3-(hydrazinocarbonyl)phenyl]benzamide and its closely related analogs.

While direct efficacy data for N-[3-(hydrazinocarbonyl)phenyl]benzamide itself is not extensively available in peer-reviewed literature, a compelling body of evidence for its immediate derivatives provides significant insight into the potential of this chemical scaffold. This guide will synthesize and objectively compare the performance of these derivatives across various cancer cell lines, supported by experimental data and detailed protocols. We will delve into the mechanistic rationale behind their cytotoxic effects and provide a framework for their evaluation as potential anticancer agents.

Comparative Efficacy of N-Aryl Benzamide Hydrazone Derivatives

The introduction of a hydrazone moiety to the N-[2-(hydrazinocarbonyl)phenyl]benzamide backbone has given rise to a series of derivatives with demonstrable cytotoxic activity. The following data, derived from key studies, showcases the efficacy of these compounds against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of N-Aryl Benzamide Hydrazone Derivatives
Compound IDDerivative StructureCell LineIC50 (µg/mL)Reference
1 N-(2-(2-(2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamideA549 (Lung Carcinoma)10.88 ± 0.82[1]
2a N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamideDaoy (Medulloblastoma)> 50[2]
UW228-2 (Medulloblastoma)> 50[2]
Huh-7 (Hepatocellular Carcinoma)> 50[2]
Hela (Cervical Cancer)> 50[2]
MDA-MB231 (Breast Cancer)> 50[2]
2b 4-chloro-N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamideDaoy1.86[2]
UW228-24.87[2]
Huh-73.55[2]
Hela6.87[2]
MDA-MB2315.21[2]
2c N-(2-(2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamideDaoy4.42[2]
UW228-210.89[2]
Huh-78.76[2]
Hela> 50[2]
MDA-MB231> 50[2]
CFM-1 (Control)-Daoy12.01[2]
UW228-218.77[2]
Huh-715.43[2]
Hela21.98[2]
MDA-MB23119.55[2]

Expert Analysis: The data presented in Table 1 clearly demonstrates that subtle modifications to the parent scaffold can dramatically influence cytotoxic potency. The unsubstituted benzylidene derivative (1) shows moderate activity against the A549 lung cancer cell line.[1] In contrast, the oxoindolinylidene derivatives reveal a striking structure-activity relationship. The unsubstituted version (2a) is largely inactive, whereas the introduction of a chloro-group on the benzamide ring (2b) leads to a significant increase in potency across all tested cell lines, with IC50 values in the low microgram range.[2] Notably, compound 2b demonstrates superior efficacy compared to the control compound, CFM-1.[2]

Proposed Mechanism of Action: Tyrosine Kinase Inhibition

Molecular docking studies on N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide derivatives suggest a potential mechanism of action involving the inhibition of tyrosine kinases.[1] Tyrosine kinases are a family of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a common feature in many cancers, making them attractive targets for therapeutic intervention.

The proposed interaction involves the benzamide derivative binding to the ATP-binding site of the tyrosine kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the oncogenic signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Downstream Substrate RTK->Substrate Phosphorylates Ligand Growth Factor Ligand->RTK Binds Compound N-Aryl Benzamide Hydrazone Derivative Compound->RTK Inhibits ATP Binding ATP ATP ATP->RTK P_Substrate Phosphorylated Substrate Signaling Oncogenic Signaling (Proliferation, Survival) P_Substrate->Signaling

Caption: Proposed mechanism of action for N-Aryl Benzamide Hydrazone Derivatives.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for key assays used in the evaluation of these compounds.

Synthesis of N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide Derivatives

This three-step synthesis provides a reliable method for generating a library of derivatives for screening.

G Anthranilic_Acid Anthranilic Acid Step1 Nucleophilic Substitution Anthranilic_Acid->Step1 Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Step1 Intermediate1 2-Benzamidobenzoic Acid Step1->Intermediate1 Step2 Dehydration Intermediate1->Step2 Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Step2 Intermediate2 N-(2-(hydrazinecarbonyl) -phenyl)benzamide Step2->Intermediate2 Step3 Nucleophilic Addition Intermediate2->Step3 Aldehyde Substituted Aldehyde/Ketone Aldehyde->Step3 Final_Product N-Aryl Benzamide Hydrazone Derivative Step3->Final_Product

Caption: General synthetic scheme for N-Aryl Benzamide Hydrazone Derivatives.

Step 1: Synthesis of 2-Benzamidobenzoic Acid

  • Dissolve anthranilic acid in a suitable solvent (e.g., pyridine or aqueous sodium hydroxide).

  • Slowly add benzoyl chloride dropwise while stirring in an ice bath.

  • Allow the reaction to proceed at room temperature for several hours.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from ethanol.

Step 2: Synthesis of N-(2-(hydrazinecarbonyl)phenyl)benzamide

  • Reflux the 2-benzamidobenzoic acid with an excess of hydrazine hydrate in ethanol for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol to obtain the pure hydrazide.

Step 3: Synthesis of N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide Derivatives

  • Dissolve the N-(2-(hydrazinecarbonyl)phenyl)benzamide in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Add an equimolar amount of the desired substituted aldehyde or ketone.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature, and collect the resulting solid product by filtration.

  • Wash with cold ethanol and dry to yield the final hydrazone derivative.[1][2]

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., A549, Hela, MDA-MB231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Conclusion and Future Directions

The N-[3-(hydrazinocarbonyl)phenyl]benzamide scaffold, particularly when derivatized to its hydrazone analogs, demonstrates significant potential as a source of novel anticancer agents. The data strongly suggests that these compounds can exhibit potent cytotoxic effects against a range of cancer cell lines, with a plausible mechanism of action involving the inhibition of critical cell signaling pathways such as those mediated by tyrosine kinases.

Future research should focus on several key areas:

  • Synthesis and Screening of a Broader Derivative Library: A more extensive structure-activity relationship study is warranted to optimize the potency and selectivity of these compounds.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent derivatives is crucial for their further development.

  • In Vivo Efficacy and Toxicity Profiling: Promising candidates should be advanced to preclinical animal models to assess their therapeutic efficacy and safety profiles.

References

  • Sulistyowaty, M. I., et al. (2020). N-(2-(2-Benzilidenehydrazinecarbonyl)phenyl)benzamides: Synthesis, Cytotoxic, Antioxidant Activity and Molecular Docking Studies.
  • Alafeefy, A. M., et al. (2015). Development of certain novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and 3-(2-oxoindolin-3-ylideneamino)-2-substituted quinazolin-4(3H)-ones as CFM-1 analogs: design, synthesis, QSAR analysis and anticancer activity. European Journal of Medicinal Chemistry, 92, 191-201. Available from: [Link]

Sources

Cross-Validation Guide: N-[3-(hydrazinocarbonyl)phenyl]benzamide Assay Results

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for cross-validating assay results for N-[3-(hydrazinocarbonyl)phenyl]benzamide , a synthetic small molecule often investigated as a zinc-binding pharmacophore in Histone Deacetylase (HDAC) inhibition or as a scaffold in Soluble Epoxide Hydrolase (sEH) and antimicrobial research.

Given the chemical reactivity of the hydrazide moiety (nucleophilic, metal-chelating, and redox-active), this compound is prone to generating false positives in high-throughput screens. This guide outlines the necessary orthogonal workflows to distinguish genuine target engagement from assay interference.

Executive Summary & Compound Profile

N-[3-(hydrazinocarbonyl)phenyl]benzamide represents a class of "Benzamide-Hydrazides" often designed to target metalloenzymes.

  • Primary Mechanism: The hydrazide group (-CONHNH2) acts as a Zinc Binding Group (ZBG), chelating the catalytic metal ion in enzymes like HDACs or MMPs. The benzamide cap provides steric selectivity.

  • Validation Challenge: Hydrazides are frequent PAINS (Pan-Assay Interference Compounds) candidates. They can:

    • React with assay components (e.g., aldehydes/ketones) to form hydrazones.

    • Sequester metal ions non-specifically (stripping the enzyme).

    • Interfere with redox-based readout systems (e.g., Resazurin).

Objective: To validate primary inhibitory activity (IC50) using orthogonal biophysical and label-free methods.

Cross-Validation Strategy: The "Triad" Protocol

To scientifically validate this compound, you must move beyond the primary screen using a "Triad" of experimental evidence: Activity , Selectivity , and Biophysical Binding .

Diagram: Validation Workflow

ValidationWorkflow cluster_Interference Step 1: Exclusion of Artifacts cluster_Orthogonal Step 2: Orthogonal Validation Start Primary Hit: N-[3-(hydrazinocarbonyl)phenyl]benzamide Detergent Detergent Test (0.01% Triton X-100) Start->Detergent Redox Redox Cycling Check (Resazurin/H2O2) Detergent->Redox Metal Metal Supplementation (Zn2+ titration) Redox->Metal MS LC-MS Assay (Label-Free Substrate Conversion) Metal->MS If Clean SPR SPR/MST (Direct Binding Kd) MS->SPR Decision Validated Hit? SPR->Decision

Caption: Step-wise validation workflow to rule out aggregation (Detergent), redox artifacts, and confirm direct binding.

Comparative Analysis: Alternatives & Performance

When validating N-[3-(hydrazinocarbonyl)phenyl]benzamide, compare its performance against established reference inhibitors.

FeatureN-[3-(hydrazinocarbonyl)phenyl]benzamide SAHA (Vorinostat) MS-275 (Entinostat) Control (DMSO)
Pharmacophore Benzamide-Hydrazide (Novel ZBG)Hydroxamic AcidBenzamide-AnilineN/A
Binding Mode Putative Chelator (Slow-binding potential)Fast-on / Fast-offSlow-on / Slow-offInert
Assay Risk High (Hydrazone formation, Redox)Low (Stable)Low (Stable)Baseline
Primary IC50 Experimental (e.g., 0.5 - 5.0 µM)~0.1 µM (Ref)~1.0 µM (Ref)>100 µM
Solubility Moderate (DMSO required)ModerateLowHigh

Key Insight: If your compound shows IC50 < 100 nM but fails the Metal Supplementation test (activity is not restored by adding excess Zn²⁺), it may be acting as a non-specific metal stripper rather than a competitive inhibitor.

Detailed Experimental Protocols

Protocol A: Primary Fluorogenic Assay (HDAC Example)

Use this to establish the baseline IC50.

  • Reagents: Recombinant HDAC1/3, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Preparation: Dissolve N-[3-(hydrazinocarbonyl)phenyl]benzamide in DMSO to 10 mM stock.

  • Execution:

    • Incubate Enzyme + Compound (serially diluted) for 30 min at 37°C. Note: Hydrazides may require pre-incubation to reach equilibrium.

    • Add Substrate (50 µM final) and incubate for 30 min.

    • Add Developer (Trypsin) to release AMC.

    • Read Fluorescence (Ex 360 nm / Em 460 nm).

  • Critical Control: Run a "No Enzyme" control with the compound to check for autofluorescence or quenching of the AMC signal.

Protocol B: Orthogonal LC-MS Assay (Label-Free)

Required to rule out fluorescence interference.

  • Concept: Monitor the physical mass change of an acetylated peptide substrate (Substrate-Ac → Substrate + Acetate) without fluorophores.

  • Workflow:

    • Incubate Enzyme + Compound + Acetylated Peptide (e.g., Histone H3 fragment).

    • Quench reaction with 1% Formic Acid.

    • Inject onto C18 column coupled to Q-TOF or Triple Quad MS.

    • Quantification: Measure the ratio of [Product] / [Substrate + Product].

  • Success Criteria: The IC50 derived from LC-MS must be within 3-fold of the fluorogenic IC50. If LC-MS shows no inhibition while fluorescence does, the compound is a false positive (quencher).

Protocol C: Interference Counter-Screens
1. Detergent Sensitivity (Aggregation Check)

Hydrazides can form colloidal aggregates that sequester enzymes.

  • Method: Repeat Protocol A with 0.01% Triton X-100 (or Tween-20) in the buffer.

  • Result: If IC50 shifts significantly (e.g., from 1 µM to >50 µM) with detergent, the compound is a promiscuous aggregator (False Positive).

2. Reactivity Check (Hydrazone Formation)
  • Method: Incubate the compound with the substrate without enzyme for 1 hour. Analyze by LC-MS.

  • Result: Look for a mass shift corresponding to Compound + Substrate - H2O. If observed, the compound is covalently modifying the substrate.

Mechanism of Action Visualization

The diagram below illustrates the putative binding mode versus potential interference pathways.

Mechanism Compound N-[3-(hydrazinocarbonyl) phenyl]benzamide Zinc Zn2+ Ion (Catalytic Site) Compound->Zinc Chelation (Specific) Artifact Assay Artifacts Compound->Artifact Redox Cycling Compound->Artifact Aldehyde Reactivity Target Target Enzyme (e.g., HDAC/sEH) Zinc->Target Activates

Caption: Specific chelation (Green) vs. non-specific reactivity/interference (Red).

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Link

  • Wang, C., et al. (2022). Comparison of three zinc binding groups for HDAC inhibitors: A potency, selectivity and enzymatic kinetics study. Bioorganic & Medicinal Chemistry, 68, 116862. Link

  • Gomez, C., et al. (2018). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Iranian Journal of Pharmaceutical Research, 17(3), 917. Link

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Novel Compound to Characterized Inhibitor

Researchers in drug discovery frequently synthesize or identify novel chemical entities with promising biological activity. A prime example is a molecule like N-[3-(hydrazinocarbonyl)phenyl]benzamide , which contains structural motifs (a benzamide linker and a hydrazinocarbonyl warhead) common to several classes of enzyme inhibitors. While preliminary screens might indicate activity against a specific target, this initial finding is merely the first step. The critical question that follows is one of selectivity: How specifically does this compound interact with its intended target versus other related enzymes in the human proteome?

This guide provides a comprehensive framework for answering that question. While specific experimental data for N-[3-(hydrazinocarbonyl)phenyl]benzamide is not yet widely published, its structure is reminiscent of inhibitors targeting epigenetic enzymes, particularly Histone Deacetylases (HDACs). Therefore, we will use the HDAC enzyme family as a practical and clinically relevant example to illustrate the principles, methodologies, and data interpretation involved in robust selectivity profiling.

The importance of this process cannot be overstated. A highly selective inhibitor offers a clearer path to therapeutic efficacy with a reduced risk of off-target effects and associated toxicities.[1] Conversely, a non-selective or "pan-inhibitor" might be desirable in certain therapeutic contexts, such as oncology, where targeting multiple pathways can be advantageous.[2] Understanding this profile is fundamental to advancing a compound from a laboratory curiosity to a potential therapeutic agent.

The Rationale for Target Family Selection: Why HDACs?

The human genome encodes 11 zinc-dependent HDAC isoforms, which are grouped into classes based on their homology: Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), and Class IV (HDAC11).[3] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones and other proteins. Dysregulation of HDAC activity is implicated in numerous diseases, making them attractive therapeutic targets, especially in cancer.[3]

However, the individual HDAC isoforms have distinct, and sometimes opposing, biological functions. For instance, inhibiting Class I HDACs is generally associated with anti-proliferative effects in cancer, while selective inhibition of HDAC6 is being explored for neurodegenerative diseases and inflammatory conditions.[2] Therefore, developing isoform-selective inhibitors is a major goal in modern medicinal chemistry to maximize therapeutic benefit and minimize dose-limiting toxicities.[1][4] This makes the HDAC family an ideal system for demonstrating the power of selectivity profiling.

Signaling Pathway Context: The Role of HDACs in Gene Transcription

To understand the impact of HDAC inhibition, it is essential to visualize their role in chromatin remodeling and gene expression.

HDAC_Pathway cluster_0 Chromatin State & Gene Transcription cluster_1 Active Transcription cluster_2 Repressed Transcription HAT Histone Acetyltransferase (HAT) Euchromatin Euchromatin (Relaxed) HAT->Euchromatin Acetylation HDAC Histone Deacetylase (HDAC) Heterochromatin Heterochromatin (Condensed) HDAC->Heterochromatin Deacetylation Euchromatin->HDAC Acetylated Histones Gene_On Gene Expression ON Euchromatin->Gene_On Allows transcription factor access Heterochromatin->HAT Deacetylated Histones Gene_Off Gene Expression OFF Heterochromatin->Gene_Off Blocks transcription factor access Inhibitor HDAC Inhibitor (e.g., N-[3-(hydrazinocarbonyl)phenyl]benzamide) Inhibitor->HDAC Blocks Activity

Caption: Role of HDACs in regulating gene expression via chromatin modification.

Experimental Design: A Step-by-Step Protocol for Profiling

To determine the selectivity of a novel compound, a robust and reproducible enzymatic assay is required. We will describe a representative protocol based on a luminogenic assay format, such as the HDAC-Glo™ Assays, which are well-suited for high-throughput screening and profiling.[1] This method measures the activity of a specific HDAC isoform by detecting the light produced from the deacetylation of a luminogenic peptide substrate.

Experimental Workflow for HDAC Inhibitor Selectivity Profiling

Workflow cluster_workflow Profiling Workflow A 1. Compound Preparation Serial dilution of test compound (e.g., N-[3-(hydrazinocarbonyl)phenyl]benzamide) and control inhibitors. B 2. Assay Plate Setup Dispense diluted compounds into a 384-well plate. A->B C 3. Enzyme/Substrate Addition Add specific recombinant HDAC enzyme and luminogenic substrate to each well. B->C D 4. Incubation Incubate at room temperature to allow enzymatic reaction. C->D E 5. Developer Reagent Add developer reagent to stop the reaction and generate a luminescent signal. D->E F 6. Signal Detection Read luminescence on a plate reader. E->F G 7. Data Analysis Calculate % inhibition relative to controls. Plot dose-response curves and determine IC50 values. F->G

Caption: Step-by-step workflow for determining inhibitor IC50 values.

Detailed Protocol: Fluorometric/Luminogenic HDAC Activity Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of recombinant human HDAC isoforms.

  • Materials:

    • Test Compound: N-[3-(hydrazinocarbonyl)phenyl]benzamide

    • Control Inhibitors: Vorinostat (Pan-HDACi), LMK235 (Class I/IIb selective)[4]

    • Recombinant Enzymes: Human HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, HDAC6 (representing different classes)

    • Assay Kit: Commercial luminogenic or fluorometric HDAC assay kit (e.g., HDAC-Glo™) containing substrate, assay buffer, and developer solution.[1]

    • Equipment: Multichannel pipette, plate shaker, luminescence-capable plate reader.

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound and controls in DMSO. Create a series of 10-point, 3-fold serial dilutions in assay buffer.

    • Assay Plate Layout: In a white, opaque 384-well plate, add 5 µL of each compound dilution. Include wells for "no enzyme" (background) and "vehicle control" (100% activity, DMSO only).

    • Enzyme/Substrate Reaction: Prepare a master mix of assay buffer, luminogenic substrate, and a specific recombinant HDAC enzyme according to the manufacturer's protocol. Add 10 µL of this mix to each well to initiate the reaction.

    • Incubation: Gently mix the plate on a plate shaker for 60 seconds and then incubate for 60 minutes at room temperature, protected from light. This period allows for the enzymatic deacetylation of the substrate.

    • Signal Generation: Add 15 µL of the developer reagent to all wells. The developer reagent contains a protease that cleaves the deacetylated substrate, releasing a substrate for a luciferase enzyme, which in turn generates a stable luminescent signal.[1]

    • Signal Detection: Incubate for another 20 minutes at room temperature to allow the signal to stabilize. Measure the luminescence using a plate reader.

    • Data Analysis:

      • Subtract the average background signal (no enzyme wells) from all other measurements.

      • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each HDAC isoform.

Data Presentation and Interpretation

The output of the profiling experiments is a set of IC50 values. Summarizing this quantitative data in a structured table allows for easy comparison of potency and selectivity between the novel compound and established inhibitors.

Table 1: Illustrative Selectivity Profile of HDAC Inhibitors (IC50, nM)

CompoundClass IClass IIaClass IIbSelectivity Notes
HDAC1 HDAC2 HDAC3 HDAC4
Vorinostat (Control) 556075>10,000
LMK235 (Control) [4]110250180>20,000
N-[3-(hydrazinocarbonyl)phenyl]benzamide (Hypothetical Data) 8512090>25,000

Note: Data for control compounds are representative of published values. Data for the test compound is hypothetical for illustrative purposes.

Interpretation of Results:

Based on this hypothetical data, N-[3-(hydrazinocarbonyl)phenyl]benzamide would be classified as a potent, pan-HDAC inhibitor with a profile similar to the clinically approved drug Vorinostat. It shows strong, nanomolar inhibition of the Class I enzymes (HDAC1, 2, 3) and the Class IIb enzyme HDAC6. Critically, it displays very weak activity against the Class IIa enzymes (HDAC4, 5), a common feature for many hydroxamate and benzamide-based inhibitors.[4]

This profile suggests that the compound's cellular effects would likely result from the simultaneous inhibition of multiple HDAC isoforms. Such a profile could be highly effective in oncology but may also carry a higher risk of the side effects associated with pan-HDAC inhibition.

Conclusion and Future Directions

Selectivity profiling is an indispensable component of the drug discovery process. By employing systematic, quantitative assays, researchers can move beyond a simple measure of potency to a nuanced understanding of a compound's biological activity. For a novel molecule like N-[3-(hydrazinocarbonyl)phenyl]benzamide, the profiling workflow described here provides a clear roadmap.

The hypothetical results indicate a pan-HDAC inhibitor profile. The next logical steps in its development would include:

  • Cellular Target Engagement: Confirming that the compound inhibits HDAC activity within living cells.

  • Proteome-Wide Profiling: Using advanced chemoproteomic techniques to identify any potential non-HDAC off-targets, which could reveal novel mechanisms of action or predict potential toxicities.[2][5]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to determine if the molecule can be modified to achieve greater isoform selectivity, should that be a desired goal.

By rigorously establishing a compound's selectivity profile, scientists can make informed decisions, design more effective experiments, and ultimately increase the probability of translating a promising molecule into a safe and effective therapy.

References

  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes. Nature Biotechnology, 29(3), 255-265. [Link]

  • Klaeger, S., et al. (2016). Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets. Cell Chemical Biology, 23(1), 1-15. [Link]

  • Li, G., & Seto, E. (2016). Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors. Journal of Biological Chemistry, 291(40), 20958-20966. [Link]

  • Marek, L., et al. (2013). Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5 with Improved Activity against Chemoresistant Cancer Cells. Journal of Medicinal Chemistry, 56(1), 427-436. [Link]

  • PubChem. (n.d.). N-(2-Hydrazinocarbonyl-phenyl)-benzamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Al-Afeefy, A., et al. (2015). Development of certain novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and 3-(2-oxoindolin-3-ylideneamino)-2-substituted quinazolin-4(3H)-ones as CFM-1 analogs: design, synthesis, QSAR analysis and anticancer activity. European Journal of Medicinal Chemistry, 92, 191-201. [Link]

Sources

Benchmarking "N-[3-(hydrazinocarbonyl)phenyl]benzamide" against a standard inhibitor

[1]

Executive Summary

N-[3-(hydrazinocarbonyl)phenyl]benzamide (often categorized under benzohydrazide derivatives) represents a class of synthetic small molecules with pleiotropic biological activities, most notably Sirtuin 2 (SIRT2) inhibition and FtsZ-targeted antimicrobial activity .[1] In the context of oncology and neurobiology, its primary utility lies in modulating the NAD+-dependent deacetylase SIRT2, a key regulator of cell cycle progression and tubulin dynamics.[1]

This guide benchmarks N-[3-(hydrazinocarbonyl)phenyl]benzamide against AGK2 , the industry-standard, selective SIRT2 inhibitor.[1] While AGK2 provides high specificity (IC50 ~3.5 µM), the benzohydrazide scaffold offers distinct solubility profiles and dual-targeting potential (SIRT2/FtsZ) that may be advantageous in specific phenotypic screens.[1]

Key Comparison Matrix
FeatureN-[3-(hydrazinocarbonyl)phenyl]benzamideAGK2 (Standard)
Primary Target SIRT2 (NAD+-dependent deacetylase)SIRT2 (Selective)
Secondary Target FtsZ (Bacterial cell division)SIRT1 (Weak affinity)
Mechanism Non-competitive/Mixed inhibition (Putative)Selective IC50 ~3.5 µM
Solubility Moderate (DMSO, Ethanol)Low (DMSO required)
Key Application Multi-target phenotypic screening, Antimicrobial researchPrecise mechanistic dissection of SIRT2

Mechanism of Action & Signaling Pathway

SIRT2 is a cytoplasmic deacetylase that regulates genomic stability and cell division by deacetylating substrates such as α-Tubulin (Lys40) and p53 .[1] Inhibition of SIRT2 leads to hyperacetylation of microtubules, resulting in mitotic arrest and apoptosis.[1]

  • AGK2 : Blocks the nicotinamide-binding pocket of SIRT2, preventing NAD+ hydrolysis.[1]

  • N-[3-(hydrazinocarbonyl)phenyl]benzamide : The benzamide moiety mimics the nicotinamide group, while the hydrazide tail likely interacts with the zinc-binding domain or the substrate channel, disrupting deacetylation.[1]

Diagram: SIRT2 Inhibition Pathway

SIRT2_PathwaySIRT2SIRT2 EnzymeTubulin_DeacDeacetylatedα-TubulinSIRT2->Tubulin_DeacCatalyzesInhibitorN-[3-(hydrazinocarbonyl)phenyl]benzamide / AGK2Inhibitor->SIRT2InhibitsTubulin_AcAcetyl-α-Tubulin(Lys40)Tubulin_Ac->Tubulin_DeacSIRT2 DeacetylationArrestMitotic Arrest &ApoptosisTubulin_Ac->ArrestAccumulation Leads toMitosisNormal MitosisTubulin_Deac->MitosisPromotes

Caption: Schematic of SIRT2 inhibition leading to accumulation of Acetyl-α-Tubulin and subsequent mitotic arrest.[1]

Experimental Benchmarking

To validate the efficacy of N-[3-(hydrazinocarbonyl)phenyl]benzamide, researchers should perform a side-by-side comparison with AGK2 using the following three-tier validation system.

A. Enzymatic Inhibition Assay (Fluorometric)

Objective : Determine the IC50 value against recombinant human SIRT2.[1]

  • Substrate : Fluorogenic peptide (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).[1]

  • Readout : Fluorescence intensity (Ex 360 nm / Em 460 nm) upon cleavage of the deacetylated lysine by trypsin.

  • Expectation : AGK2 typically yields an IC50 of ~3.5 µM.[1] The benzohydrazide derivative is expected to show activity in the low micromolar range (1–10 µM).[1]

B. Cellular Target Engagement (Western Blot)

Objective : Confirm intracellular inhibition by monitoring the acetylation status of α-Tubulin.

  • Cell Line : HCT116 (Colorectal carcinoma) or SH-SY5Y (Neuroblastoma).[1]

  • Marker : Acetyl-α-Tubulin (Lys40).[1]

  • Result : Treatment should result in a dose-dependent increase in Acetyl-α-Tubulin levels compared to the DMSO control, mimicking the effect of AGK2.[1]

C. Cytotoxicity Profiling (MTT/Alamar Blue)

Objective : Assess non-specific toxicity vs. targeted antiproliferative effects.[1]

  • Protocol : 72-hour incubation with compounds (0.1 – 100 µM).

  • Insight : Benzohydrazides often exhibit steeper toxicity curves due to secondary targets (e.g., FtsZ or mitochondrial disruption) compared to the more cytostatic profile of AGK2.[1]

Diagram: Experimental Workflow

WorkflowCompoundCompound Prep(DMSO Stock)EnzymeSIRT2 Assay(Fluorometric)Compound->EnzymeDilution SeriesCellCell Culture(HCT116/SH-SY5Y)Compound->CellTreatment (24-72h)Output1Output1Enzyme->Output1Biochemical IC50WBWestern Blot(Ac-Tubulin)Cell->WBLysis & ExtractionViabilityMTT Assay(IC50)Cell->ViabilityMetabolic ReadoutOutput2Output2WB->Output2Target Engagement

Caption: Integrated workflow for validating SIRT2 inhibition via biochemical and cellular assays.

Detailed Protocols

Protocol 1: SIRT2 Fluorometric Activity Assay

Reagents :

  • Recombinant SIRT2 enzyme (human).[1]

  • Substrate: Ac-Arg-His-Lys-Lys(Ac)-AMC (50 µM final).[1]

  • Cofactor: NAD+ (500 µM final).[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA.[1]

Procedure :

  • Preparation : Dilute N-[3-(hydrazinocarbonyl)phenyl]benzamide and AGK2 in DMSO to 100x final concentration.

  • Incubation : Mix 25 µL enzyme solution with 1 µL compound. Incubate for 10 min at 37°C.

  • Reaction Start : Add 25 µL substrate/NAD+ mix. Incubate for 45 min at 37°C.

  • Development : Add 50 µL Trypsin/Developer solution to cleave the deacetylated peptide.[1] Incubate 15 min.

  • Measurement : Read fluorescence on a microplate reader (Ex 360nm / Em 460nm).

  • Analysis : Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Protocol 2: Western Blot for Acetyl-α-Tubulin

Reagents :

  • Lysis Buffer: RIPA + Protease Inhibitor Cocktail + Trichostatin A (TSA) (to prevent background deacetylation during lysis).[1]

  • Primary Antibody: Anti-Acetyl-α-Tubulin (Lys40) [Clone 6-11B-1].[1]

  • Loading Control: Anti-GAPDH or Total α-Tubulin.[1]

Procedure :

  • Treatment : Treat cells with 10 µM and 50 µM of the test compound for 6 hours. Include DMSO control and 10 µM AGK2 positive control.

  • Lysis : Wash cells with cold PBS and lyse on ice.[1] Clarify lysate by centrifugation (14,000 x g, 15 min).

  • Electrophoresis : Load 20 µg protein/lane on a 10% SDS-PAGE gel.

  • Transfer & Blot : Transfer to PVDF membrane. Block with 5% BSA.[1]

  • Detection : Incubate with primary antibody (1:1000) overnight at 4°C, followed by HRP-secondary.[1]

  • Validation : A distinct band increase at ~50-55 kDa for Acetyl-α-Tubulin confirms SIRT2 inhibition.[1]

Conclusion

N-[3-(hydrazinocarbonyl)phenyl]benzamide serves as a robust alternative to AGK2, particularly in studies requiring a broader benzohydrazide scaffold investigation.[1] While AGK2 remains the "gold standard" for pure SIRT2 selectivity, the benzohydrazide derivative is a valuable tool for exploring structure-activity relationships (SAR) in multi-target drug discovery (SIRT2/FtsZ).[1] Researchers should prioritize this compound when investigating the intersection of metabolic regulation and cytoskeletal dynamics.[1]

References

  • Outeiro, T. F., et al. (2007).[1] "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease."[1] Science. Link (Describes AGK2 discovery and mechanism).[1]

  • Malik, R., et al. (2011).[1] "Benzohydrazide derivatives as novel inhibitors of Sirtuin 2." Medicinal Chemistry Research. (Describes the benzohydrazide scaffold for SIRT inhibition).

  • Sun, N., et al. (2017).[1] "Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (Highlights the antibacterial potential of the benzamide pharmacophore).[1]

  • BenchChem . "3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide Product Data."[1] Link (Source for biological activity profile).[1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.